molecular formula C26H27FN2O2 B605669 Aticaprant CAS No. 1174130-61-0

Aticaprant

货号: B605669
CAS 编号: 1174130-61-0
分子量: 418.5 g/mol
InChI 键: ZHPMYDSXGRRERG-DEOSSOPVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Aticaprant has been used in trials studying the health services research and basic science of Anxiety Disorders and Alcohol Dependence.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 4 investigational indications.
a kappa opioid receptor antagonist;  structure in first source

属性

IUPAC Name

4-[4-[[(2S)-2-(3,5-dimethylphenyl)pyrrolidin-1-yl]methyl]phenoxy]-3-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27FN2O2/c1-17-12-18(2)14-21(13-17)24-4-3-11-29(24)16-19-5-8-22(9-6-19)31-25-10-7-20(26(28)30)15-23(25)27/h5-10,12-15,24H,3-4,11,16H2,1-2H3,(H2,28,30)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHPMYDSXGRRERG-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2CCCN2CC3=CC=C(C=C3)OC4=C(C=C(C=C4)C(=O)N)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)[C@@H]2CCCN2CC3=CC=C(C=C3)OC4=C(C=C(C=C4)C(=O)N)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90151777
Record name LY-2456302
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90151777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1174130-61-0
Record name 4-[4-[[(2S)-2-(3,5-Dimethylphenyl)-1-pyrrolidinyl]methyl]phenoxy]-3-fluorobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1174130-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aticaprant [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1174130610
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LY-2456302
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12341
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LY-2456302
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90151777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ATICAPRANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DE4G8X55F5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Aticaprant's Mechanism of Action in Major Depressive Disorder: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aticaprant (formerly CERC-501, LY-2456302, JNJ-67953964) is a selective, orally bioavailable antagonist of the kappa-opioid receptor (KOR) investigated for the treatment of major depressive disorder (MDD), particularly in patients exhibiting anhedonia. The therapeutic rationale is based on the role of the endogenous KOR system, activated by its ligand dynorphin (B1627789), in mediating the negative affective states, anhedonia, and dysphoria associated with stress. By blocking the dynorphin/KOR system, this compound is hypothesized to disinhibit reward pathways and alleviate depressive symptoms. This guide provides a detailed overview of this compound's pharmacological profile, the core signaling pathways involved in its mechanism of action, and the experimental methodologies used to characterize its effects, from preclinical models to human neuroimaging. While in development, Johnson & Johnson ultimately discontinued (B1498344) the Phase III trials for this compound in MDD due to a lack of effectiveness.[1][2]

Pharmacological Profile of this compound

This compound is a small molecule antagonist with high affinity and selectivity for the KOR. Its pharmacokinetic and pharmacodynamic properties have been characterized through various in vitro and in vivo studies.

Data Presentation: Pharmacodynamics & Pharmacokinetics

The following tables summarize the key quantitative data for this compound.

Table 1: Pharmacodynamic Properties of this compound

ParameterValueSpecies / SystemCitation(s)
Binding Affinity (Ki)
   Kappa (KOR)0.81 nMHuman recombinant receptors[1][3][4]
   Mu (MOR)24.0 nMHuman recombinant receptors[1][2]
   Delta (DOR)155 nMHuman recombinant receptors[1][2]
Selectivity ~30-fold for KOR vs. MORHuman recombinant receptors[1][4]
Functional Antagonism (IC₅₀) 3.0 ± 4.6 nM vs. U-69,593Rat VTA dopamine (B1211576) neurons[5]
In Vivo Occupancy (ED₅₀) 0.33 mg/kgRodent brain[4]
PET Receptor Occupancy ~94% at 10 mg dose (2.5h post-dose)Human brain[2]
~82% at 25 mg dose (24h post-dose)Human brain[2]

Table 2: Pharmacokinetic Properties of this compound

ParameterValueSpeciesCitation(s)
Oral Bioavailability (F) 25%Human[1]
Time to Max Plasma Conc. (Tmax) 1 - 2 hoursHuman[1][4]
Elimination Half-life (t½) 30 - 40 hoursHuman[1]

Core Mechanism of Action: Reversing Stress-Induced KOR Signaling

The primary mechanism of action of this compound is the competitive antagonism of the KOR. In the context of MDD, this action is believed to counteract the effects of chronic stress.

  • Stress and Dynorphin Release: Chronic stress leads to the upregulation and release of the endogenous opioid peptide dynorphin in brain regions associated with mood and reward, such as the nucleus accumbens (NAc) and ventral tegmental area (VTA).

  • KOR Activation and Downstream Signaling: Dynorphin binds to and activates KORs, which are G-protein coupled receptors (GPCRs). This activation initiates downstream signaling cascades, most notably the recruitment of arrestin and subsequent activation of p38 mitogen-activated protein kinase (MAPK).

  • p38 MAPK and Negative Affect: The activation of the p38 MAPK pathway within these circuits is strongly linked to the induction of dysphoria, aversion, and anhedonia—core symptoms of depression. This signaling cascade ultimately inhibits dopamine release in reward pathways, dampening the brain's response to pleasurable stimuli.

  • This compound's Intervention: this compound occupies the KOR binding site, preventing dynorphin from activating the receptor. This blockade inhibits the downstream activation of the p38 MAPK pathway, thereby disinhibiting dopamine circuits and alleviating the negative affective states induced by the dynorphin/KOR system.

Visualization: KOR Signaling Pathway

KOR_Signaling cluster_stress Chronic Stress cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron (e.g., in NAc/VTA) Stress Chronic Stress Dynorphin Dynorphin Release Stress->Dynorphin Upregulates KOR Kappa-Opioid Receptor (KOR) Dynorphin->KOR Binds & Activates G_Protein Gi/o Protein KOR->G_Protein Couples Arrestin β-Arrestin KOR->Arrestin Recruits p38 p38 MAPK Activation Arrestin->p38 Activates Dopamine Inhibition of Dopamine Release p38->Dopamine Anhedonia Anhedonia & Dysphoria Dopamine->Anhedonia Leads to This compound This compound This compound->KOR Blocks

Caption: this compound blocks stress-induced KOR signaling.

Key Experimental Protocols and Findings

The mechanism and efficacy of this compound have been evaluated using a range of standard and advanced experimental methodologies.

Preclinical Model: Unpredictable Chronic Mild Stress (UCMS)

The UCMS model is used to induce depressive-like behaviors in rodents, such as anhedonia, by exposing them to a series of varied, mild stressors over several weeks. This compound has been shown to reverse these stress-induced deficits.

  • Subjects: Adult male C57BL/6J mice are used.

  • Housing: Mice are group-housed and allowed to acclimate for at least one week prior to the start of the experiment.

  • UCMS Procedure (4 Weeks): Mice are subjected to a variable sequence of mild stressors, two per day, for 28 consecutive days. Stressors include: cage tilt (45°), damp bedding, soiled cage, predator sounds/smells, restraint in a tube, and altered light/dark cycles.

  • Treatment Administration (11 Days): Beginning on day 23 of the UCMS protocol, mice are administered this compound (e.g., 10 mg/kg, i.p.) or vehicle daily for 11 consecutive days.

  • Behavioral Assessment: Depressive-like behaviors are assessed at baseline, during, and after treatment. Key tests include:

    • Sucrose Preference Test (SPT): Measures anhedonia by assessing the preference for a sweetened solution over water.

    • Forced Swim Test (FST): Measures behavioral despair by quantifying immobility time when placed in an inescapable cylinder of water.

    • Nesting Behavior: Assesses self-care and species-typical behavior by scoring the quality of a nest built from provided material.

UCMS_Workflow start Acclimation (1 Week) ucms UCMS Protocol (4 Weeks) - Cage tilt - Damp bedding - Etc. start->ucms treatment Treatment (11 Days) - this compound - Vehicle ucms->treatment Starts on Day 23 behavior Behavioral Testing - Sucrose Preference - Forced Swim Test - Nesting treatment->behavior Assessed during & after treatment end Data Analysis behavior->end MID_Workflow cluster_trial Phase 2a Clinical Trial cluster_treatment Treatment Phase (e.g., 8 Weeks) cluster_task Single MID Task Trial Screening Screening (MDD Patients with Anhedonia) Baseline Baseline Measures - Clinical Scales (MADRS) - fMRI with MID Task Screening->Baseline Randomization Randomization Baseline->Randomization This compound This compound (10mg/day) Randomization->this compound Placebo Placebo Randomization->Placebo Endpoint Endpoint Measures - Clinical Scales (MADRS) - fMRI with MID Task This compound->Endpoint Placebo->Endpoint Cue Cue (Reward vs. Neutral) Anticipation Anticipation (Fixation Cross) [BOLD Signal Measured] Cue->Anticipation Target Target (Button Press) Anticipation->Target Feedback Feedback (Win / No Win) Target->Feedback

References

Aticaprant: A Technical Guide to a Kappa-Opioid Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aticaprant, also known by its developmental codes JNJ-67953964, CERC-501, and LY-2456302, is a potent, selective, and orally bioavailable antagonist of the kappa-opioid receptor (KOR).[1][2] It was investigated primarily as an adjunctive treatment for major depressive disorder (MDD), particularly in patients with moderate-to-severe anhedonia who had an inadequate response to standard antidepressant therapies like SSRIs or SNRIs.[3][4] The rationale for its development stems from the role of the endogenous KOR system, and its ligand dynorphin (B1627789), in mediating stress, dysphoria, and anhedonia.[5] By blocking this system, this compound was hypothesized to produce antidepressant effects.[6] This guide provides a comprehensive technical overview of this compound, summarizing its pharmacological profile, experimental data, and the underlying mechanisms of action.

Mechanism of Action

This compound functions as a competitive antagonist at the kappa-opioid receptor, a G-protein coupled receptor (GPCR) located throughout the central nervous system.[5][7] The endogenous ligand for the KOR is dynorphin, an opioid peptide linked to negative affective states.[8] KOR activation, particularly under conditions of chronic stress, is associated with dysphoria and anhedonia.[5]

This compound selectively binds to the KOR, preventing dynorphin from activating the receptor and initiating downstream signaling cascades.[8] This blockade is thought to rebalance (B12800153) the neural circuits involved in mood and reward, thereby alleviating depressive symptoms, especially anhedonia.[5]

Kappa-Opioid Receptor Signaling

The KOR is coupled to the inhibitory G-protein Gαi/o.[9] Upon activation by an agonist like dynorphin, the G-protein dissociates, leading to several intracellular events, including the inhibition of adenylyl cyclase, which reduces cyclic AMP (cAMP) levels, and the modulation of ion channels.[10] Beyond the canonical G-protein pathway, KOR signaling also involves a β-arrestin-2-dependent pathway, which is believed to mediate many of the receptor's adverse effects, such as dysphoria.[7][11] As an antagonist, this compound blocks both of these signaling arms.

KOR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dynorphin Dynorphin KOR Kappa-Opioid Receptor (KOR) Dynorphin->KOR Activates This compound This compound This compound->KOR Blocks G_protein Gαi/o Gβγ KOR->G_protein Engages Beta_Arrestin β-Arrestin-2 KOR->Beta_Arrestin Recruits Adenylyl_Cyclase Adenylyl_Cyclase G_protein->Adenylyl_Cyclase Inhibits Downstream_Effects Inhibition of Neurotransmitter Release Dysphoria, Anhedonia G_protein->Downstream_Effects cAMP cAMP Adenylyl_Cyclase->cAMP Reduces Beta_Arrestin->Downstream_Effects

Caption: this compound blocks Dynorphin-mediated KOR signaling.

Pharmacological Profile

Pharmacodynamics

This compound is a potent KOR antagonist with significant selectivity over other opioid receptors. Its binding affinity and in vivo activity have been well-characterized.

Table 1: In Vitro Binding Affinity of this compound [1][2][8][12]

Receptor Binding Affinity (Ki, nM) Selectivity vs. KOR
Kappa (KOR) 0.81 -
Mu (MOR) 24.0 ~30-fold

| Delta (DOR) | 155 | ~190-fold |

Table 2: In Vivo Receptor Occupancy and Potency [1][8][9][12]

Parameter Value Species/Method
In Vivo Potency (ED₅₀) 0.33 mg/kg Rat
Receptor Occupancy (0.5 mg dose) 35% (at 2.5h), 19% (at 24h) Human (PET)
Receptor Occupancy (10 mg dose) 94% (at 2.5h) Human (PET)
Receptor Occupancy (25 mg dose) 82% (at 24h) Human (PET)

| Signaling Blockade (IC₅₀) | 3.0 ± 4.6 nM | Whole-cell electrophysiology |

Preclinical studies demonstrated that this compound produces antidepressant-like effects in animal models and can enhance the efficacy of traditional antidepressants like citalopram.[12][13] In humans, positron emission tomography (PET) imaging confirmed high levels of KOR occupancy at clinically relevant doses.[1][8]

Pharmacokinetics

This compound was designed for once-daily oral administration.

Table 3: Pharmacokinetic Properties of this compound [1][8][9]

Parameter Value Details
Route of Administration Oral Tablet form
Oral Bioavailability (F) 25% -
Time to Max Concentration (tmax) 1 - 2 hours Rapid absorption
Elimination Half-life 30 - 40 hours Supports once-daily dosing

| Blood-Brain Barrier | Readily penetrates | Essential for central activity |

Experimental Protocols

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of a test compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.[14]

Objective: To calculate the Ki of this compound for the kappa-opioid receptor.

Materials:

  • Cell membranes prepared from cells expressing the human kappa-opioid receptor.

  • Radioligand (e.g., [³H]-diprenorphine).

  • Unlabeled this compound at various concentrations.

  • Assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4).[15]

  • 96-well plates.

  • Glass fiber filters (pre-soaked in polyethyleneimine).[15]

  • Filtration apparatus and scintillation counter.

Methodology:

  • Preparation: A fixed concentration of receptor membranes and radioligand are prepared in the assay buffer. A range of concentrations of unlabeled this compound are serially diluted.

  • Incubation: Receptor membranes, radioligand, and varying concentrations of this compound (or buffer for total binding) are added to the wells of a 96-well plate.[15]

  • Equilibrium: The plate is incubated (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[15]

  • Separation: The incubation is terminated by rapid vacuum filtration through the glass fiber filters. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.[14]

  • Washing: Filters are washed rapidly with ice-cold buffer to remove any remaining unbound radioligand.[15]

  • Counting: The radioactivity trapped on each filter is quantified using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of this compound that inhibits 50% of specific radioligand binding) is determined. The Ki is then calculated using the Cheng-Prusoff equation.[16]

Radioligand_Assay_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A Prepare Receptor Membranes, Radioligand, and Assay Buffer C Incubate Components in 96-Well Plate (Allow to Reach Equilibrium) A->C B Create Serial Dilutions of this compound B->C D Rapid Vacuum Filtration (Separates Bound from Unbound) C->D E Wash Filters with Ice-Cold Buffer D->E F Quantify Radioactivity (Scintillation Counting) E->F G Plot Competition Curve (Binding vs. [this compound]) F->G H Determine IC50 Value G->H I Calculate Ki using Cheng-Prusoff Equation H->I

Caption: Workflow for a competitive radioligand binding assay.
Forced Swim Test (FST) in Mice

The FST is a standard preclinical behavioral test used to screen for antidepressant-like activity.[17]

Objective: To assess the antidepressant-like effects of this compound.

Materials:

  • Adult male C57BL/6J mice.[18]

  • This compound (e.g., 10 mg/kg) or vehicle control.[19]

  • Glass cylinder (21 cm diameter) filled with water (15 cm deep, 25 ± 1°C).[19]

  • Video recording equipment.

Methodology:

  • Acclimation & Dosing: Animals are acclimated to the housing conditions. This compound or vehicle is administered (e.g., daily for 11 days).[19]

  • Test Procedure: Each mouse is individually placed into the cylinder of water for a 6-minute session.[19]

  • Behavioral Scoring: The entire session is video-recorded. An observer, blind to the treatment conditions, scores the duration of immobility during the test. Immobility is defined as the cessation of struggling and remaining floating, making only movements necessary to keep the head above water.[19]

  • Data Analysis: The total time spent immobile is compared between the this compound-treated group and the vehicle-control group. A significant reduction in immobility time in the treated group is indicative of an antidepressant-like effect.[17]

Clinical Development and Outcomes

This compound progressed to Phase III clinical trials as an adjunctive therapy for MDD with anhedonia.[3][9] Early phase studies showed promising results. For instance, a Phase II trial demonstrated a statistically significant, though modest, reduction in MADRS (Montgomery-Åsberg Depression Rating Scale) scores compared to placebo.[9] Another study found that this compound increased ventral striatal activation during reward anticipation, correlating with a reduction in clinical anhedonia.[9]

However, in March 2025, Johnson & Johnson announced the discontinuation of this compound's development for MDD, citing a lack of effectiveness in Phase III trials.[1][3]

Drug_Development_Pipeline preclinical Preclinical Studies (In Vitro & Animal Models) phase1 Phase I (Safety & PK in Humans) preclinical->phase1 Success phase2 Phase II (Proof-of-Concept, Dose Ranging) phase1->phase2 Success phase3 Phase III (Pivotal Efficacy & Safety) phase2->phase3 Promising Results (e.g., Anhedonia) discontinued Development Discontinued (Lack of Efficacy) phase3->discontinued Failure to Meet Primary Endpoints

Caption: this compound's clinical development pathway.

Conclusion

This compound is a well-characterized, potent, and selective KOR antagonist with favorable pharmacokinetic properties for clinical development. It demonstrated a clear mechanism of action, robust target engagement in humans, and promising antidepressant-like effects in preclinical models and early clinical trials, particularly for the symptom of anhedonia. Despite this strong scientific rationale, this compound ultimately failed to demonstrate sufficient efficacy in pivotal Phase III studies, leading to the cessation of its development for major depressive disorder. The journey of this compound provides valuable insights into the complexities of translating preclinical findings and targeting the KOR system for the treatment of psychiatric disorders.

References

The Pharmacology of JNJ-67953964 (Aticaprant): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-67953964, also known as aticaprant, is a novel, orally bioavailable small molecule being investigated for the treatment of major depressive disorder (MDD), with a particular focus on anhedonia, the diminished interest or pleasure in response to rewarding stimuli.[1][2] Developed by Janssen Pharmaceuticals, this compound has progressed through several clinical trial phases.[3][4][5] This technical guide provides a comprehensive overview of the pharmacology of JNJ-67953964, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows.

Mechanism of Action

JNJ-67953964 is a potent and selective antagonist of the kappa-opioid receptor (KOR).[2][6] The endogenous ligand for the KOR is dynorphin (B1627789), which is released in response to stress and contributes to the negative affective states associated with stress-related disorders.[7] By blocking the binding of dynorphin to the KOR, JNJ-67953964 is thought to disinhibit dopamine (B1211576) release in key brain regions associated with reward and motivation, such as the nucleus accumbens and prefrontal cortex, thereby alleviating symptoms of anhedonia and depression.[4][7]

Signaling Pathway of KOR Antagonism by JNJ-67953964

The following diagram illustrates the proposed signaling pathway affected by JNJ-67953964. Under normal stress conditions, dynorphin binds to the KOR, a G protein-coupled receptor (GPCR), leading to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and subsequent downstream effects that decrease neuronal excitability and dopamine release. JNJ-67953964 competitively binds to the KOR, preventing dynorphin-mediated signaling and thereby restoring dopamine neurotransmission.

KOR_Signaling_Pathway cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_postsynaptic Postsynaptic Neuron Dynorphin Dynorphin KOR Kappa-Opioid Receptor (KOR) Dynorphin->KOR Binds & Activates JNJ-67953964 JNJ-67953964 JNJ-67953964->KOR Binds & Blocks G_protein Gi/o Protein KOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Dopamine_Vesicle Dopamine Vesicles cAMP->Dopamine_Vesicle Reduces Fusion Dopamine_Release Dopamine Release Dopamine_Vesicle->Dopamine_Release Dopamine_Receptor Dopamine Receptor Dopamine_Release->Dopamine_Receptor Postsynaptic_Signal Postsynaptic Signaling (Reward & Motivation) Dopamine_Receptor->Postsynaptic_Signal

Proposed signaling pathway of JNJ-67953964 at the synapse.

Pharmacodynamics

JNJ-67953964 demonstrates high affinity and selectivity for the KOR over other opioid receptors. Preclinical and clinical studies have characterized its functional activity and receptor occupancy.

Table 1: Receptor Binding Affinity and Functional Activity of JNJ-67953964

ParameterSpeciesValueReference
KOR Binding Affinity (Ki)Human0.81 nM[6]
MOR Binding Affinity (Ki)Human24.0 nM[6]
DOR Binding Affinity (Ki)Human155 nM[6]
KOR Functional Selectivity->30-fold over MOR and DOR[6]
In vivo KOR Occupancy (ED50)Rat0.33 mg/kg (oral)[8]

Pharmacokinetics

JNJ-67953964 exhibits favorable pharmacokinetic properties for clinical development, including rapid oral absorption and a half-life that supports once-daily dosing.

Table 2: Pharmacokinetic Parameters of JNJ-67953964

ParameterSpeciesDoseValueReference
Bioavailability (F)Rat10 mg/kg (oral)25%[8]
TmaxRat10 mg/kg (oral)1-2 hours[8]
TmaxHuman2-60 mg (single oral dose)~2 hours[9]
Half-life (t1/2)Human2-60 mg (single oral dose)30-40 hours[6]
Steady StateHuman2, 10, 35 mg (multiple oral doses)6-8 days[6]

Preclinical Efficacy

The antidepressant-like and anti-anhedonic effects of JNJ-67953964 have been evaluated in rodent models of stress and depression. A key model used is the Unpredictable Chronic Mild Stress (UCMS) paradigm.

Experimental Protocol: Unpredictable Chronic Mild Stress (UCMS) in Mice

This protocol is a summary of the methodology described by Jacobson et al. (2020).[3][10]

  • Animal Model: Adult male C57BL/6J mice are used.[3]

  • Housing: Mice are singly housed and maintained on a 12-hour light/dark cycle with ad libitum access to food and water, except during specific stressor applications.

  • UCMS Procedure: For 4 weeks, mice are subjected to a series of mild, unpredictable stressors, with one or two stressors applied daily.[3] Stressors include:

    • Cage tilt (45°)

    • Damp bedding

    • Reversal of light/dark cycle

    • Social stress (pairing with another male mouse in a divided cage)

    • Restraint in a polypropylene (B1209903) tube

    • Empty cage (removal of bedding and enrichment)

    • Wet cage (addition of water to the bedding)

  • Drug Administration: After 3 weeks of UCMS, mice are treated daily with JNJ-67953964 (10 mg/kg, intraperitoneally) or vehicle for 11 consecutive days.[3]

  • Behavioral Assessments: A battery of behavioral tests is conducted to assess depressive-like and anhedonic behaviors:

    • Sucrose (B13894) Preference Test (SPT): Measures anhedonia by assessing the preference for a 1% sucrose solution over water.[3]

    • Forced Swim Test (FST): Measures behavioral despair by quantifying the time spent immobile in a cylinder of water.[3]

    • Nesting Behavior: Assesses self-care and motivational behavior by scoring the quality of the nest built from a provided nestlet.[3]

  • Data Analysis: Behavioral data are analyzed using appropriate statistical methods (e.g., ANOVA) to compare the effects of JNJ-67953964 versus vehicle in both stressed and non-stressed control groups.

Experimental Workflow: UCMS Study

UCMS_Workflow cluster_setup Study Setup cluster_stress Stress Induction cluster_treatment Treatment & Assessment Acclimation Week 0: Acclimation & Baseline Behavioral Testing Week1 Week 1: UCMS Induction Acclimation->Week1 Week2 Week 2: UCMS Induction Week1->Week2 Week3 Week 3: UCMS Induction Week2->Week3 Treatment_Start Day 22: Start JNJ-67953964 (10 mg/kg) or Vehicle Treatment Week3->Treatment_Start Behavioral_Testing Days 22-32: Continued UCMS & Daily Treatment Behavioral Assessments (SPT, FST, Nesting) Treatment_Start->Behavioral_Testing Washout Post-Treatment: Washout Period & Follow-up Testing Behavioral_Testing->Washout

Workflow for the Unpredictable Chronic Mild Stress (UCMS) experiment.

Clinical Development

JNJ-67953964 has been evaluated in several clinical trials for MDD. A notable study is the Phase 2a, randomized, double-blind, placebo-controlled trial (NCT03559192) designed to assess its efficacy as an adjunctive treatment.[3][4][5]

Experimental Protocol: Phase 2a Clinical Trial (NCT03559192)

This protocol is a summary of the design for the NCT03559192 clinical trial.[4][5][11]

  • Study Population: Adult patients (18-64 years) with a diagnosis of MDD who have had an inadequate response to at least one and no more than three antidepressant treatments in the current episode.[5]

  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.[11]

  • Treatment:

    • Screening Phase: Patients are screened for eligibility.

    • Placebo Lead-in Phase: Eligible patients receive single-blind placebo for 2 weeks.

    • Randomization: Patients are randomized (1:1) to receive either JNJ-67953964 (10 mg, once daily) or placebo as an adjunct to their ongoing antidepressant therapy.[5]

    • Double-Blind Treatment Phase: Patients receive their assigned treatment for 8 weeks.

  • Primary Outcome Measure: The primary endpoint is the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score.[5]

  • Secondary Outcome Measures: Secondary endpoints include measures of anhedonia, such as the Snaith-Hamilton Pleasure Scale (SHAPS), and functional magnetic resonance imaging (fMRI) to assess changes in ventral striatum activation during a reward task.[3][8]

  • Safety and Tolerability: Safety is assessed through the monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.

Experimental Workflow: Phase 2a Clinical Trial

Clinical_Trial_Workflow Screening Screening Phase (Up to 4 weeks) Assess Eligibility Criteria Placebo_Lead_In Placebo Lead-in Phase (2 weeks) Single-blind Placebo Screening->Placebo_Lead_In Randomization Randomization (1:1) Placebo_Lead_In->Randomization Treatment_Arm JNJ-67953964 (10 mg/day) + Standard Antidepressant (8 weeks) Randomization->Treatment_Arm Placebo_Arm Placebo + Standard Antidepressant (8 weeks) Randomization->Placebo_Arm Follow_Up Follow-up Phase (4 weeks) Safety and Efficacy Assessments Treatment_Arm->Follow_Up Placebo_Arm->Follow_Up

Workflow for the Phase 2a clinical trial of JNJ-67953964.

Conclusion

JNJ-67953964 (this compound) is a selective KOR antagonist with a well-defined mechanism of action and a pharmacokinetic profile suitable for clinical development. Preclinical studies have demonstrated its efficacy in animal models of depression and anhedonia. Clinical trials are ongoing to further establish its safety and efficacy as a novel treatment for major depressive disorder. The data presented in this guide provide a comprehensive foundation for researchers and drug development professionals interested in the pharmacology of JNJ-67953964 and the therapeutic potential of KOR antagonism.

References

Preclinical Profile of CERC-501 (Aticaprant) for Anhedonia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhedonia, the diminished ability to experience pleasure, is a core symptom of major depressive disorder (MDD) and other neuropsychiatric conditions that is often resistant to treatment with conventional antidepressants.[1] The kappa-opioid receptor (KOR) system and its endogenous ligand, dynorphin, have emerged as a key therapeutic target for anhedonia and stress-related disorders.[2][3] Activation of KORs is associated with dysphoria, anhedonia, and pro-depressive-like effects, primarily through the inhibition of dopamine (B1211576) release in the brain's reward pathways.[2][4] CERC-501 (also known as aticaprant or LY2456302) is a potent and selective KOR antagonist that has been investigated for its potential to treat anhedonia by blocking the negative effects of the dynorphin/KOR system.[5][6] This technical guide provides a comprehensive overview of the preclinical research on CERC-501 for anhedonia, focusing on its pharmacological properties, efficacy in animal models, and the experimental methodologies used in its evaluation.

Pharmacological Profile of CERC-501

CERC-501 is a non-peptide, orally bioavailable small molecule that acts as a competitive antagonist at the KOR.[7] Its pharmacological characteristics make it a suitable candidate for clinical development.

Quantitative Pharmacological Data
ParameterValueSpeciesNotes
Binding Affinity (Ki)
Kappa Opioid Receptor (KOR)0.81 nMHumanDemonstrates high affinity for the target receptor.[6]
Mu Opioid Receptor (MOR)24.0 nMHumanExhibits approximately 30-fold selectivity for KOR over MOR.[6]
Delta Opioid Receptor (DOR)155 nMHumanShows high selectivity for KOR over DOR.[6]
Receptor Occupancy
0.5 mg dose35% (at 2.5h), 19% (at 24h)HumanData from Positron Emission Tomography (PET) imaging.[6][8]
10 mg dose94% (at 2.5h)HumanNearly complete saturation of brain KORs at this dose.[6][8]
25 mg dose82% (at 24h)HumanSustained high receptor occupancy.[6][8]
Pharmacokinetics
Oral Bioavailability (F)25%Human[5][6]
Time to Maximum Concentration (Tmax)1-2 hoursHumanRapid absorption following oral administration.[5][6]
Elimination Half-life30-40 hoursHumanSupports once-daily dosing.[5][6]

Preclinical Efficacy in Models of Anhedonia

The therapeutic potential of CERC-501 for anhedonia has been primarily investigated using the Unpredictable Chronic Mild Stress (UCMS) model in rodents. This model induces a state of anhedonia and other depressive-like behaviors by exposing animals to a series of mild, unpredictable stressors over an extended period.[9][10][11][12][13][14]

Unpredictable Chronic Mild Stress (UCMS) Studies

In a key preclinical study, adult male C57BL/6J mice were subjected to a four-week UCMS protocol.[9][10] After three weeks of stress, which was sufficient to induce anhedonia-like behavior, mice were treated daily with CERC-501 (10 mg/kg) for 11 days.[9][10] The study demonstrated that CERC-501 treatment significantly reversed the stress-induced deficits in sucrose (B13894) preference, a measure of anhedonia.[9]

Behavioral TestEffect of UCMSEffect of CERC-501 (10 mg/kg)
Sucrose Preference Test (SPT) Significant reduction in sucrose preferenceReversed the deficit in sucrose preference
Forced Swim Test (FST) Increased immobility timeReversed the increase in immobility
Nesting Behavior Poorer nest constructionReversed the deficit in nesting behavior

These findings suggest that CERC-501 is effective in reversing anhedonia-like and depressive-like behaviors induced by chronic stress. Notably, the therapeutic effects of CERC-501 persisted even after the cessation of treatment, indicating a potential for sustained remission.[9]

Experimental Protocols

Unpredictable Chronic Mild Stress (UCMS) Protocol

This protocol is designed to induce a state of anhedonia and behavioral despair in rodents, mimicking aspects of human depression.

Animals: Adult male C57BL/6J mice.[9][10]

Procedure:

  • Baseline Measurement: Before the stress period, establish baseline sucrose preference for all animals.

  • Stress Period (4 weeks): Expose mice to a daily regimen of one or two mild, unpredictable stressors.[9][10][11][12][13] Stressors include:

    • Cage tilt (45 degrees)

    • Damp bedding

    • Overnight illumination

    • Stroboscopic light

    • Predator sounds

    • Social stress (e.g., housing with an aggressive mouse)

    • Shallow water bath

  • Treatment Administration (from week 4): Administer CERC-501 (e.g., 10 mg/kg, intraperitoneally) or vehicle daily.[9][10]

  • Behavioral Testing: Conduct behavioral assays such as the Sucrose Preference Test and Forced Swim Test to assess anhedonia and depressive-like behavior.

Sucrose Preference Test (SPT)

The SPT is a widely used assay to measure anhedonia in rodents, based on the principle that stressed or anhedonic animals will show a reduced preference for a sweetened solution over water.[15]

Procedure:

  • Habituation: Acclimate mice to the presence of two drinking bottles in their home cage.

  • Baseline: For 24-48 hours, provide mice with two bottles, one containing water and the other a sucrose solution (e.g., 1%). Measure the consumption from each bottle.

  • Testing: Following the stress and treatment period, repeat the two-bottle choice test.

  • Calculation: Sucrose preference is calculated as: (Volume of sucrose solution consumed / Total volume of liquid consumed) x 100%.

Forced Swim Test (FST)

The FST is used to assess behavioral despair, a component of depressive-like states.[16][17][18][19]

Procedure:

  • Apparatus: A cylindrical container (e.g., 21 cm diameter) filled with water (25 ± 1°C) to a depth where the mouse cannot touch the bottom.[9]

  • Test Session: Individually place each mouse into the water for a 6-minute session.[9]

  • Scoring: A trained observer, blind to the experimental conditions, records the total time the mouse spends immobile during the session. Immobility is defined as the cessation of struggling and remaining floating, making only movements necessary to keep the head above water.[9][16]

Visualizations

Signaling Pathway of KOR Antagonism in Anhedonia

KOR_Signaling_Anhedonia cluster_stress Stress Response cluster_reward Reward Pathway (Ventral Tegmental Area) cluster_intervention Therapeutic Intervention Stress Stress Dynorphin Release Dynorphin Release Stress->Dynorphin Release KOR Kappa Opioid Receptor (KOR) Dynorphin Release->KOR Activates Dopamine Neuron Dopamine Neuron KOR->Dopamine Neuron Inhibits Restored Dopamine Release Restored Dopamine Release Dopamine Release Dopamine Release Dopamine Neuron->Dopamine Release Reduced Dopamine Neuron->Restored Dopamine Release Anhedonia Anhedonia Dopamine Release->Anhedonia CERC-501 CERC-501 (this compound) CERC-501->KOR Blocks Alleviation of Anhedonia Alleviation of Anhedonia Restored Dopamine Release->Alleviation of Anhedonia

Caption: KOR antagonism by CERC-501 blocks stress-induced dopamine inhibition, alleviating anhedonia.

Experimental Workflow for Preclinical Evaluation of CERC-501

Preclinical_Workflow cluster_setup Experimental Setup cluster_stress_induction Anhedonia Induction cluster_treatment Treatment Phase cluster_assessment Outcome Assessment Animal_Model Select Animal Model (e.g., C57BL/6J mice) Baseline Baseline Behavioral Testing (e.g., Sucrose Preference Test) Animal_Model->Baseline UCMS Unpredictable Chronic Mild Stress (4 weeks) Baseline->UCMS Grouping Randomize into Groups (Vehicle vs. CERC-501) UCMS->Grouping Drug_Admin Daily Drug Administration (e.g., 10 mg/kg CERC-501) Grouping->Drug_Admin Behavioral_Tests Post-Treatment Behavioral Tests (SPT, FST, Nesting) Drug_Admin->Behavioral_Tests Data_Analysis Statistical Analysis of Data Behavioral_Tests->Data_Analysis Results Evaluation of Efficacy Data_Analysis->Results

Caption: Workflow for assessing CERC-501's efficacy in a preclinical model of anhedonia.

Conclusion

The preclinical data for CERC-501 provide a strong rationale for its development as a therapeutic agent for anhedonia. Its high affinity and selectivity for the KOR, favorable pharmacokinetic profile, and demonstrated efficacy in reversing stress-induced anhedonia-like behaviors in animal models underscore its potential. The detailed experimental protocols outlined in this guide serve as a foundation for the continued investigation of KOR antagonists as a novel treatment strategy for anhedonia and other stress-related psychiatric disorders. Further research will be crucial to fully elucidate the therapeutic benefits of CERC-501 in clinical populations.

References

The Discovery and Development of LY-2456302 (Aticaprant): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

LY-2456302, also known as aticaprant, CERC-501, and JNJ-67953964, is a potent and selective antagonist of the kappa-opioid receptor (KOR) that has undergone extensive preclinical and clinical development.[1] This document provides a comprehensive technical overview of LY-2456302, from its discovery and pharmacological characterization to its evaluation in clinical trials for major depressive disorder (MDD) and other conditions. Key quantitative data are summarized in structured tables, and detailed methodologies for pivotal experiments are provided. Signaling pathways and experimental workflows are illustrated using Graphviz diagrams to facilitate a deeper understanding of the compound's development lifecycle. Despite a strong preclinical rationale and promising early-phase data, the development of this compound for MDD was discontinued (B1498344) in Phase 3 due to insufficient efficacy.[2][3] This whitepaper serves as a detailed case study on the translation of a novel neurobiological target from discovery to late-stage clinical evaluation.

Introduction and Rationale

The endogenous dynorphin/kappa-opioid receptor (KOR) system is a critical neuromodulatory pathway implicated in the pathophysiology of stress, anhedonia, and addictive behaviors.[2][4] Activation of KORs, often in response to stress, can lead to dysphoria and a negative affective state, counteracting the brain's reward circuits.[5] Consequently, antagonism of the KOR was identified as a promising therapeutic strategy for mood and substance use disorders.[6] LY-2456302 was developed by Eli Lilly as a novel, orally bioavailable small molecule KOR antagonist with improved drug-like properties compared to earlier research tools like nor-binaltorphimine (nor-BNI) and JDTic, which were limited by long-lasting, quasi-irreversible pharmacodynamic effects.[2][7]

Pharmacological Profile

LY-2456302 is a high-affinity, selective KOR antagonist.[8] Its pharmacological properties have been characterized through a series of in vitro and in vivo studies.

Receptor Binding Affinity

Radioligand binding assays were conducted to determine the affinity of LY-2456302 for human opioid receptors. These studies demonstrated high affinity for the KOR with significant selectivity over the mu-opioid receptor (MOR) and delta-opioid receptor (DOR).[6]

ReceptorBinding Affinity (Ki, nM)Selectivity vs. KOR
Kappa (KOR)0.81 - 0.949-
Mu (MOR)24.0~30-fold
Delta (DOR)155 - 175~175-200-fold

Table 1: Opioid Receptor Binding Affinities of LY-2456302. Data compiled from multiple sources.[1][6][9]

Pharmacokinetics

The pharmacokinetic profile of LY-2456302 has been evaluated in both preclinical species and humans, demonstrating properties suitable for clinical development.[8][10]

ParameterValueSpecies
Time to Maximum Concentration (tmax)1-2 hoursHuman
Oral Bioavailability (F)25%Human
Terminal Half-life (t½)~30-40 hoursHuman
In vivo ED₅₀ (central KOR occupancy)0.33 mg/kgRodent

Table 2: Key Pharmacokinetic Parameters of LY-2456302. [8][10]

Preclinical Efficacy

The therapeutic potential of LY-2456302 was assessed in several predictive animal models of depression and addiction.

Antidepressant-like Effects

In the mouse forced swim test, a standard model for evaluating antidepressant efficacy, LY-2456302 demonstrated a significant reduction in immobility time, comparable to established antidepressants like imipramine.[10][11] Furthermore, it showed synergistic effects when co-administered with citalopram (B1669093) and imipramine.[10]

Effects on Ethanol (B145695) Self-Administration

In alcohol-preferring (P) rats, LY-2456302 was shown to reduce ethanol self-administration.[10][11] Notably, unlike the non-selective opioid antagonist naltrexone (B1662487), LY-2456302 did not exhibit significant tolerance with repeated dosing.[10]

Clinical Development

The clinical development of LY-2456302, under various designations (CERC-501, JNJ-67953964), progressed from Phase 1 safety and tolerability studies to a large-scale Phase 3 program for Major Depressive Disorder.

Phase 1 Studies

Single and multiple ascending dose studies in healthy subjects demonstrated that LY-2456302 was well-tolerated at doses ranging from 2 mg to 60 mg.[8][12] No clinically significant safety findings were observed, even with co-administration of ethanol.[8]

Receptor Occupancy and Biomarker Studies

Positron Emission Tomography (PET) imaging in humans confirmed that LY-2456302 readily crosses the blood-brain barrier and engages central KORs in a dose-dependent manner.[1] A single 10 mg dose resulted in nearly complete saturation of brain KORs.[1]

DoseKOR Occupancy (at 2.5 hours)KOR Occupancy (at 24 hours)
0.5 mg35%19%
10 mg94%-
25 mg-82%

Table 3: Brain Kappa-Opioid Receptor Occupancy of LY-2456302 in Humans. [1]

Pupillometry studies were used as a translational biomarker to assess the in vivo selectivity of LY-2456302. While the non-selective opioid antagonist naltrexone completely blocked fentanyl-induced miosis, LY-2456302 only showed significant mu-opioid receptor antagonism at higher doses (25 mg and 60 mg), with minimal to no effect at 4-10 mg.[13]

Phase 2 and 3 Studies in Major Depressive Disorder

Phase 2 studies provided initial evidence of efficacy for LY-2456302 as an adjunctive treatment for patients with MDD who had an inadequate response to standard antidepressants.[9] However, the extensive Phase 3 VENTURA program was ultimately discontinued in March 2025 due to a lack of sufficient efficacy.[2][3]

Experimental Protocols

Radioligand Binding Assay
  • Objective: To determine the binding affinity (Ki) of LY-2456302 for human opioid receptors.

  • Methodology:

    • Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing human KOR, MOR, or DOR were prepared.

    • Radioligand: [³H]diprenorphine was used as the radioligand.

    • Assay: Competition binding assays were performed by incubating the cell membranes with a fixed concentration of the radioligand and varying concentrations of LY-2456302.

    • Detection: Bound radioactivity was measured using liquid scintillation counting.

    • Data Analysis: IC₅₀ values were determined and converted to Ki values using the Cheng-Prusoff equation.

Mouse Forced Swim Test
  • Objective: To assess the antidepressant-like effects of LY-2456302.

  • Methodology:

    • Apparatus: A cylindrical tank filled with water (23-25°C) to a level where the mouse cannot touch the bottom or escape.

    • Procedure: Mice were individually placed in the water tank for a 6-minute session.

    • Data Collection: The duration of immobility during the last 4 minutes of the test was recorded. Immobility is defined as the cessation of struggling and remaining floating in the water, making only movements necessary to keep the head above water.

    • Treatment: LY-2456302 or a vehicle control was administered orally prior to the test.

Ethanol Self-Administration in Rats
  • Objective: To evaluate the effect of LY-2456302 on alcohol-seeking behavior.

  • Methodology:

    • Apparatus: Operant conditioning chambers equipped with two levers.

    • Procedure: Alcohol-preferring (P) rats were trained to press a lever to receive a reinforcement of an ethanol solution. A second lever was inactive.

    • Data Collection: The number of lever presses on the active lever was recorded as a measure of ethanol self-administration.

    • Treatment: LY-2456302 or a vehicle control was administered prior to the self-administration sessions.

Visualizations

G cluster_0 KOR Signaling Pathway Stress Stress Dynorphin Dynorphin Stress->Dynorphin releases KOR KOR Dynorphin->KOR activates Downstream Signaling Downstream Signaling KOR->Downstream Signaling initiates Dysphoria/Anhedonia Dysphoria/Anhedonia Downstream Signaling->Dysphoria/Anhedonia leads to LY-2456302 LY-2456302 LY-2456302->KOR antagonizes

Caption: Mechanism of action of LY-2456302 on the KOR signaling pathway.

G cluster_1 Drug Development Workflow Discovery Discovery Preclinical Preclinical Discovery->Preclinical Pharmacology Phase 1 Phase 1 Preclinical->Phase 1 Safety Phase 2 Phase 2 Phase 1->Phase 2 Efficacy Signal Phase 3 Phase 3 Phase 2->Phase 3 Dose Ranging Discontinuation Discontinuation Phase 3->Discontinuation Lack of Efficacy

Caption: Development pipeline of LY-2456302 from discovery to discontinuation.

Conclusion

LY-2456302 (this compound) represents a significant effort in the development of a selective KOR antagonist for the treatment of major depressive disorder. The compound demonstrated a favorable pharmacological profile, with high affinity and selectivity for the KOR, good oral bioavailability, and a half-life suitable for once-daily dosing. Preclinical studies provided a strong rationale for its antidepressant and anti-addictive potential. Early clinical trials confirmed target engagement and suggested a favorable safety profile. However, the failure to demonstrate sufficient efficacy in late-stage clinical trials underscores the challenges of translating preclinical findings in neuropsychiatry to clinical success. The comprehensive dataset generated during the development of LY-2456302 remains a valuable resource for the scientific community and will inform future drug discovery efforts targeting the kappa-opioid receptor system.

References

Aticaprant and the Dynorphin/Kappa-Opioid Receptor (KOR) System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The dynorphin (B1627789)/kappa-opioid receptor (KOR) system is a critical neuromodulatory pathway implicated in the pathophysiology of stress, mood disorders, and addiction.[1] Activation of the KOR by its endogenous ligand, dynorphin, often leads to dysphoria, anhedonia, and pro-depressive states.[2] Consequently, antagonism of the KOR has emerged as a promising therapeutic strategy for major depressive disorder (MDD) and other related conditions.[3] Aticaprant (formerly JNJ-67953964, CERC-501, LY-2456302) is a potent, selective, and orally bioavailable KOR antagonist that has been the subject of extensive preclinical and clinical investigation.[4] This technical guide provides an in-depth overview of this compound's role within the dynorphin/KOR system, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its evaluation, and visualizing relevant biological and experimental pathways.

The Dynorphin/KOR System: A Synopsis

The dynorphin/KOR system is an endogenous opioid system that plays a crucial role in modulating neurotransmission in brain circuits associated with mood, motivation, and cognition.[1]

  • Dynorphins: These are a class of opioid peptides that serve as the primary endogenous ligands for the KOR.[1]

  • Kappa-Opioid Receptor (KOR): A G-protein coupled receptor (GPCR) that, upon activation by dynorphins, typically couples to inhibitory G proteins (Gi/o).[5] This activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, the activation of inwardly rectifying potassium channels, and the inhibition of voltage-gated calcium channels.[6][7] The net effect is a reduction in neuronal excitability and neurotransmitter release.[8]

Dysregulation of the dynorphin/KOR system, often characterized by excessive dynorphin release and subsequent KOR activation in response to stress, has been strongly linked to the negative affective states seen in depression and anxiety.[2][9]

This compound: A Selective KOR Antagonist

This compound is a novel small molecule that acts as a selective antagonist at the KOR.[10] Its mechanism of action involves competitively binding to the KOR, thereby blocking the binding and subsequent signaling of endogenous dynorphins.[11] This blockade is hypothesized to restore normal function in brain circuits where excessive dynorphin/KOR signaling contributes to depressive symptoms, particularly anhedonia.[12][13]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound, providing a comparative overview of its pharmacological and pharmacokinetic properties.

Table 1: Receptor Binding Affinity and Functional Activity of this compound

ParameterReceptorValueSpeciesReference
Binding Affinity (Ki) Kappa Opioid Receptor (KOR)0.81 nMHuman[10]
Mu Opioid Receptor (MOR)24.0 nMHuman[10]
Delta Opioid Receptor (DOR)155 nMHuman[10]
Functional Antagonist Activity (IC50) Kappa Opioid Receptor (KOR)~3.0 nMNot Specified[14]

Table 2: Pharmacokinetic Properties of this compound

ParameterValueSpeciesReference
Oral Bioavailability 25%Human[10][15]
Time to Maximum Concentration (Tmax) 1 to 2 hoursHuman[10][15]
Elimination Half-life 30 to 40 hoursHuman[10][15]

Table 3: Clinical Receptor Occupancy of this compound (Positron Emission Tomography)

DoseTime Post-DoseReceptor OccupancyReference
0.5 mg24 hours19%[10][15]
10 mg2.5 hours94%[10][15]
25 mg24 hours82%[10][15]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the activity of KOR antagonists like this compound.

In Vitro Assays

This assay measures the affinity of a compound for a specific receptor by assessing its ability to displace a radiolabeled ligand.[10][16]

  • Materials:

    • Cell membranes expressing the target receptor (e.g., CHO-hKOR cells).[2]

    • Radioligand (e.g., [3H]U-69,593 for KOR).[10]

    • Test compound (this compound).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[10]

    • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).[10]

    • Glass fiber filters.[10]

    • Scintillation counter.[10]

  • Procedure:

    • Prepare cell membranes expressing the receptor of interest.

    • In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

    • To determine non-specific binding, a high concentration of an unlabeled selective ligand is used in a separate set of wells.

    • Incubate the plate to allow binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate the specific binding and determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[16]

This functional assay measures the activation of G-proteins following receptor stimulation.[17] Antagonists are evaluated by their ability to block agonist-induced [35S]GTPγS binding.

  • Materials:

    • Cell membranes with the target receptor.

    • [35S]GTPγS (a non-hydrolyzable GTP analog).[17]

    • GDP.[17]

    • A known KOR agonist (e.g., U-50,488).[17]

    • Test antagonist (this compound).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with MgCl2 and NaCl).[17]

  • Procedure:

    • In a 96-well plate, add cell membranes, GDP, the test antagonist at various concentrations, and the KOR agonist at a fixed concentration.

    • Initiate the reaction by adding [35S]GTPγS.

    • Incubate the plate to allow for G-protein activation and [35S]GTPγS binding.

    • Terminate the reaction by rapid filtration.

    • Measure the radioactivity on the filters.

    • The antagonist's potency is determined by its ability to inhibit the agonist-stimulated [35S]GTPγS binding.

This assay measures the inhibition of adenylyl cyclase and subsequent reduction in cAMP levels upon Gi/o-coupled receptor activation.[15]

  • Materials:

    • Whole cells expressing the KOR (e.g., HEK293-KOR).[15]

    • Forskolin (to stimulate adenylyl cyclase).[15]

    • A known KOR agonist.

    • Test antagonist (this compound).

    • A commercial cAMP detection kit (e.g., HTRF or GloSensor).

  • Procedure:

    • Plate the cells in a multi-well plate.

    • Pre-incubate the cells with varying concentrations of the test antagonist.

    • Add the KOR agonist in the presence of forskolin.

    • Incubate to allow for changes in intracellular cAMP levels.

    • Lyse the cells and measure cAMP levels using the detection kit.

    • The antagonist's potency is determined by its ability to reverse the agonist-induced inhibition of forskolin-stimulated cAMP production.

In Vivo Behavioral Assays

The FST is a common behavioral test used to screen for antidepressant-like activity in rodents.[3][5]

  • Apparatus: A cylindrical tank filled with water.[5]

  • Procedure:

    • Administer the test compound (this compound) or vehicle to the animals at a predetermined time before the test.

    • Place the animal in the water-filled cylinder for a set duration (typically 6 minutes).[5]

    • Record the animal's behavior, specifically the duration of immobility (floating).[1]

    • A decrease in immobility time is indicative of an antidepressant-like effect.[1]

The EPM is used to assess anxiety-like behavior in rodents.[13]

  • Apparatus: A plus-shaped maze raised off the floor, with two open arms and two enclosed arms.[13]

  • Procedure:

    • Administer the test compound or vehicle.

    • Place the animal in the center of the maze.

    • Allow the animal to explore the maze for a set duration (typically 5 minutes).[13]

    • Record the time spent in and the number of entries into the open and closed arms.

    • An increase in the time spent in the open arms is indicative of an anxiolytic-like effect.

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound and the dynorphin/KOR system.

KOR_Signaling_Pathway Dynorphin Dynorphin KOR KOR Dynorphin->KOR Activates This compound This compound This compound->KOR Blocks G_protein Gi/o Protein KOR->G_protein Activates AdenylylCyclase Adenylyl Cyclase G_protein->AdenylylCyclase Inhibits K_channel ↑ K+ Channel Activity G_protein->K_channel Ca_channel ↓ Ca2+ Channel Activity G_protein->Ca_channel cAMP ↓ cAMP Neuronal_Activity ↓ Neuronal Excitability K_channel->Neuronal_Activity Ca_channel->Neuronal_Activity

Caption: Dynorphin/KOR Signaling Pathway and this compound's Mechanism of Action.

Experimental_Workflow start Start: Compound Synthesis (this compound) in_vitro In Vitro Characterization start->in_vitro binding Receptor Binding Assays (Ki determination) in_vitro->binding functional Functional Assays (GTPγS, cAMP) in_vitro->functional in_vivo In Vivo Behavioral Studies (Rodent Models) binding->in_vivo functional->in_vivo fst Forced Swim Test (Antidepressant-like effects) in_vivo->fst epm Elevated Plus Maze (Anxiolytic-like effects) in_vivo->epm clinical Clinical Trials (Human Studies) fst->clinical epm->clinical phase1 Phase I (Safety, PK) clinical->phase1 phase2 Phase II (Efficacy, Dosing) phase1->phase2 phase3 Phase III (Pivotal Efficacy) phase2->phase3 end Regulatory Approval phase3->end

Caption: A Representative Experimental Workflow for KOR Antagonist Development.

Logical_Relationship Stress Stress Dynorphin_Release ↑ Dynorphin Release Stress->Dynorphin_Release KOR_Activation ↑ KOR Activation Dynorphin_Release->KOR_Activation Neuronal_Inhibition ↓ Dopamine Release (in reward pathways) KOR_Activation->Neuronal_Inhibition Aticaprant_Action This compound (KOR Antagonist) Aticaprant_Action->KOR_Activation Blocks Restored_Function Restoration of Dopaminergic Tone Aticaprant_Action->Restored_Function Negative_Affect Anhedonia & Depressive Symptoms Neuronal_Inhibition->Negative_Affect Therapeutic_Effect Therapeutic Effect Restored_Function->Therapeutic_Effect

Caption: Logical Relationship of this compound's Action in the Stress-Dysregulated Dynorphin/KOR System.

Conclusion

This compound represents a targeted therapeutic approach for disorders involving the dysregulation of the dynorphin/KOR system. Its high selectivity and favorable pharmacokinetic profile have positioned it as a significant candidate for the treatment of MDD, particularly for symptoms like anhedonia that are often resistant to current therapies. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers and drug development professionals working on KOR antagonists and related pathways. Further investigation into the clinical efficacy and long-term safety of this compound and other KOR antagonists will be crucial in realizing the full therapeutic potential of this novel class of antidepressants.

References

Aticaprant: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aticaprant (also known by developmental codes JNJ-67953964, CERC-501, and LY-2456302) is a potent, selective, and orally bioavailable antagonist of the kappa-opioid receptor (KOR).[1] Developed as a potential therapeutic for major depressive disorder (MDD) and other stress-related conditions, its mechanism of action targets the dynorphin/KOR system, which is implicated in mood, anhedonia, and stress responses.[2][3] This document provides a comprehensive technical overview of this compound's chemical structure, physicochemical characteristics, pharmacological profile, and the experimental methodologies used for its characterization.

Chemical Identity and Physicochemical Properties

This compound is a synthetic organic compound belonging to the aminobenzyloxyarylamide class.[4] Its structure is characterized by a central phenoxy-fluorobenzamide core linked to a pyrrolidine (B122466) ring which, in turn, is substituted with a 3,5-dimethylphenyl group.[5][6] This specific stereochemistry is crucial for its selective binding to the kappa-opioid receptor.

Chemical Structure and Identifiers

The fundamental chemical identifiers for this compound are summarized in the table below.

IdentifierValue
IUPAC Name 4-(4-{[(2S)-2-(3,5-Dimethylphenyl)-1-pyrrolidinyl]methyl}}phenoxy)-3-fluorobenzamide[5]
CAS Number 1174130-61-0[5]
Molecular Formula C₂₆H₂₇FN₂O₂[5]
Molecular Weight 418.51 g/mol [5]
SMILES String CC1=CC(=CC(=C1)[C@@H]2CCCN2CC3=CC=C(C=C3)OC4=C(C=C(C=C4)C(=O)N)F)C[5]
InChI Key ZHPMYDSXGRRERG-DEOSSOPVSA-N[5]
Synonyms JNJ-67953964, CERC-501, LY-2456302[1]
Physicochemical Properties

This compound exists as a solid and can be prepared in various crystalline polymorphic forms (Form I, II, III) as well as an amorphous form, which can influence properties like solubility and stability.[4] Its solubility has been determined in various solvents, which is critical for formulation and experimental use.

PropertyValue
Physical State Solid[4]
Solubility DMSO: ≥ 100 mg/mL
Ethanol: 3 mg/mL
DMF: 1 mg/mL
Corn Oil: ≥ 2.5 mg/mL (Clear solution)

Pharmacological Properties

This compound's therapeutic potential stems from its specific interaction with the endogenous opioid system.

Pharmacodynamics

This compound is a potent and selective antagonist of the kappa-opioid receptor (KOR).[5] It exhibits approximately 30-fold higher affinity for the KOR compared to the µ-opioid receptor (MOR) and nearly 190-fold higher affinity over the δ-opioid receptor (DOR).[7] This selectivity is crucial for achieving therapeutic effects on mood and anhedonia without the undesirable effects associated with MOR modulation.[2] Positron emission tomography (PET) imaging in humans has confirmed that this compound readily crosses the blood-brain barrier and achieves high receptor occupancy at clinically relevant doses.[5]

ParameterReceptorValue
Binding Affinity (Kᵢ) Kappa (KOR)0.81 nM[5]
Mu (MOR)24.0 nM[5]
Delta (DOR)155 nM[5]
Functional Activity (IC₅₀) KOR Signaling Blockade3.0 ± 4.6 nM[2]
In Vivo Efficacy (ED₅₀) KOR Occupancy (rats)0.33 mg/kg[7]
Receptor Occupancy (Human PET) 0.5 mg dose (at 24h)19%[5]
10 mg dose (at 2.5h)94%[5]
25 mg dose (at 24h)82%[5]
Pharmacokinetics

This compound is designed for oral administration and possesses favorable pharmacokinetic properties for once-daily dosing.

ParameterValue
Route of Administration Oral[1]
Oral Bioavailability (F) 25%[5]
Time to Max. Concentration (Tₘₐₓ) 1 - 2 hours[5]
Elimination Half-life (t₁/₂) 30 - 40 hours[5]
Blood-Brain Barrier Readily Penetrant[5]

Signaling Pathway and Mechanism of Action

The kappa-opioid receptor is a G-protein coupled receptor (GPCR) that preferentially couples to the Gi/o family of G-proteins.[8] Endogenous agonists, like dynorphin, bind to the KOR, promoting the exchange of GDP for GTP on the Gα subunit. This leads to the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors, ultimately resulting in pro-depressive and anhedonic states. This compound, as a competitive antagonist, binds to the KOR but does not induce the conformational change necessary for G-protein activation. By occupying the receptor, it blocks the binding of dynorphin, thereby inhibiting the signaling cascade.

KOR_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space KOR KOR G_protein Gi/o Protein (GDP-bound) KOR->G_protein Activates G_alpha_GTP Gα-GTP G_protein->G_alpha_GTP GDP->GTP Exchange G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates Dynorphin Dynorphin (Agonist) Dynorphin->KOR Binds & Activates This compound This compound (Antagonist) This compound->KOR Binds & Blocks Downstream Downstream Effectors G_alpha_GTP->Downstream Modulates G_beta_gamma->Downstream Modulates Response Pro-depressive & Anhedonic Effects Downstream->Response

Caption: this compound blocks Dynorphin-mediated KOR signaling.

Key Experimental Protocols

The characterization of this compound relies on a suite of standard and specialized pharmacological assays.

Radioligand Binding Assay

This assay quantifies the affinity (Kᵢ) of this compound for opioid receptors.

  • Objective: To determine the binding affinity of the test compound for KOR, MOR, and DOR.

  • Materials:

    • Cell membranes prepared from cells expressing the human recombinant opioid receptor subtypes (e.g., CHO or HEK293 cells).

    • Radioligand specific for each receptor (e.g., [³H]U-69,593 for KOR, [³H]DAMGO for MOR, [³H]DPDPE for DOR).

    • Test compound (this compound) at various concentrations.

    • Non-specific binding control (e.g., a high concentration of naloxone).

    • Assay buffer, glass fiber filters, scintillation cocktail, and a scintillation counter.

  • Methodology:

    • Cell membranes, radioligand, and varying concentrations of this compound are incubated in assay buffer.

    • The mixture is incubated to allow binding to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters, separating bound from unbound radioligand.

    • Filters are washed to remove non-specifically bound radioactivity.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

    • Data are analyzed using non-linear regression to calculate the IC₅₀, which is then converted to a Kᵢ value using the Cheng-Prusoff equation.

Binding_Assay_Workflow A Prepare Reagents: - Cell Membranes (with KOR) - [³H]Radioligand - this compound dilutions B Incubate Components (Membranes + Radioligand + this compound) in 96-well plate A->B C Rapid Filtration (Separate bound from free radioligand) B->C D Wash Filters C->D E Scintillation Counting (Measure radioactivity) D->E F Data Analysis (Calculate IC₅₀ and Kᵢ) E->F

Caption: Workflow for a competitive radioligand binding assay.
[³⁵S]GTPγS Functional Assay

This assay measures the functional consequence of receptor binding, determining if a compound is an agonist, antagonist, or inverse agonist.[9][10]

  • Objective: To assess this compound's ability to antagonize agonist-stimulated G-protein activation at the KOR.

  • Materials:

    • Cell membranes expressing the KOR.

    • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).[9]

    • A known KOR agonist (e.g., U-50,488).[8]

    • Test compound (this compound).

    • GDP, Mg²⁺, and assay buffer.

  • Methodology:

    • Cell membranes are pre-incubated with this compound at various concentrations.

    • A fixed concentration of the KOR agonist is added to stimulate the receptor.

    • [³⁵S]GTPγS is added to the mixture. Agonist activation of the KOR promotes the binding of [³⁵S]GTPγS to the Gα subunit.[9]

    • After incubation, the reaction is stopped, and bound [³⁵S]GTPγS is separated from unbound, typically by filtration.

    • The amount of bound [³⁵S]GTPγS is quantified via scintillation counting.

    • The ability of this compound to inhibit the agonist-stimulated signal is measured to determine its antagonist potency (IC₅₀).

Mouse Forced Swim Test (FST)

The FST is a widely used preclinical behavioral model to screen for antidepressant-like activity.[11][12][13]

  • Objective: To evaluate the antidepressant-like effects of this compound.

  • Apparatus: A transparent cylinder (e.g., 30 cm height x 20 cm diameter) filled with water (e.g., 25°C) to a level where the mouse cannot touch the bottom or escape (e.g., 15 cm deep).[11][14]

  • Methodology:

    • Mice are administered this compound or a vehicle control at a set time before the test.

    • Each mouse is individually placed into the cylinder of water for a 6-minute session.[11][15]

    • The session is typically video-recorded for later analysis.

    • The primary measure is the duration of immobility during the final 4 minutes of the test.[11] Immobility is defined as the state where the animal makes only the minimal movements necessary to keep its head above water.

    • A significant reduction in immobility time compared to the vehicle group is interpreted as an antidepressant-like effect.[13]

Pupillometry

Pupillometry is a translational biomarker used to assess opioid receptor activity in vivo, as MOR activation causes miosis (pupil constriction) in humans.[6][16]

  • Objective: To determine the in vivo selectivity of this compound by assessing its ability to block MOR-mediated effects.

  • Apparatus: An automated pupillometer that provides precise measurements of pupil diameter.[17]

  • Methodology (Human Study):

    • Subjects are administered a dose of this compound or placebo.

    • After a set period to allow for drug absorption and distribution, a baseline pupil measurement is taken.

    • A specific MOR agonist, such as fentanyl, is administered intravenously to induce miosis.[16]

    • Pupil diameter is measured at regular intervals post-fentanyl administration.

    • The ability of this compound to antagonize (i.e., prevent or reduce) fentanyl-induced miosis is quantified. A lack of significant blockade at doses that provide high KOR occupancy demonstrates functional selectivity for the KOR over the MOR.[2][6]

Conclusion

This compound is a well-characterized selective kappa-opioid receptor antagonist with a chemical structure and pharmacokinetic profile optimized for clinical development. Its high affinity and selectivity for the KOR have been rigorously demonstrated through a variety of in vitro and in vivo experimental paradigms. The data summarized herein provide a strong foundation for its continued investigation as a novel therapeutic agent for major depressive disorder and other conditions linked to the dysregulation of the brain's stress and reward systems.

References

An In-depth Technical Guide to Aticaprant's Binding Affinity and Receptor Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aticaprant, also known by its developmental codes JNJ-67953964, CERC-501, and LY-2456302, is a potent, selective, and orally bioavailable antagonist of the kappa-opioid receptor (KOR).[1][2] It acts by blocking the biological target of the endogenous opioid peptide dynorphin (B1627789).[1][3] The dynorphin-KOR system is implicated in the negative emotional states associated with stress and depression.[4] By antagonizing these receptors, this compound is thought to alleviate symptoms such as anhedonia (the inability to experience pleasure), a core feature of major depressive disorder (MDD).[5][6] Developed by Janssen Research & Development, LLC, this compound has been investigated in clinical trials for MDD.[3][5] Although its development for MDD was discontinued (B1498344) due to lack of efficacy in Phase III trials, its well-defined pharmacological profile makes it a valuable tool for neuroscience research.[1][7] This guide provides a detailed overview of its binding affinity, receptor selectivity, and the experimental protocols used for its characterization.

Binding Affinity and Receptor Selectivity

This compound demonstrates a high binding affinity for the kappa-opioid receptor (KOR) with a significant selectivity over the mu-opioid (MOR) and delta-opioid (DOR) receptors. This selectivity is crucial for minimizing off-target effects, particularly those associated with MOR activity.

Table 1: this compound In Vitro Receptor Binding Affinity (Ki)

Receptor Target Ki (nM) Source(s)
Kappa-Opioid Receptor (KOR) 0.81 [1][3]
Mu-Opioid Receptor (MOR) 24.0 [1][3]

| Delta-Opioid Receptor (DOR) | 155 |[1][3] |

Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

The binding data reveals that this compound has an approximately 30-fold higher affinity for the KOR compared to the MOR and an even greater selectivity over the DOR.[1][3][8][9]

Functional Antagonism and In Vivo Potency

Beyond simple binding, this compound effectively functions as an antagonist, blocking the downstream signaling initiated by KOR agonists. This functional activity has been quantified both in vitro and in vivo.

Table 2: this compound Functional Antagonism and In Vivo Efficacy

Assay Type Parameter Value Conditions Source(s)
[35S]GTPγS Binding Assay Kb (nM) 0.813 Antagonizing the KOR agonist U-69,593 [10]

| In Vivo Receptor Occupancy | ED50 (mg/kg) | 0.33 | Oral administration in animal models |[8][10] |

Kb (Equilibrium Dissociation Constant): The concentration of an antagonist that occupies 50% of the receptors at equilibrium. ED50 (Effective Dose, 50%): The dose of a drug that produces 50% of its maximal effect.

Human Receptor Occupancy

Positron Emission Tomography (PET) imaging studies in humans have confirmed that this compound effectively crosses the blood-brain barrier and occupies KORs in the brain in a dose-dependent manner.

Table 3: this compound Brain KOR Occupancy in Humans (Single Dose)

Dose Occupancy (at 2.5 hours) Occupancy (at 24 hours) Source(s)
0.5 mg 35% 19% [1]
10 mg 94% - [1]

| 25 mg | - | 82% |[1] |

These studies show that a 10 mg dose leads to nearly complete saturation of brain KORs.[1] At clinically relevant doses, this compound achieves between 73% and 94% occupancy of KORs.[9]

Signaling Pathways and Experimental Workflows

Kappa-Opioid Receptor Signaling Pathway

The KOR is a G-protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. Activation by an agonist like dynorphin inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This compound acts by blocking this cascade.

KOR_Signaling cluster_membrane Cell Membrane KOR Kappa-Opioid Receptor (KOR) G_Protein Gαi/o-GDP (Inactive) KOR->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP (Decreased) AC->cAMP Converts Dynorphin Dynorphin (Agonist) Dynorphin->KOR Binds & Activates This compound This compound (Antagonist) This compound->KOR Binds & Blocks G_Protein_Active Gαi/o-GTP (Active) G_Protein->G_Protein_Active GDP/GTP Exchange G_Protein_Active->AC Inhibits ATP ATP ATP->AC Response Decreased Neuronal Activity cAMP->Response Leads to

Caption: KOR signaling pathway and the antagonistic action of this compound.

Experimental Protocols

Detailed methodologies are essential for interpreting binding and functional data. The following sections describe the principles behind the key assays used to characterize this compound.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction Incubation cluster_analysis Separation & Analysis node1 Prepare cell membranes expressing target receptor (e.g., KOR, MOR, DOR) node2 Add fixed concentration of radioligand (e.g., [³H]diprenorphine) node1->node2 node3 Add varying concentrations of this compound (the competitor) node2->node3 node4 Incubate to allow binding to reach equilibrium node3->node4 node5 Separate bound and free radioligand via rapid filtration node4->node5 node6 Quantify bound radioactivity using scintillation counting node5->node6 node7 Plot data and calculate IC₅₀ (concentration of this compound that inhibits 50% of binding) node6->node7 node8 Convert IC₅₀ to Ki using the Cheng-Prusoff equation node7->node8

Caption: Workflow for a radioligand competition binding assay.

Methodology:

  • Membrane Preparation: Cell membranes expressing the opioid receptor subtypes (KOR, MOR, DOR) are prepared from cultured cells or brain tissue.

  • Reaction Setup: The membranes are incubated in a buffer solution with a constant concentration of a high-affinity radioligand (e.g., [³H]diprenorphine) and varying concentrations of the unlabeled test compound (this compound).

  • Incubation: The mixture is incubated at a specific temperature for a set time to allow the binding to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand while unbound radioligand passes through.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of this compound. A competition curve is generated, and the IC₅₀ value is determined. The IC₅₀ is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

[35S]GTPγS Functional Assay

This functional assay measures the activation of G-proteins following receptor stimulation by an agonist. As an antagonist, this compound's potency (Kb) is determined by its ability to inhibit agonist-stimulated G-protein activation.[10][11]

GTPgS_Assay_Workflow cluster_setup Assay Setup cluster_binding Binding & Termination cluster_data Data Analysis node1 Prepare cell membranes with KOR and associated G-proteins node2 Add varying concentrations of this compound node1->node2 node3 Add a fixed concentration of a KOR agonist (e.g., U-69,593) to stimulate the receptor node2->node3 node4 Add [³⁵S]GTPγS, a non-hydrolyzable GTP analog node3->node4 node5 Incubate to allow activated G-proteins to bind [³⁵S]GTPγS node4->node5 node6 Terminate reaction by rapid filtration node5->node6 node7 Measure bound [³⁵S]GTPγS via scintillation counting node6->node7 node8 Plot inhibition curve and determine the IC₅₀ of this compound node7->node8 node9 Calculate the functional antagonist constant (Kb) node8->node9

Caption: Workflow for a [35S]GTPγS functional antagonism assay.

Methodology:

  • Membrane Preparation: As with the binding assay, membranes containing the KOR and its coupled G-proteins are used.

  • Reaction Setup: Membranes are pre-incubated with varying concentrations of this compound. A KOR agonist (e.g., U-69,593) is then added to stimulate the receptor.

  • G-Protein Activation: The radiolabeled, non-hydrolyzable GTP analog, [35S]GTPγS, is added to the mixture. Upon agonist-induced receptor activation, the Gα subunit releases GDP and binds [35S]GTPγS.

  • Incubation and Termination: The reaction is incubated to allow for [35S]GTPγS binding and is then stopped by rapid filtration.

  • Quantification and Analysis: The amount of G-protein-bound [35S]GTPγS retained on the filter is quantified. The ability of this compound to inhibit the agonist-stimulated signal is used to calculate its IC₅₀ and subsequently its functional antagonist constant (Kb).

β-Arrestin Recruitment Assay

β-arrestin recruitment is another key signaling event for many GPCRs following activation. Assays measuring this process can reveal functional selectivity or "biased agonism." While this compound is characterized as a neutral antagonist, understanding this pathway is crucial for a complete pharmacological profile.

bArrestin_Assay_Workflow cluster_cell_prep Cell Line Preparation cluster_assay_run Assay Procedure cluster_detection Detection & Analysis node1 Use cells engineered to express: 1. KOR fused to an enzyme fragment (e.g., ProLink) 2. β-arrestin fused to the complementary enzyme fragment (e.g., Enzyme Acceptor) node2 Plate cells and pre-incubate with varying concentrations of this compound node1->node2 node3 Add a KOR agonist to stimulate the receptor node2->node3 node4 Incubate to allow for β-arrestin recruitment to the KOR node3->node4 node5 Add detection reagents (substrate) that produce a chemiluminescent signal upon enzyme fragment complementation node4->node5 node6 Measure luminescence signal using a plate reader node5->node6 node7 Determine this compound's ability to inhibit the agonist-induced signal (IC₅₀) node6->node7

Caption: Workflow for a β-arrestin recruitment antagonism assay.

Methodology:

  • Cell Line Engineering: The assay utilizes a cell line stably expressing the KOR and β-arrestin, which are each tagged with complementary fragments of a reporter enzyme (e.g., β-galactosidase in the PathHunter assay).[12][13]

  • Agonist Stimulation: Upon stimulation with an agonist, the KOR is phosphorylated, leading to the recruitment of the tagged β-arrestin.

  • Enzyme Complementation: The proximity of the receptor and β-arrestin allows the two enzyme fragments to combine, forming a functional enzyme.

  • Signal Detection: A substrate is added that is converted by the active enzyme into a chemiluminescent product. The light output is directly proportional to the extent of β-arrestin recruitment.

  • Antagonist Mode: To characterize this compound, cells are pre-treated with the compound before the addition of an agonist. The reduction in the luminescent signal indicates the degree of KOR antagonism at the level of β-arrestin coupling.

References

Pharmacodynamics of Aticaprant in the central nervous system

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Central Nervous System Pharmacodynamics of Aticaprant

Executive Summary

This compound (also known as JNJ-67953964, CERC-501, and LY-2456302) is a potent and selective antagonist of the kappa opioid receptor (KOR) that has been investigated for the treatment of major depressive disorder (MDD) and other stress-related conditions. As a G-protein coupled receptor, KOR activation by its endogenous ligand, dynorphin (B1627789), is implicated in the negative affective states, anhedonia, and dysphoria that are often associated with chronic stress. This compound competitively blocks this interaction, thereby mitigating these downstream effects. This document provides a comprehensive technical overview of the pharmacodynamics of this compound within the central nervous system (CNS), summarizing key quantitative data, detailing experimental methodologies, and visualizing core concepts for researchers, scientists, and drug development professionals. Although this compound showed promise in early trials, its development for MDD was discontinued (B1498344) in March 2025 due to a lack of effectiveness in Phase III studies[1].

Quantitative Pharmacodynamic Data

The pharmacodynamic profile of this compound is characterized by its high affinity and selectivity for the KOR, significant CNS receptor occupancy at clinical doses, and functional modulation of brain circuits related to reward and mood.

In Vitro Receptor Binding Affinity

This compound demonstrates a binding affinity for the kappa opioid receptor that is approximately 30-fold higher than for the mu opioid receptor (MOR) and over 190-fold higher than for the delta opioid receptor (DOR).[1][2]

ParameterReceptor SubtypeValue (nM)Selectivity Ratio (vs. KOR)
Binding Affinity (Kᵢ) Kappa (KOR)0.811x
Mu (MOR)24.0~30x
Delta (DOR)155~191x
Table 1: In Vitro Receptor Binding Profile of this compound.[1][2]
In Vivo Receptor Occupancy in Humans (PET)

Positron Emission Tomography (PET) imaging in healthy human subjects has quantified the extent and duration of KOR occupancy in the brain following single oral doses of this compound. These studies show high and dose-dependent receptor engagement.

Oral DoseTime Post-DoseMean Receptor Occupancy (%)
0.5 mg 2.5 hours35%
24 hours19%
10 mg 2.5 hours94%
25 mg 24 hours82%
Table 2: this compound Kappa Opioid Receptor (KOR) Occupancy in the Human Brain.[1][2]

Core Mechanism of Action: KOR Antagonism

The primary mechanism of action for this compound is the competitive antagonism of the KOR. The KOR is a Gi/Go-coupled receptor, and its activation by endogenous agonists like dynorphin initiates signaling cascades that inhibit adenylyl cyclase, reduce cyclic AMP (cAMP) levels, and modulate ion channel activity. This signaling is associated with dysphoria and the negative affective components of stress. This compound blocks the binding of dynorphin, thereby preventing the initiation of these signaling events.

KOR_Signaling_Pathway cluster_EC Extracellular Space cluster_Membrane Cell Membrane cluster_IC Intracellular Space Dynorphin Dynorphin KOR Kappa Opioid Receptor (KOR) Dynorphin->KOR Binds & Activates This compound This compound This compound->KOR Binds & Blocks G_protein Gi/o Protein KOR->G_protein Couples to AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Activation (p38, JNK) G_protein->MAPK Activates cAMP ↓ cAMP AC->cAMP Dysphoria Stress Response, Anhedonia, Dysphoria cAMP->Dysphoria Leads to MAPK->Dysphoria Leads to

Figure 1: this compound's mechanism as a KOR antagonist.

Key Experimental Protocols

Human KOR Occupancy via PET Imaging

The quantification of this compound's binding to KOR in the living human brain was determined using Positron Emission Tomography (PET).

  • Objective: To measure the relationship between oral this compound dose, plasma concentration, and percentage of KOR occupancy in the CNS.

  • Radiotracer: The study utilized ¹¹C-LY2795050, a selective KOR antagonist radiotracer.[1][3][4]

  • Study Population: Healthy human subjects.[1][3]

  • Protocol:

    • Baseline Scan: Each subject underwent an initial PET scan with ¹¹C-LY2795050 to measure baseline KOR availability without this compound present.

    • Drug Administration: A single oral dose of this compound (ranging from 0.5 mg to 25 mg) was administered.[1][3]

    • Post-Dose Scans: Two subsequent PET scans were performed on each subject: one at 2.5 hours post-dose (approximating peak plasma concentration) and another at 24 hours post-dose.[1][3]

    • Image Acquisition: Dynamic PET scans were acquired, typically over 90-120 minutes, following the bolus injection of the radiotracer. Arterial blood sampling was performed to measure the input function.

    • Data Analysis: Time-activity curves were generated for various brain regions. The total distribution volume (Vₜ) of the radiotracer was estimated using kinetic modeling, such as the multilinear analysis 1 (MA1) method. Receptor occupancy (RO) was calculated as the percentage reduction in Vₜ from baseline to post-dose scans: RO (%) = (1 - Vₜ_postdose / Vₜ_baseline) * 100.[1][3]

PET_Workflow cluster_Day1 Day 1 cluster_Day2 Day 2 cluster_Analysis Data Analysis Baseline_Scan 1. Baseline PET Scan (with ¹¹C-LY2795050) Drug_Admin 2. Administer Oral This compound Dose Baseline_Scan->Drug_Admin Scan_2_5h 3. PET Scan at 2.5h Post-Dose Drug_Admin->Scan_2_5h Scan_24h 4. PET Scan at 24h Post-Dose Kinetic_Modeling 5. Kinetic Modeling (Calculate Vₜ) Scan_2_5h->Kinetic_Modeling RO_Calc 6. Calculate Receptor Occupancy (RO) Kinetic_Modeling->RO_Calc

Figure 2: Workflow for the this compound PET receptor occupancy study.
Functional CNS Effects via fMRI

Functional magnetic resonance imaging (fMRI) was used to assess this compound's effect on brain circuits involved in reward processing, a key component of anhedonia.

  • Objective: To measure changes in brain activity, particularly in the ventral striatum, during a reward anticipation task.

  • Paradigm: The Monetary Incentive Delay (MID) task.[5]

  • Protocol:

    • Task Design: Participants are presented with visual cues indicating the potential for a monetary reward, a monetary loss, or a neutral outcome.

    • Anticipation Phase: Following the cue, there is a delay period where the participant anticipates the upcoming trial. The fMRI BOLD (blood-oxygen-level-dependent) signal is measured during this phase.

    • Target Response: A target stimulus appears, and the participant must respond with a button press within a short time window.

    • Feedback: The participant receives immediate feedback on whether they won money, lost money, or had a neutral outcome.

    • This compound Effect: In a clinical study, patients treated with 10 mg/day of this compound showed a significant increase in ventral striatal activation during the reward anticipation phase compared to a placebo group, suggesting a normalization of reward circuitry.

Preclinical Efficacy in Animal Models

The antidepressant-like effects of this compound were evaluated in rodent models of depression-related behavior, such as the Forced Swim Test (FST).

  • Objective: To determine if this compound reduces behavioral despair, a correlate of antidepressant efficacy.

  • Model: The mouse Forced Swim Test.

  • Protocol:

    • Apparatus: Mice are placed individually into a cylinder of water from which they cannot escape.

    • Procedure: The test duration is typically 6 minutes. The behavior of the mouse is recorded.

    • Measurement: The primary endpoint is the duration of immobility, where the mouse ceases struggling and makes only minimal movements to keep its head above water.

    • Drug Effect: Antidepressant compounds, including this compound (at a 10 mg/kg oral dose), have been shown to significantly reduce the duration of immobility compared to vehicle-treated animals, suggesting an antidepressant-like effect.[2]

Pharmacodynamic-Therapeutic Relationship

The central pharmacodynamic properties of this compound form a clear logical cascade, from target engagement to the intended clinical effect. High receptor occupancy in key brain regions is hypothesized to block stress-induced dynorphin/KOR signaling, thereby normalizing reward pathways and alleviating symptoms of anhedonia and depression.

Logical_Flow Dose This compound Oral Dose (e.g., 10 mg) Occupancy High KOR Occupancy in CNS (>90%) Dose->Occupancy Leads to Mechanism Blockade of Dynorphin/KOR Signaling Occupancy->Mechanism Results in Effect Normalization of Reward Circuitry (Ventral Striatum) Mechanism->Effect Causes Outcome Reduction in Anhedonia & Depressive Symptoms Effect->Outcome Intended Therapeutic Outcome

Figure 3: Logical flow from this compound dose to clinical outcome.

Conclusion

This compound is a highly selective KOR antagonist that achieves substantial and sustained target engagement in the human brain at clinically evaluated doses. Its mechanism of action is well-defined, involving the blockade of the pro-depressive dynorphin/KOR signaling system. This antagonism has been shown to modulate reward circuitry in the CNS, as evidenced by fMRI studies, and to produce antidepressant-like effects in preclinical models. While early and mid-stage clinical data supported this mechanism, the compound ultimately failed to demonstrate sufficient efficacy in Phase III trials for MDD, leading to the discontinuation of its development for this indication. The extensive pharmacodynamic data gathered, however, provides a valuable framework for the continued investigation of KOR antagonism as a therapeutic strategy for CNS disorders.

References

Foundational Studies on Aticaprant (LY-2456302): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aticaprant (also known as LY-2456302, CERC-501, and JNJ-67953964) is a selective, orally bioavailable kappa-opioid receptor (KOR) antagonist that was investigated for the treatment of major depressive disorder (MDD) and other conditions.[1][2] The rationale for its development stems from the hypothesis that antagonism of the KOR, a key component of the endogenous opioid system, could alleviate symptoms of depression, particularly anhedonia, by modulating stress and reward pathways. This technical guide provides a comprehensive overview of the foundational preclinical and clinical studies that characterized the pharmacology and therapeutic potential of this compound.

Mechanism of Action: Selective Kappa-Opioid Receptor Antagonism

This compound functions as a potent and selective antagonist of the KOR. The endogenous ligand for the KOR is dynorphin (B1627789), which, upon binding, is associated with dysphoria, stress, and anti-reward states. By blocking the action of dynorphin at the KOR, this compound is hypothesized to mitigate these negative affective states.

Signaling Pathway of KOR Antagonism by this compound

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Stress Stress Dynorphin Dynorphin Stress->Dynorphin increases release KOR Kappa Opioid Receptor (KOR) Dynorphin->KOR binds & activates G_protein Gi/o Protein KOR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP ↓ cAMP AC->cAMP Signaling Downstream Signaling (e.g., CREB, p38 MAPK) cAMP->Signaling Dysphoria Dysphoria/ Anhedonia Signaling->Dysphoria This compound This compound This compound->KOR blocks

Figure 1: this compound blocks the dynorphin/KOR signaling pathway.

Pharmacological Profile

Pharmacodynamics

This compound exhibits high affinity and selectivity for the KOR over the mu-opioid receptor (MOR) and delta-opioid receptor (DOR).[1] Preclinical and clinical studies have demonstrated its ability to engage and occupy KORs in the brain at clinically relevant doses.[1]

Table 1: In Vitro Receptor Binding Affinity of this compound

ReceptorBinding Affinity (Ki, nM)Selectivity vs. KOR
Kappa-Opioid Receptor (KOR)0.81-
Mu-Opioid Receptor (MOR)24.0~30-fold
Delta-Opioid Receptor (DOR)155~191-fold

Source: Wikipedia.[1]

Table 2: In Vivo Kappa-Opioid Receptor Occupancy in Humans (PET Imaging)

This compound DoseTime Post-DoseReceptor Occupancy (%)
0.5 mg2.5 hours35
10 mg2.5 hours94
0.5 mg24 hours19
25 mg24 hours82

Source: Wikipedia.[1]

Pharmacokinetics

This compound is characterized by rapid oral absorption and a half-life that supports once-daily dosing.[1]

Table 3: Pharmacokinetic Properties of this compound in Healthy Subjects

ParameterValue
Oral Bioavailability25%
Time to Maximum Concentration (Tmax)1-2 hours
Elimination Half-life30-40 hours

Source: Wikipedia.[1]

Preclinical Studies

A battery of preclinical studies in animal models provided the initial evidence for the antidepressant and anxiolytic-like effects of this compound.

Experimental Protocols

Forced Swim Test (Mouse Model of Depression)

The forced swim test is a behavioral assay used to screen for antidepressant-like activity. The protocol generally involves:

  • Apparatus: A cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.

  • Procedure: Mice are placed in the water-filled cylinder for a 6-minute session.

  • Data Analysis: The duration of immobility (floating passively) during the last 4 minutes of the session is recorded. A reduction in immobility time is indicative of an antidepressant-like effect.

Ethanol (B145695) Self-Administration (Rat Model of Alcohol Use Disorder)

This operant conditioning paradigm assesses the reinforcing properties of ethanol and the potential of a compound to reduce alcohol consumption. A common protocol for alcohol-preferring rats includes:

  • Apparatus: Standard operant conditioning chambers equipped with two levers and a liquid delivery system.

  • Training: Rats are trained to press a lever to receive a liquid reward. Initially, a sucrose (B13894) solution is used, which is gradually replaced with an ethanol solution (e.g., 10-15% v/v).

  • Testing: Once stable self-administration is achieved, the effect of this compound (administered systemically) on the number of lever presses for ethanol is measured compared to a vehicle control.

Clinical Development

This compound progressed through Phase I and II clinical trials for major depressive disorder. While early studies showed some promising signals, the development for MDD was ultimately discontinued (B1498344) due to a lack of efficacy in Phase III trials.[1]

Phase 2 Clinical Trial in Major Depressive Disorder

A key Phase 2 study evaluated the efficacy and safety of this compound as an adjunctive therapy in patients with MDD who had an inadequate response to standard antidepressants.

Table 4: Summary of a Phase 2, Randomized, Double-Blind, Placebo-Controlled Study of this compound in MDD

ParameterDescription
Study Design Randomized, double-blind, placebo-controlled, with a placebo lead-in period.
Participants Adults (18-65 years) with a DSM-5 diagnosis of MDD and an inadequate response to at least one SSRI or SNRI.
Intervention This compound (10 mg/day) or placebo, administered as an adjunct to ongoing antidepressant treatment for 6 weeks.
Primary Outcome Change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score.
Key Results This compound showed a statistically significant, but modest, improvement in MADRS scores compared to placebo.[3][4]
Safety This compound was generally well-tolerated, with the most common adverse events being headache, diarrhea, and nausea.[5][6]

Experimental Workflows

cluster_0 Preclinical Development cluster_1 Clinical Development InVitro In Vitro Binding Assays (KOR, MOR, DOR) AnimalModels Animal Models of Depression (e.g., Forced Swim Test) InVitro->AnimalModels Tox Toxicology Studies AnimalModels->Tox Phase1 Phase I (Safety & Pharmacokinetics in Healthy Volunteers) Tox->Phase1 Phase2 Phase II (Efficacy & Dose-Ranging in MDD Patients) Phase1->Phase2 Phase3 Phase III (Pivotal Efficacy & Safety Trials) Phase2->Phase3 NDA New Drug Application (Discontinued) Phase3->NDA

Figure 2: this compound's drug development workflow.

Human Experimental Medicine Studies

To further understand the mechanism of action of this compound in humans, several experimental medicine studies were conducted.

Positron Emission Tomography (PET) Imaging

PET imaging was used to quantify the in-vivo occupancy of KORs by this compound in the human brain.

  • Radiotracer: A radiolabeled ligand specific for the KOR, such as [11C]LY2459989, is administered intravenously.[7][8]

  • Imaging: PET scans are acquired at baseline (before this compound administration) and at various time points after a single oral dose of this compound.

  • Data Analysis: The reduction in the binding of the radiotracer after this compound administration is used to calculate the percentage of KORs occupied by the drug.

Pupillometry

Pupillometry was employed to assess the functional antagonism of opioid receptors. Fentanyl, a MOR agonist, causes pupil constriction (miosis). The ability of this compound to block this effect indicates its activity at the MOR.

  • Procedure: Pupil diameter is measured using a pupillometer at baseline. Fentanyl is then administered intravenously, and pupil diameter is measured again to quantify miosis. In subsequent sessions, this compound is administered orally prior to the fentanyl challenge.

  • Data Analysis: The degree to which this compound attenuates fentanyl-induced miosis provides a measure of its in-vivo MOR antagonism.[9] Studies showed that this compound dose-dependently blocked fentanyl-induced miosis at higher doses (25 mg and 60 mg), with minimal to no blockade at lower doses (4-10 mg).[1][9]

Functional Magnetic Resonance Imaging (fMRI)

fMRI was used to investigate the effects of this compound on brain circuits involved in reward processing, which are often dysregulated in anhedonia.

  • Paradigm: Participants perform a task, such as the Monetary Incentive Delay (MID) task, while undergoing fMRI. The MID task probes neural responses to the anticipation and receipt of rewards.

  • Intervention: Participants are treated with this compound or placebo for a specified period.

  • Data Analysis: Changes in the blood-oxygen-level-dependent (BOLD) signal in brain regions of interest (e.g., the ventral striatum) during reward anticipation are compared between the this compound and placebo groups. One study found that this compound increased ventral striatal activation during reward anticipation in individuals with anhedonia.[3][10]

Logical Relationships in this compound's Clinical Investigation

cluster_0 Target Engagement & Mechanism cluster_1 Clinical Efficacy & Safety Hypothesis Hypothesis: KOR antagonism alleviates symptoms of MDD, especially anhedonia PET PET Imaging: Confirms KOR occupancy in the brain Hypothesis->PET fMRI fMRI (Reward Task): Assesses modulation of reward circuitry Hypothesis->fMRI Phase2 Phase II MDD Trial: Evaluates change in MADRS scores Hypothesis->Phase2 PET->Phase2 Safety Safety & Tolerability Assessment Phase2->Safety

Figure 3: Logical flow of this compound's clinical investigation.

Conclusion

This compound is a well-characterized selective KOR antagonist that demonstrated target engagement in the human brain and showed some signals of efficacy in early clinical trials for major depressive disorder. Despite a strong preclinical rationale and evidence of target engagement, this compound ultimately failed to demonstrate sufficient efficacy in Phase III trials for MDD, leading to the discontinuation of its development for this indication.[1] The foundational studies summarized in this guide provide valuable insights into the pharmacology of KOR antagonists and the complexities of developing novel treatments for psychiatric disorders.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aticaprant (also known as JNJ-67953964, CERC-501, and LY2456302) is a selective kappa-opioid receptor (KOR) antagonist that has been investigated for the treatment of major depressive disorder and other stress-related conditions.[1][2] The dynorphin (B1627789)/KOR system is implicated in the pathophysiology of stress, anhedonia, and depression.[3][4] Activation of KORs by their endogenous ligand, dynorphin, often in response to stress, can lead to dysphoria and aversive states.[3][4] Consequently, antagonizing this system with agents like this compound presents a promising therapeutic strategy for mitigating the behavioral consequences of stress.

This technical guide provides an in-depth overview of the preclinical evidence for this compound's effects on stress-related behaviors in animal models. It includes a summary of quantitative data from key studies, detailed experimental protocols, and visualizations of the underlying signaling pathway and experimental workflows.

Mechanism of Action: Kappa-Opioid Receptor Antagonism

This compound exerts its effects by selectively blocking the kappa-opioid receptor.[1] Under conditions of chronic stress, there is an upregulation of the endogenous KOR ligand, dynorphin. This leads to increased KOR signaling, which is associated with negative affective states and a reduction in reward-seeking behavior. This compound, by acting as a competitive antagonist at the KOR, prevents dynorphin from binding and activating the receptor. This blockade is hypothesized to normalize stress-induced dysregulation of downstream signaling pathways, thereby alleviating behaviors analogous to depression and anhedonia in animal models.

Figure 1: this compound's Mechanism of Action.

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative effects of this compound in various behavioral paradigms in rodents subjected to chronic stress.

Table 1: Effect of this compound on Anhedonia-like Behavior (Sucrose Preference Test)
Animal ModelStress ParadigmTreatmentSucrose (B13894) Preference (%)p-valueReference
Male C57BL/6J MiceUnpredictable Chronic Mild Stress (UCMS)Non-Stressed + Vehicle~85%-Browne et al., 2020
UCMS + Vehicle~60%p=0.04 (vs. Non-Stressed + Vehicle)Browne et al., 2020
UCMS + this compound (10 mg/kg)~80%p=0.01 (vs. UCMS + Vehicle)Browne et al., 2020
Table 2: Effect of this compound on Depressive-like Behavior (Forced Swim Test)
Animal ModelStress ParadigmTreatmentImmobility Time (s)% Change vs. Stressed Controlp-valueReference
Male C57BL/6J MiceUnpredictable Chronic Mild Stress (UCMS)Non-Stressed + Vehicle~125 s--Browne et al., 2020
UCMS + Vehicle~175 s-p=0.0004 (vs. Non-Stressed + Vehicle)Browne et al., 2020
UCMS + this compound (10 mg/kg)~130 s~ -25.7%p=0.02 (vs. UCMS + Vehicle)Browne et al., 2020
Male NIH Swiss MiceNone (Stress-Naïve)Vehicle---Rorick-Kehn et al., 2014
This compound (10 mg/kg, p.o.)-Significant Reduction<0.05Rorick-Kehn et al., 2014
Imipramine (15 mg/kg, i.p.)-Significant Reduction<0.05Rorick-Kehn et al., 2014
Table 3: Effect of this compound on Self-Care Behavior (Nesting)
Animal ModelStress ParadigmTreatmentNest Score (1-5 scale)p-valueReference
Male C57BL/6J MiceUnpredictable Chronic Mild Stress (UCMS)Non-Stressed + Vehicle~4.5-Browne et al., 2020
UCMS + Vehicle~2.5p<0.01 (vs. Non-Stressed + Vehicle)Browne et al., 2020
UCMS + this compound (10 mg/kg)~4.0p<0.0001 (vs. UCMS + Vehicle)Browne et al., 2020
Table 4: Effect of this compound on Stress-Induced Analgesia (Hot Plate Test)
Animal ModelStress ParadigmTreatmentLatency to Paw Lick (s)p-valueReference
Male C57BL/6J MiceUnpredictable Chronic Mild Stress (UCMS)Non-Stressed + Vehicle~10 s-Browne et al., 2020
UCMS + Vehicle~15 sp<0.05 (vs. Non-Stressed + Vehicle)Browne et al., 2020
UCMS + this compound (10 mg/kg)~10 sp<0.05 (vs. UCMS + Vehicle)Browne et al., 2020

Note: this compound was not effective at reversing behavioral effects caused by stress in the light-dark box and social interaction tests in the study by Browne et al. (2020).[1][2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Unpredictable Chronic Mild Stress (UCMS) Protocol

This protocol is designed to induce a state analogous to depression in rodents by exposing them to a series of mild, unpredictable stressors over an extended period.

  • Animals: Adult male C57BL/6J mice are typically used.[1][2]

  • Housing: Mice are single-housed to increase the efficacy of social stressors.

  • Duration: The stress regimen is applied for a period of 4 to 8 weeks.

  • Stressors: A variety of stressors are applied in a random order, typically one or two per day. Examples include:

    • Cage Tilt: The home cage is tilted at a 45° angle.

    • Damp Bedding: 100-200 ml of water is added to the bedding.

    • Stroboscopic Light: The animals are exposed to a flashing light.

    • Predator Sounds/Smells: Exposure to recordings of predator vocalizations or predator-soiled bedding.

    • Social Stress: Housing with an aggressive conspecific for a short period or continuous sensory contact.

    • Light/Dark Cycle Alteration: The light/dark cycle is reversed for 24 hours.

  • Validation: The successful induction of a depressive-like state is typically confirmed by a significant reduction in sucrose preference.

Behavioral Assays

The SPT is a measure of anhedonia, the inability to experience pleasure.

  • Apparatus: Standard mouse cages equipped with two drinking bottles.

  • Procedure:

    • Habituation: For 48 hours, mice are habituated to two bottles, one containing water and the other a 1% sucrose solution.

    • Deprivation: Following habituation, mice are deprived of food and water for 12-24 hours.

    • Testing: Mice are then given free access to both the water and 1% sucrose solution bottles for a period of 1 to 24 hours. The position of the bottles is counterbalanced across cages to avoid side preference.

  • Data Analysis: The amount of liquid consumed from each bottle is measured by weighing the bottles before and after the test. Sucrose preference is calculated as: (sucrose solution intake / total fluid intake) * 100.

The FST is used to assess behavioral despair, a component of depressive-like behavior.

  • Apparatus: A transparent cylindrical container (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth that prevents the mouse from touching the bottom with its tail or paws.

  • Procedure:

    • Mice are individually placed in the cylinder of water for a 6-minute session.

    • The session is video-recorded for later analysis.

  • Data Analysis: An observer, blind to the experimental conditions, scores the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of any movement other than that required to keep the head above water. A decrease in immobility time is indicative of an antidepressant-like effect.[5]

This test assesses a species-typical, self-care behavior that is often disrupted by chronic stress.

  • Apparatus: Standard mouse cages.

  • Procedure:

    • Approximately one hour before the dark cycle, a new, pre-weighed nestlet (e.g., a 5 cm square of pressed cotton) is placed in each mouse's home cage.

    • The quality of the nest is scored the following morning.

  • Data Analysis: Nests are scored on a 5-point scale, with higher scores indicating a more well-formed and elaborate nest.

This test is used to measure thermal pain sensitivity and can reveal stress-induced analgesia.

  • Apparatus: A commercially available hot plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Procedure:

    • Mice are individually placed on the heated surface.

    • The latency to the first sign of nociception (e.g., paw licking, jumping) is recorded.

  • Data Analysis: A cut-off time (e.g., 30 seconds) is used to prevent tissue damage. An increased latency to respond is indicative of analgesia.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a preclinical study investigating the effects of this compound on stress-related behaviors.

Habituation Animal Acclimation & Habituation (1-2 weeks) Baseline Baseline Behavioral Testing (e.g., Sucrose Preference) Habituation->Baseline Grouping Random Assignment to Groups (Control vs. Stress) Baseline->Grouping Stress Unpredictable Chronic Mild Stress (4-8 weeks) Grouping->Stress Treatment This compound or Vehicle Administration (Daily during late stress phase) Stress->Treatment Behavioral Post-Treatment Behavioral Testing (FST, SPT, Nesting, etc.) Treatment->Behavioral Analysis Data Analysis & Statistical Comparison Behavioral->Analysis

Figure 2: Preclinical Experimental Workflow.

Conclusion

The preclinical data strongly suggest that this compound effectively reverses stress-induced anhedonia- and depressive-like behaviors in animal models.[1][2] Its mechanism of action, centered on the antagonism of the kappa-opioid receptor, provides a solid rationale for its therapeutic potential in stress-related psychiatric disorders. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals working in this area. While this compound's development for major depressive disorder has been discontinued, the preclinical findings continue to underscore the importance of the dynorphin/KOR system as a target for novel antidepressant and anxiolytic therapies.[1] Further research into KOR antagonists may yet yield new treatments for patients suffering from the debilitating effects of chronic stress.

References

Methodological & Application

Application Notes and Protocols for Aticaprant in Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical use of aticaprant, a selective kappa-opioid receptor (KOR) antagonist. The information compiled here is intended to guide researchers in designing and conducting animal studies to evaluate the therapeutic potential of this compound for various central nervous system (CNS) disorders, including depression, anxiety, and substance use disorders.

Introduction to this compound

This compound (also known as JNJ-67953964, CERC-501, and LY-2456302) is a potent and selective antagonist of the kappa-opioid receptor (KOR).[1][2] The KOR system, along with its endogenous ligand dynorphin, is implicated in the regulation of mood, stress, and reward.[1][3] Dysregulation of this system is believed to contribute to the pathophysiology of major depressive disorder (MDD) and other stress-related conditions.[3][4] By blocking the KOR, this compound is hypothesized to alleviate symptoms of depression, particularly anhedonia (the inability to experience pleasure).[3][4] Preclinical studies have consistently demonstrated the antidepressant-like effects of KOR antagonists in various animal models of stress-induced behaviors.[5]

This compound's Mechanism of Action: KOR Antagonism

This compound exerts its pharmacological effects by selectively binding to and blocking the kappa-opioid receptor.[1][2] This receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand dynorphin, initiates a signaling cascade that ultimately leads to neuronal inhibition and contributes to negative affective states. By antagonizing the KOR, this compound prevents the downstream signaling initiated by dynorphin, thereby mitigating the pro-depressive and anxiogenic effects associated with KOR activation.

KOR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dynorphin Dynorphin KOR Kappa-Opioid Receptor (KOR) Dynorphin->KOR Binds & Activates G_Protein Gi/o Protein KOR->G_Protein Activates This compound This compound This compound->KOR Binds & Blocks AC Adenylyl Cyclase G_Protein->AC Inhibits MAPK MAPK Pathway G_Protein->MAPK Ion_Channels Ion Channels (e.g., GIRKs) G_Protein->Ion_Channels Activates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA CREB ↓ CREB Phosphorylation PKA->CREB Negative_Affect Negative Affective States (Depression, Anhedonia) CREB->Negative_Affect ERK ↓ ERK Phosphorylation MAPK->ERK ERK->Negative_Affect Neuronal_Inhibition Neuronal Inhibition (Hyperpolarization) Ion_Channels->Neuronal_Inhibition Neuronal_Inhibition->Negative_Affect

Caption: this compound blocks Dynorphin-induced KOR signaling.

Data Presentation: this compound Dosage in Preclinical Animal Studies

The following table summarizes the dosages of this compound used in various preclinical animal studies. This information can serve as a starting point for dose-selection in future experiments.

Animal ModelSpeciesDosageRoute of AdministrationKey FindingsReference
Unpredictable Chronic Mild Stress (UCMS)Mouse (C57BL/6J)10 mg/kg (daily)Intraperitoneal (i.p.)Reversed stress-induced deficits in sucrose (B13894) preference, nesting behavior, and forced swim test.[4][6]
Alcohol Deprivation Effect (ADE)Mouse (C57BL/6J)1-3 mg/kgIntraperitoneal (i.p.)Dose-dependently decreased alcohol "relapse-like" drinking.[7][8]
Alcohol Deprivation Effect (ADE) - CombinationMouse (C57BL/6J)0.3 mg/kg (in combination with 1 mg/kg naltrexone)Intraperitoneal (i.p.)Synergistically reduced alcohol "relapse-like" drinking.[7][8]
In Vivo KOR OccupancyRat (Sprague-Dawley)ED₅₀ = 0.33 mg/kgOral (p.o.)Demonstrated potent and selective binding to KOR.[5][9]
Alcohol Self-AdministrationRat10 mg/kg (daily for 4 days)Oral (p.o.)Reduced ethanol (B145695) intake without causing adverse effects or tolerance.[4]
KOR Agonist-Induced Antinociception BlockadeMouse1, 3, and 10 mg/kgNot Specified10 mg/kg was the lowest effective dose to block U50,488-induced antinociception for 24 hours.[4]

Experimental Protocols

Detailed methodologies for key experiments cited in the preclinical evaluation of this compound are provided below.

Unpredictable Chronic Mild Stress (UCMS) Protocol for Mice

This protocol is designed to induce a depressive-like phenotype in mice, which can then be used to assess the efficacy of antidepressant treatments like this compound.[4][6]

Materials:

  • Male C57BL/6J mice

  • Standard laboratory chow and water

  • Stressor materials (e.g., tilted cages, wet bedding, light/dark cycle reversal, social isolation/crowding)

  • This compound solution

  • Vehicle solution (e.g., saline or a specified vehicle)

  • Behavioral testing apparatus (e.g., sucrose preference test, forced swim test)

Procedure:

  • Habituation: Acclimate mice to the housing facilities for at least one week prior to the start of the experiment.

  • Baseline Behavioral Testing: Conduct baseline measurements for behaviors of interest (e.g., sucrose preference) before initiating the stress protocol.

  • UCMS Procedure: Expose mice to a variable sequence of mild stressors daily for a period of 4 weeks. Examples of stressors include:

    • Tilted cage (45°)

    • Damp bedding

    • Reversal of the light/dark cycle

    • Continuous light or darkness

    • Social isolation

    • Crowded housing

  • Drug Administration:

    • After 3 weeks of the UCMS protocol, begin daily administration of this compound (10 mg/kg, i.p.) or vehicle.

    • Continue both the UCMS procedure and drug administration for the remainder of the 4-week period.

  • Behavioral Assessments:

    • Sucrose Preference Test (SPT): Measure the consumption of a sucrose solution versus water to assess anhedonia. A decrease in sucrose preference is indicative of a depressive-like state.

    • Forced Swim Test (FST): Assess behavioral despair by measuring the duration of immobility when mice are placed in an inescapable cylinder of water. An increase in immobility time is interpreted as a depressive-like behavior.

    • Nesting Behavior: Evaluate self-care and motivational behavior by scoring the quality of the nest built by the mouse overnight.

UCMS_Workflow cluster_setup Setup cluster_stress Unpredictable Chronic Mild Stress (UCMS) Protocol cluster_assessment Assessment Habituation Week 0: Habituation & Acclimation Baseline Baseline Behavioral Testing (e.g., Sucrose Preference) Habituation->Baseline Week1 Week 1: Daily Mild Stressors Baseline->Week1 Week2 Week 2: Daily Mild Stressors Week1->Week2 Week3 Week 3: Daily Mild Stressors Week2->Week3 Week4 Week 4: Daily Mild Stressors Week3->Week4 Treatment_Start Start of Treatment (this compound 10 mg/kg or Vehicle) Daily_Treatment_W3 Daily Injections Behavioral_Tests Behavioral Assessments (SPT, FST, Nesting) Treatment_Start->Daily_Treatment_W3 Daily_Treatment_W4 Daily Injections Daily_Treatment_W3->Daily_Treatment_W4

Caption: Experimental workflow for the UCMS model.
Alcohol Deprivation Effect (ADE) Protocol for Mice

This protocol is used to model relapse-like alcohol drinking behavior in mice and to evaluate the potential of this compound to prevent this behavior.[7][8]

Materials:

  • Male and female C57BL/6J mice

  • Two drinking bottles per cage

  • Ethanol solution (e.g., 20% v/v)

  • Tap water

  • This compound solution

  • Vehicle solution

  • Sucrose solution (for control experiments)

Procedure:

  • Intermittent-Access Alcohol Drinking:

    • House mice individually with two drinking bottles.

    • Provide 24-hour access to one bottle of ethanol solution and one bottle of tap water every other day for 3 weeks. This induces excessive alcohol intake.

  • Abstinence Phase:

    • Following the 3-week drinking period, remove the ethanol bottle and provide only water for 1 week to induce a state of alcohol deprivation.

  • Drug Administration and ADE Test:

    • Thirty minutes before reintroducing the ethanol bottle, administer this compound (1-3 mg/kg, i.p.) or vehicle.

    • Reintroduce the ethanol bottle alongside the water bottle and measure alcohol and water consumption over a specified period (e.g., 4 hours). An increase in alcohol intake compared to pre-deprivation levels is termed the alcohol deprivation effect.

  • Control for Specificity:

    • To ensure that this compound's effect is specific to alcohol consumption and not general fluid intake, a separate experiment can be conducted where mice are given access to a sucrose solution instead of ethanol.

Conclusion

The preclinical data available for this compound strongly support its potential as a novel therapeutic for CNS disorders, particularly those related to stress and reward. The protocols and dosage information provided in these application notes are intended to facilitate further research into the pharmacology and therapeutic applications of this promising KOR antagonist. Researchers should carefully consider the specific aims of their studies when selecting animal models, dosages, and behavioral assays.

References

Application Notes: Aticaprant as a Modulator of Stress-Induced Depressive-Like Behavior in the Forced Swim Test

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aticaprant (formerly CERC-501, JNJ-67953964) is a selective, orally bioavailable antagonist of the kappa-opioid receptor (KOR).[1] The KOR system, along with its endogenous ligand dynorphin (B1627789), is a key mediator of the brain's response to stress. Activation of KORs is associated with dysphoria, anhedonia, and other negative affective states, making it a promising therapeutic target for major depressive disorder (MDD) and other stress-related conditions.[2] The forced swim test (FST) is a widely used preclinical behavioral assay to screen for potential antidepressant efficacy.[3] The test is based on the observation that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. This immobility is interpreted as a state of "behavioral despair," and a reduction in immobility time is predictive of antidepressant activity.[4][5]

These application notes provide a summary of the use of this compound in the forced swim test, particularly in the context of a chronic stress model, and offer detailed protocols for researchers.

Mechanism of Action: KOR Antagonism

Chronic stress is a significant precipitating factor for depression. It can lead to the upregulation of the dynorphin/KOR system in brain regions associated with mood and reward. Increased dynorphin release activates KORs, contributing to pro-depressive and anhedonic states. This compound acts by selectively blocking the KOR, thereby preventing the downstream signaling cascade initiated by dynorphin. This antagonism is hypothesized to alleviate the negative affective consequences of stress.

G Stress Chronic Stress Dynorphin Increased Dynorphin Release Stress->Dynorphin KOR Kappa-Opioid Receptor (KOR) Activation Dynorphin->KOR Activates NegState Pro-Depressive & Anhedonic States (e.g., Increased FST Immobility) KOR->NegState Leads to This compound This compound This compound->KOR Antagonizes

Figure 1: this compound Signaling Pathway.

Quantitative Data Summary

Preclinical research demonstrates that this compound can reverse the behavioral deficits induced by chronic stress. In a study utilizing an Unpredictable Chronic Mild Stress (UCMS) model in mice, exposure to stress significantly increased immobility time in the Forced Swim Test. Subsequent treatment with this compound (10 mg/kg) reversed this effect, reducing immobility to levels comparable to non-stressed control animals.

Table 1: Effect of this compound on Immobility Time in the Forced Swim Test Following Chronic Stress

Treatment GroupMean Immobility Time (seconds) (Estimated)Statistical Significance vs. NS/VehicleStatistical Significance vs. UCMS/Vehicle
No Stress / Vehicle (NS/Vehicle)~140 s--
No Stress / this compound (NS/Aticaprant)~135 sNot Significant-
UCMS / Vehicle~190 sp < 0.01-
UCMS / this compound ~145 s Not Significantp < 0.05

Data are estimated from Browne et al. (2020). UCMS: Unpredictable Chronic Mild Stress.[6] The study found that UCMS significantly increased immobility, and this compound treatment significantly reversed this increase in the stressed animals.

Experimental Protocols

Protocol 1: Standard Forced Swim Test (Mouse)

This protocol describes a standard FST for screening acute antidepressant-like effects.

Materials:

  • Cylindrical glass or Plexiglas beaker (e.g., 25 cm height x 10 cm diameter).

  • Water (23-25°C).

  • This compound solution and vehicle control.

  • Video recording equipment.

  • Dry towels and a warming cage/pad.

Procedure:

  • Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the test.

  • Apparatus Preparation: Fill the cylinder with water to a depth of 15-17 cm, ensuring the mouse cannot touch the bottom with its tail or paws. The water temperature should be maintained at 23-25°C.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneally, orally) at a predetermined time before the test (e.g., 30-60 minutes).

  • Test Session:

    • Gently place the mouse into the center of the water-filled cylinder.

    • Start a timer and video recording for a total of 6 minutes.

    • Leave the room or remain quiet and out of the animal's sight during the test.

  • Post-Test:

    • At the end of the 6-minute session, carefully remove the mouse from the water.

    • Thoroughly dry the mouse with a towel and place it in a clean, dry cage under a warming lamp or on a heating pad for 15-30 minutes before returning it to its home cage.

  • Data Analysis:

    • Score the video for behavior, typically during the last 4 minutes of the test.

    • Immobility: The mouse is judged to be immobile when it remains floating motionless, making only small movements necessary to keep its head above water.

    • Active Behaviors: Swimming and climbing are considered active, escape-directed behaviors.

    • Compare the duration of immobility between treatment groups.

G Acclimate 1. Animal Acclimation (≥ 1 hour in testing room) DrugAdmin 2. Drug Administration (this compound or Vehicle) Acclimate->DrugAdmin Test 3. Forced Swim Test (Place mouse in water for 6 min) DrugAdmin->Test Record 4. Video Record Session Test->Record Recover 5. Recover Animal (Remove, dry, and warm) Test->Recover Analyze 6. Behavioral Scoring (Score last 4 min for immobility) Record->Analyze Stats 7. Statistical Analysis Analyze->Stats

Figure 2: Standard FST Workflow.

Protocol 2: FST with this compound in a Chronic Stress Model

This protocol is adapted from studies investigating the reversal of stress-induced deficits and has higher construct validity for depression.[6]

Materials:

  • Same as Protocol 1.

  • Equipment for administering various stressors for the UCMS paradigm.

Procedure:

  • UCMS Paradigm (3-4 weeks):

    • Expose mice to a series of mild, unpredictable stressors daily.

    • Examples of stressors include: cage tilt, damp bedding, predator sounds/smells, social isolation, altered light/dark cycle, restraint stress.

    • Randomize the order and timing of stressors to maintain unpredictability. A non-stressed control group should be maintained in parallel.

  • This compound Treatment (Begins during last week of UCMS):

    • After 3 weeks of UCMS, begin daily administration of this compound (e.g., 10 mg/kg, i.p.) or vehicle.

    • Continue daily treatment for a specified period (e.g., 11 consecutive days), which extends beyond the cessation of the UCMS protocol.

  • Forced Swim Test (Performed after ~8 days of treatment):

    • Approximately 24 hours after the 8th daily injection of this compound/vehicle, conduct the FST as described in Protocol 1.

  • Data Analysis:

    • Score immobility time as described in Protocol 1.

    • The primary comparison is between the UCMS/Vehicle group and the UCMS/Aticaprant group to determine if the drug reverses the stress-induced increase in immobility. Comparisons to non-stressed controls are also critical.

G cluster_groups Experimental Groups UCMS Phase 1: UCMS Induction (3 weeks of varied, mild stressors) Treatment Phase 2: this compound Treatment (Daily injections start on Week 4) UCMS->Treatment FST Phase 3: Behavioral Testing (Conduct FST after ~8 days of treatment) Treatment->FST Analysis Phase 4: Data Analysis (Compare all 4 groups) FST->Analysis NS_Veh No Stress + Vehicle NS_Ati No Stress + This compound UCMS_Veh UCMS + Vehicle UCMS_Ati UCMS + This compound

Figure 3: Chronic Stress & this compound FST Workflow.

References

Aticaprant Administration in Sucrose Preference Tests: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhedonia, the diminished capacity to experience pleasure, is a core symptom of major depressive disorder (MDD) and other stress-related psychiatric conditions. The sucrose (B13894) preference test (SPT) is a widely utilized preclinical behavioral assay in rodents to model anhedonia. This test leverages the innate preference of rodents for sweet solutions over plain water. A reduction in sucrose preference is interpreted as an anhedonic-like state. Aticaprant (also known as JNJ-67953964, CERC-501, and LY2456302) is a selective antagonist of the kappa opioid receptor (KOR). The KOR system is implicated in the pathophysiology of stress, dysphoria, and anhedonia. Preclinical and clinical studies are investigating this compound as a potential therapeutic for MDD, with a particular focus on its effects on anhedonia.[1][2][3][4]

These application notes provide detailed protocols for the administration of this compound in sucrose preference tests, quantitative data from a key preclinical study, and a visualization of the underlying signaling pathway.

Data Presentation

The following tables summarize the quantitative data from a preclinical study investigating the effect of this compound on sucrose preference in a mouse model of Unpredictable Chronic Mild Stress (UCMS).[5]

Table 1: Experimental Groups and this compound Administration

GroupStress ConditionTreatmentThis compound DoseAdministration Route
Control/VehicleNo Stress (NS)VehicleN/AIntraperitoneal (i.p.)
Control/AticaprantNo Stress (NS)This compound10 mg/kgIntraperitoneal (i.p.)
UCMS/VehicleUCMSVehicleN/AIntraperitoneal (i.p.)
UCMS/AticaprantUCMSThis compound10 mg/kgIntraperitoneal (i.p.)

Table 2: Sucrose Preference (%) at Different Experimental Timepoints [5]

GroupBaselineWeek 3 of UCMS (Day 22)Post-Treatment (Day 33)Recovery (Day 43)
NS/Vehicle86.1 ± 1.1~85%~85%~85%
NS/Aticaprant85.5 ± 1.4~85%~85%~85%
UCMS/Vehicle85.1 ± 1.5~55%~60%~65%
UCMS/Aticaprant85.9 ± 1.5~55%~80%~80%

*Data are presented as mean ± SEM. Values for post-baseline timepoints are approximated from graphical representations in the source publication. Following three weeks of stress, both UCMS groups exhibited a significant reduction in sucrose preference.[5] Treatment with this compound significantly reversed this deficit in the UCMS/Aticaprant group compared to the UCMS/Vehicle group.[5] This therapeutic effect persisted through the recovery period.[5]

Experimental Protocols

Protocol 1: Unpredictable Chronic Mild Stress (UCMS) Induction (4 Weeks)

This protocol is designed to induce an anhedonic-like state in mice.

Materials:

  • Male C57BL/6J mice

  • Standard mouse housing cages

  • Empty cages

  • Cages with wet bedding

  • Tilted cages (45°)

  • Stroboscope

  • Rodent restrainers

  • Water bottles

  • Rodent chow

Procedure:

  • House mice individually.

  • For 4 weeks, expose mice to a varying sequence of mild stressors, with one stressor per day.

  • Stressors include:

    • Cage Tilt: Tilt the home cage 45° for a designated period.

    • Wet Bedding: Place 200 ml of water in the bedding for a designated period.

    • Stroboscope: Expose mice to a flashing strobe light for a designated period.

    • Restraint Stress: Place mice in a restrainer for a designated period.

    • Empty Cage: House mice in a cage with no bedding or enrichment for a designated period.

    • Food and Water Deprivation: Remove food and water for a designated period.

    • Overnight Illumination: Keep the lights on during the dark cycle.

  • Ensure the sequence of stressors is unpredictable to prevent habituation.

Protocol 2: this compound Administration

This protocol details the preparation and administration of this compound.

Materials:

  • This compound

  • Vehicle solution (e.g., sterile saline or a solution of DMSO, PEG300, and Tween80)

  • Vortex mixer

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Prepare a stock solution of this compound in the chosen vehicle.

  • On the day of administration, dilute the stock solution to the final concentration of 10 mg/kg.

  • Administer this compound or vehicle via intraperitoneal (i.p.) injection.

  • In the cited study, this compound was administered daily for 11 consecutive days, starting after 3 weeks of UCMS.[2][3][5]

Protocol 3: Sucrose Preference Test (SPT)

This protocol outlines the procedure for measuring sucrose preference.[6][7][8][9][10][11]

Materials:

  • Two identical drinking bottles per cage

  • 1% (w/v) sucrose solution

  • Tap water

  • Scale for weighing bottles

Procedure:

  • Habituation (2-3 days):

    • Individually house the mice to allow for accurate fluid consumption measurement.[12]

    • Acclimate the mice to the presence of two drinking bottles in their home cage. Both bottles should contain tap water.

    • Measure water consumption from both bottles daily to identify and exclude mice with a significant side preference.

  • Baseline Measurement (24 hours):

    • Following habituation, replace the water in one bottle with a 1% sucrose solution.

    • Provide the mice with free access to both the water and sucrose bottles for 24 hours.

    • Weigh both bottles at the beginning and end of the 24-hour period to determine the volume of each liquid consumed.

    • To prevent side bias, switch the position of the two bottles after 12 hours.[8][9]

  • Testing Post-Stress and Post-Treatment:

    • Repeat the 24-hour two-bottle choice test at key experimental timepoints (e.g., after 3 weeks of UCMS, after the 11-day this compound treatment, and during a recovery phase).

  • Calculation of Sucrose Preference:

    • Sucrose Preference (%) = [Sucrose Intake (g) / (Sucrose Intake (g) + Water Intake (g))] x 100.

Mandatory Visualization

Signaling Pathway of this compound in Reversing Anhedonia

Aticaprant_Signaling_Pathway cluster_stress Chronic Stress cluster_dynorphin Dynorphin/KOR System cluster_reward Reward Pathway (VTA -> NAc) Stress Stress Dynorphin Release Dynorphin Release Stress->Dynorphin Release KOR Activation KOR Activation Dynorphin Release->KOR Activation Dopamine (B1211576) Release Dopamine Release KOR Activation->Dopamine Release Inhibits This compound This compound (KOR Antagonist) This compound->KOR Activation Blocks Anhedonia Anhedonia (Reduced Pleasure) Dopamine Release->Anhedonia Alleviates

Caption: this compound blocks KOR activation, mitigating stress-induced inhibition of dopamine release.

Experimental Workflow for this compound in Sucrose Preference Test

SPT_Workflow cluster_setup Phase 1: Setup & Baseline cluster_stress_induction Phase 2: Stress Induction cluster_treatment Phase 3: Treatment cluster_recovery Phase 4: Recovery Habituation Habituation to Two Bottles (Water) Baseline_SPT Baseline Sucrose Preference Test Habituation->Baseline_SPT UCMS Unpredictable Chronic Mild Stress (Weeks 1-4) Baseline_SPT->UCMS SPT_Post_Stress SPT after 3 Weeks of UCMS UCMS->SPT_Post_Stress Aticaprant_Admin This compound (10 mg/kg, i.p.) or Vehicle Admin (11 days) SPT_Post_Stress->Aticaprant_Admin SPT_Post_Treatment SPT after Treatment Aticaprant_Admin->SPT_Post_Treatment Recovery_Period Recovery Period SPT_Post_Treatment->Recovery_Period SPT_Recovery SPT during Recovery Recovery_Period->SPT_Recovery

Caption: Experimental timeline for evaluating this compound's effect on sucrose preference in mice.

References

Application Note: Determination of Aticaprant (CERC-501/LY2456302) Receptor Occupancy using Positron Emission Tomography (PET) Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aticaprant (also known as CERC-501 and LY2456302) is a potent and selective antagonist of the kappa-opioid receptor (KOR).[1][2] The KOR system is implicated in the pathophysiology of mood, stress, and addictive disorders, making it a key therapeutic target.[3][4] this compound is under investigation for the treatment of major depressive disorder (MDD).[1][5] Determining the relationship between the dose of a drug, its concentration in the plasma, and its binding to the target receptor in the brain is a critical step in drug development. Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the quantitative assessment of receptor occupancy (RO) in the living human brain, providing essential information for dose selection in clinical trials.[6] This document outlines the methodologies for determining this compound's KOR occupancy using PET imaging.

Principle of the Method

PET receptor occupancy studies involve the administration of a specific radiotracer that binds to the target receptor.[7] For KOR, the antagonist radiotracer [11C]LY2795050 is a suitable choice.[3][8] A baseline PET scan is performed to measure the baseline receptor availability. Subsequently, the subject is administered this compound, and a second PET scan is conducted.[7] The binding of this compound to the KORs blocks the binding of the radiotracer. The reduction in the radiotracer's binding signal in the post-dose scan compared to the baseline scan is used to calculate the percentage of receptors occupied by this compound.[7][9][10]

The key outcome measure is the binding potential (BPND), which is proportional to the density of available receptors (Bavail).[7] Receptor occupancy (RO) is calculated as the percentage reduction in BPND from baseline:

RO (%) = [(BPND_baseline - BPND_post-dose) / BPND_baseline] x 100

This data is then often correlated with plasma concentrations of this compound to build a pharmacokinetic/pharmacodynamic (PK/PD) model, which helps in predicting the receptor occupancy at different dose levels.[3]

Visualizations

Signaling Pathway

KOR_Signaling cluster_0 Cell Membrane KOR Kappa-Opioid Receptor (KOR) G_Protein Gi/o Protein Activation KOR->G_Protein Leads to Dynorphin (B1627789) Dynorphin (Endogenous Ligand) Dynorphin->KOR Activates This compound This compound (Antagonist) This compound->KOR Blocks AC_Inhibition Adenylyl Cyclase Inhibition G_Protein->AC_Inhibition Causes Downstream Modulation of Mood and Stress Response AC_Inhibition->Downstream

Caption: this compound blocks the binding of endogenous ligands like dynorphin to the KOR.

Experimental Workflow

PET_Workflow cluster_baseline Baseline Scan Day cluster_postdose Post-Dose Scan Day(s) cluster_analysis Data Analysis Subject_Prep_Base Subject Preparation Tracer_Inject_Base [11C]LY2795050 Injection Subject_Prep_Base->Tracer_Inject_Base PET_Scan_Base Dynamic PET Scan (e.g., 90-120 min) Tracer_Inject_Base->PET_Scan_Base Blood_Sample_Base Arterial Blood Sampling PET_Scan_Base->Blood_Sample_Base Image_Recon PET Image Reconstruction Blood_Sample_Base->Image_Recon Aticaprant_Admin Single Oral Dose This compound Administration (e.g., 0.5-25 mg) Subject_Prep_Post Subject Preparation (2.5h & 24h post-dose) Aticaprant_Admin->Subject_Prep_Post Tracer_Inject_Post [11C]LY2795050 Injection Subject_Prep_Post->Tracer_Inject_Post PET_Scan_Post Dynamic PET Scan Tracer_Inject_Post->PET_Scan_Post Blood_Sample_Post Arterial Blood Sampling PET_Scan_Post->Blood_Sample_Post Blood_Sample_Post->Image_Recon Kinetic_Model Kinetic Modeling (e.g., MA1) to get VT Image_Recon->Kinetic_Model RO_Calc Receptor Occupancy Calculation Kinetic_Model->RO_Calc PKPD_Model PK/PD Modeling RO_Calc->PKPD_Model

Caption: Workflow for a human PET receptor occupancy study of this compound.

Experimental Protocols

Protocol 1: Human Receptor Occupancy Study

This protocol is based on studies investigating single oral doses of this compound (LY2456302) in healthy human subjects.[3]

1. Subject Recruitment and Screening:

  • Recruit healthy male and female subjects.

  • Conduct a thorough physical and psychological examination, including standard laboratory tests and an electrocardiogram.

  • Exclude subjects with a history of neuropsychiatric disorders, substance abuse, or contraindications for PET or MRI scans.

2. Study Design:

  • Employ a within-subject design.

  • Each subject undergoes three PET scans with the KOR antagonist radiotracer [11C]LY2795050:

    • Baseline Scan: No drug administration.

    • Post-dose Scan 1: Approximately 2.5 hours after a single oral dose of this compound.

    • Post-dose Scan 2: Approximately 24 hours after the same dose.[3]

  • Administer different single oral doses of this compound (e.g., 0.5 mg, 2 mg, 10 mg, 25 mg) to different cohorts of subjects.[3]

3. PET Scan Procedure:

  • Radiotracer: [11C]LY2795050, a selective KOR antagonist radiotracer.

  • Imaging Equipment: A high-resolution PET scanner.

  • Subject Preparation: Subjects should fast for at least 4 hours before the scan. An arterial line and two intravenous lines should be placed.

  • Data Acquisition:

    • Acquire a dynamic PET scan for 90-120 minutes immediately following an intravenous bolus injection of [11C]LY2795050.

    • Simultaneously, perform arterial blood sampling to measure the concentration of the radiotracer in plasma over time.[11]

    • Obtain a high-resolution structural MRI scan for each subject for anatomical co-registration.[11]

4. Data Analysis:

  • Image Processing:

    • Correct PET data for attenuation, scatter, and motion.

    • Co-register the PET images to the individual's MRI scan.

    • Delineate regions of interest (ROIs) on the MRI, including areas with high KOR density (e.g., striatum, cingulate cortex, insula) and a reference region with negligible KOR density (e.g., cerebellum).

  • Kinetic Modeling:

    • Analyze the time-activity curves from the ROIs and the arterial plasma input function.

    • Estimate the total distribution volume (VT) of the radiotracer in each ROI using a suitable kinetic model, such as the multilinear analysis 1 (MA1) method.[3]

  • Receptor Occupancy Calculation:

    • Calculate receptor occupancy (RO) for each ROI using the VT values from the baseline and post-dose scans: RO (%) = [(VT_baseline - VT_post-dose) / VT_baseline] x 100

  • Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling:

    • Measure this compound plasma concentrations from blood samples taken at various time points.

    • Relate the calculated RO values to the corresponding plasma concentrations of this compound to estimate key parameters like the IC50 (the concentration required to achieve 50% occupancy).[3]

Quantitative Data Presentation

The following tables summarize the quantitative findings from a key human PET study on this compound (LY2456302).[1][3]

Table 1: Kappa-Opioid Receptor (KOR) Occupancy by this compound Dose

This compound Dose (mg)Time Post-DoseMean Receptor Occupancy (%)
0.52.5 hours35%[1]
102.5 hours94%[1]
0.524 hours19%[1]
2524 hours82%[1]

Table 2: this compound Pharmacokinetic-Receptor Occupancy Model Parameters

ParameterEstimated ValueDescription
IC50 0.58 - 0.65 ng/mLPlasma concentration of this compound required to achieve 50% of the maximum receptor occupancy.[3]
Rmax 93%Estimated maximum achievable receptor occupancy by this compound.[3]

Summary

PET imaging with the radiotracer [11C]LY2795050 is a robust method for quantifying the brain kappa-opioid receptor occupancy of this compound.[3] Studies have shown that this compound dose-dependently occupies KORs, with a 10 mg oral dose leading to near-complete saturation of the receptors at 2.5 hours post-administration.[1][3] The relationship between plasma concentration and receptor occupancy is well-defined, with an estimated IC50 of approximately 0.6 ng/mL.[3] This information is crucial for guiding dose selection in further clinical development to ensure adequate target engagement while maintaining a favorable safety profile.[4][6]

References

Aticaprant as a Tool Compound for Kappa Opioid Receptor (KOR) System Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aticaprant (also known as JNJ-67953964, CERC-501, and LY-2456302) is a potent, selective, and orally bioavailable antagonist of the kappa opioid receptor (KOR).[1] The KOR system, including its endogenous ligand dynorphin, is implicated in the pathophysiology of mood disorders, addiction, and anhedonia.[2][3] Activation of KORs is associated with dysphoria and stress, making KOR antagonists like this compound valuable tools for investigating the therapeutic potential of blocking this pathway.[4] This document provides detailed application notes and protocols for utilizing this compound as a tool compound in KOR system research.

Pharmacological Profile of this compound

This compound is a non-inactivating, short-acting KOR antagonist with good brain penetration.[1] Its selectivity for the KOR over the mu-opioid receptor (MOR) and delta-opioid receptor (DOR) makes it a precise tool for studying KOR-mediated effects.

Table 1: Quantitative Pharmacological Data for this compound
ParameterReceptorSpeciesValueReference
Binding Affinity (Ki) Human KOR0.81 nM[1]
Human MOR24.0 nM[1]
Human DOR155 nM[1]
Oral Bioavailability 25%[1]
Elimination Half-life Human30-40 hours[1]

In Vitro Experimental Protocols

Protocol 1: KOR Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of this compound for the KOR through competitive displacement of a radiolabeled ligand.

Materials:

  • HEK293 cells stably expressing human KOR

  • [³H]U-69,593 (selective KOR agonist radioligand)

  • This compound

  • U-69,593 (unlabeled)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Scintillation counter

  • Cell harvester

Procedure:

  • Membrane Preparation: Prepare cell membranes from HEK293-hKOR cells.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 25 µL of assay buffer, 25 µL of [³H]U-69,593 (final concentration ~0.4 nM), and 50 µL of cell membrane suspension (20 µg protein).

    • Non-specific Binding: 25 µL of unlabeled U-69,593 (final concentration 10 µM), 25 µL of [³H]U-69,593, and 50 µL of cell membrane suspension.

    • This compound Competition: 25 µL of this compound at various concentrations, 25 µL of [³H]U-69,593, and 50 µL of cell membrane suspension.

  • Incubation: Incubate the plate at 25°C for 60 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with ice-cold wash buffer.

  • Quantification: Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value from the concentration-response curve and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[5]

cluster_0 Assay Preparation cluster_1 Binding Reaction cluster_2 Separation & Quantification cluster_3 Data Analysis Membranes Prepare KOR Membranes Incubate Incubate Membranes, Radioligand & this compound Membranes->Incubate Radioligand Prepare [³H]U-69,593 Radioligand->Incubate Compound Prepare this compound Dilutions Compound->Incubate Filter Filter through Glass Fiber Filters Incubate->Filter 60 min @ 25°C Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Calculate IC50 and Ki Count->Analyze

Radioligand Binding Assay Workflow
Protocol 2: [³⁵S]GTPγS Binding Assay

This functional assay measures the ability of this compound to antagonize KOR agonist-induced G-protein activation.

Materials:

  • HEK293 cells stably expressing human KOR

  • [³⁵S]GTPγS

  • U-69,593 (KOR agonist)

  • This compound

  • GDP

  • GTPγS (unlabeled)

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4

  • Other materials as in Protocol 1

Procedure:

  • Membrane Preparation: Prepare cell membranes from HEK293-hKOR cells.

  • Assay Setup: In a 96-well plate, add the following:

    • Basal Binding: Assay buffer, 10 µM GDP, 0.05 nM [³⁵S]GTPγS, and cell membranes (15 µg protein).

    • Agonist Stimulation: U-69,593, 10 µM GDP, 0.05 nM [³⁵S]GTPγS, and cell membranes.

    • Antagonism by this compound: Various concentrations of this compound, a fixed concentration of U-69,593, 10 µM GDP, 0.05 nM [³⁵S]GTPγS, and cell membranes.

    • Non-specific Binding: 10 µM unlabeled GTPγS, 10 µM GDP, 0.05 nM [³⁵S]GTPγS, and cell membranes.

  • Incubation: Incubate the plate at 25°C for 60 minutes.

  • Filtration, Washing, and Quantification: Follow steps 4-6 from Protocol 1.

  • Data Analysis: Determine the EC50 of the agonist in the presence and absence of this compound. Calculate the antagonist's potency (pA2 or Kb) using a Schild analysis.[6]

cluster_pathway KOR Signaling Pathway Dynorphin Dynorphin (Agonist) KOR Kappa Opioid Receptor (KOR) Dynorphin->KOR Activates This compound This compound (Antagonist) This compound->KOR Blocks G_protein Gi/o Protein KOR->G_protein Activates Beta_arrestin β-Arrestin KOR->Beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP MAPK MAPK Pathway (p38, JNK) Beta_arrestin->MAPK

KOR Signaling Pathways

In Vivo Experimental Protocols

Protocol 3: Forced Swim Test (FST) in Mice

The FST is a common behavioral test to assess antidepressant-like activity. This compound is expected to reduce immobility time, indicative of an antidepressant effect.[7]

Materials:

  • Male C57BL/6J mice

  • This compound (e.g., 10 mg/kg, i.p.)

  • Vehicle control

  • Cylindrical glass beakers (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Video recording system

Procedure:

  • Acclimation: Allow mice to acclimate to the testing room for at least 1 hour.

  • Drug Administration: Administer this compound or vehicle intraperitoneally 30 minutes before the test.

  • Test Session: Gently place each mouse into a beaker of water for a 6-minute session.

  • Recording: Record the entire session for later analysis.

  • Behavioral Scoring: Score the last 4 minutes of the session for time spent immobile (making only movements necessary to keep the head above water).

  • Data Analysis: Compare the immobility time between the this compound-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test).

cluster_0 Pre-Test cluster_1 Test cluster_2 Post-Test Acclimate Acclimate Mice Administer Administer this compound/Vehicle Acclimate->Administer Place Place Mouse in Water Administer->Place 30 min post-injection Record Record 6 min Session Place->Record Score Score Immobility Time (last 4 min) Record->Score Analyze Statistical Analysis Score->Analyze

Forced Swim Test Workflow
Protocol 4: Sucrose (B13894) Preference Test (SPT)

The SPT is used to measure anhedonia, a core symptom of depression. This compound is expected to reverse stress-induced deficits in sucrose preference.[7]

Materials:

  • Male C57BL/6J mice

  • This compound (e.g., 10 mg/kg, i.p.)

  • Vehicle control

  • Two identical drinking bottles per cage

  • 1% sucrose solution

  • Water

Procedure:

  • Habituation: For 48 hours, habituate mice to two bottles, one with water and one with 1% sucrose solution.

  • Baseline: Measure fluid consumption over 24 hours to establish a baseline preference.

  • Stress Induction (Optional): Induce a state of anhedonia using a chronic stress paradigm (e.g., unpredictable chronic mild stress).

  • Drug Administration: Administer this compound or vehicle daily.

  • Test: During treatment, present mice with two pre-weighed bottles (one with water, one with 1% sucrose) for 24 hours.

  • Measurement: Weigh the bottles to determine the volume of each liquid consumed.

  • Data Analysis: Calculate sucrose preference as: (sucrose intake / (sucrose intake + water intake)) x 100%. Compare the preference between groups.

Protocol 5: In Vivo Microdialysis for Dopamine (B1211576) Release

This protocol measures the effect of this compound on extracellular dopamine levels in the nucleus accumbens, a key brain region in the reward pathway. KOR antagonists are expected to increase dopamine release.[8]

Materials:

  • Male Wistar rats

  • This compound

  • Vehicle control

  • Microdialysis probes

  • Guide cannula

  • Stereotaxic apparatus

  • Artificial cerebrospinal fluid (aCSF)

  • HPLC with electrochemical detection (HPLC-ECD)

Procedure:

  • Surgical Implantation: Surgically implant a guide cannula targeting the nucleus accumbens under anesthesia. Allow for a 5-7 day recovery period.

  • Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Perfusion and Baseline: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). Collect baseline dialysate samples every 20 minutes for at least 60 minutes.

  • Drug Administration: Administer this compound or vehicle systemically (i.p. or s.c.).

  • Sample Collection: Continue collecting dialysate samples every 20 minutes for several hours post-administration.

  • Dopamine Quantification: Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.

  • Data Analysis: Express dopamine levels as a percentage of the baseline and compare the time course of dopamine release between the this compound and vehicle groups.[9]

Conclusion

This compound is a valuable pharmacological tool for elucidating the role of the KOR system in various physiological and pathological processes. The protocols provided herein offer a framework for researchers to investigate the binding, functional activity, and in vivo effects of this compound, thereby advancing our understanding of KOR-mediated signaling and its therapeutic potential.

References

Application Notes and Protocols: Oral Bioavailability and Pharmacokinetics of Aticaprant in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aticaprant (also known by its developmental codes JNJ-67953964, CERC-501, and LY-2456302) is a potent and selective antagonist of the kappa-opioid receptor (KOR) that has been investigated for the treatment of major depressive disorder and other conditions.[1] Understanding its oral bioavailability and pharmacokinetic profile in preclinical rodent models is crucial for designing and interpreting efficacy and safety studies, as well as for predicting its behavior in humans. These application notes provide a summary of the available pharmacokinetic data in rodents and detailed protocols for conducting similar studies.

Data Presentation

The following tables summarize the key pharmacokinetic parameters of this compound in rats and mice following intravenous and oral administration.

Table 1: Pharmacokinetic Parameters of this compound in Rats

Parameter1 mg/kg Intravenous (IV)10 mg/kg Oral (PO)
Cmax (ng/mL) -Data not explicitly provided
Tmax (h) -2[2]
AUC (ng·h/mL) -Data not explicitly provided
Half-life (t½) (h) 1.8[3]3.8 ± 1.8[2][3]
Clearance (mL/min/kg) 89.3 ± 3.1[2]-
Oral Bioavailability (F%) -25.4 ± 0.1[2]

Table 2: Pharmacokinetic Parameters of this compound in Mice

Parameter10 mg/kg Oral (PO)
Cmax (ng/mL) Data not explicitly provided
Tmax (h) 1[2]
AUC (ng·h/mL) Data not explicitly provided
Half-life (t½) (h) 2.2[2]
Oral Bioavailability (F%) Data not explicitly provided

Signaling Pathway

This compound exerts its effects by antagonizing the kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR). The binding of endogenous ligands, such as dynorphin, to KOR activates intracellular signaling cascades. This compound blocks these downstream effects.

Aticaprant_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound KOR Kappa-Opioid Receptor (KOR) This compound->KOR Blocks Dynorphin Dynorphin Dynorphin->KOR Activates G_protein Gi/o Protein KOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway (p38, JNK) G_protein->MAPK Activates cAMP ↓ cAMP Downstream Downstream Effects (e.g., dysphoria, anhedonia) MAPK->Downstream Leads to

This compound's mechanism of action at the KOR.

Experimental Protocols

Protocol 1: Rodent Oral Bioavailability and Pharmacokinetic Study

1. Objective: To determine the pharmacokinetic profile and absolute oral bioavailability of this compound in rodents (rats or mice).

2. Materials:

  • This compound

  • Vehicle for oral (e.g., 0.5% methylcellulose) and intravenous administration (e.g., saline with a co-solvent like DMSO and PEG300, if necessary)

  • Male Sprague-Dawley rats (225-300g) or C57BL/6 mice (8-10 weeks old)

  • Oral gavage needles

  • Syringes

  • Blood collection tubes (e.g., with K2EDTA anticoagulant)

  • Centrifuge

  • Freezer (-80°C)

  • Analytical equipment for bioanalysis (e.g., LC-MS/MS)

3. Procedure:

  • Animal Acclimatization: House animals in a controlled environment for at least one week before the study.

  • Grouping: Randomly assign animals to two groups: intravenous (IV) administration and oral (PO) administration (n=3-5 per group).

  • Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Dose Preparation: Prepare the dosing formulations of this compound in the appropriate vehicles.

  • Dosing:

    • Oral Group: Administer this compound via oral gavage at the target dose (e.g., 10 mg/kg).

    • Intravenous Group: Administer this compound via tail vein injection at a lower dose (e.g., 1 mg/kg).

  • Blood Collection: Collect blood samples (approximately 0.2-0.3 mL for rats, smaller volume for mice) at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). For IV groups, earlier time points (e.g., 2, 5, 15 minutes) are crucial.

  • Plasma Processing: Immediately after collection, centrifuge the blood samples to separate plasma.

  • Sample Storage: Store plasma samples at -80°C until bioanalysis.

  • Bioanalysis: Determine the concentration of this compound in plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using non-compartmental analysis software.

  • Oral Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100

Experimental Workflow Diagram

Pharmacokinetic_Study_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis acclimatization Animal Acclimatization grouping Grouping (IV & PO) acclimatization->grouping fasting Overnight Fasting grouping->fasting dose_prep Dose Formulation fasting->dose_prep dosing Dosing (IV or PO) dose_prep->dosing blood_collection Serial Blood Sampling dosing->blood_collection plasma_sep Plasma Separation blood_collection->plasma_sep storage Sample Storage (-80°C) plasma_sep->storage bioanalysis LC-MS/MS Bioanalysis storage->bioanalysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t½) bioanalysis->pk_analysis bioavailability_calc Oral Bioavailability (F%) Calculation pk_analysis->bioavailability_calc

References

Designing Clinical Trials for Aticaprant in Treatment-Resistant Depression: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for designing clinical trials to evaluate the efficacy and safety of Aticaprant, a selective kappa-opioid receptor (KOR) antagonist, as an adjunctive therapy for treatment-resistant depression (TRD). While Janssen (a subsidiary of Johnson & Johnson) discontinued (B1498344) the development of this compound for major depressive disorder in March 2025 due to a lack of effectiveness in Phase III trials, the following information, based on previously available data, can serve as a valuable resource for future research in this area.[1]

Introduction to this compound and its Mechanism of Action

This compound (also known as JNJ-67953964, CERC-501, and LY-2456302) is a potent and selective antagonist of the kappa-opioid receptor (KOR).[1] The rationale for its investigation in depression stems from the role of the KOR system in stress, anhedonia (the inability to feel pleasure), and mood regulation.[2][3] Activation of the KOR by its endogenous ligand, dynorphin (B1627789), is associated with dysphoria and pro-depressive effects.[2][3] By blocking this interaction, this compound was hypothesized to alleviate depressive symptoms, particularly anhedonia, a core symptom of depression that is often inadequately addressed by conventional antidepressants.[4][5]

The endogenous opioid system, which includes mu, delta, and kappa receptors, is implicated in the regulation of mood and is often dysregulated in depression.[6] Specifically, increased signaling of the dynorphin/KOR system is thought to contribute to the pathophysiology of depression.[7] this compound's mechanism of action offers a novel approach compared to traditional antidepressants that primarily target monoamine neurotransmitter systems like serotonin (B10506) and norepinephrine.[4]

Preclinical and Pharmacokinetic Data Summary

Preclinical studies in animal models of depression demonstrated that this compound possesses antidepressant-like effects.[8] In human studies, positron emission tomography (PET) imaging has provided valuable insights into the drug's pharmacokinetics and target engagement.

ParameterValueReference
Mechanism of Action Selective kappa-opioid receptor (KOR) antagonist[4][5]
Route of Administration Oral tablet[1][5]
Half-life 30-40 hours[1]
Bioavailability 25%[1]
KOR Binding Affinity (Ki) 0.81 nM[1]
Selectivity ~30-fold for KOR over µ-opioid receptor (MOR)[1][9]
Receptor Occupancy (10 mg dose) 94% at 2.5 hours post-dose[1]
Receptor Occupancy (25 mg dose) 82% at 24 hours post-dose[1]

Signaling Pathway of the Kappa-Opioid Receptor in Depression

The following diagram illustrates the proposed signaling pathway of the kappa-opioid receptor (KOR) and the mechanism of action of this compound. Under stressful conditions, the endogenous ligand dynorphin is released and binds to the KOR. This activation leads to downstream signaling that can inhibit the release of dopamine (B1211576), a neurotransmitter crucial for reward and motivation, contributing to symptoms of anhedonia and depression. This compound, as a KOR antagonist, blocks this binding, thereby preventing the downstream effects and potentially restoring normal dopamine signaling.

Caption: KOR signaling pathway in depression and this compound's mechanism of action.

Clinical Trial Protocol for this compound in TRD

This protocol outlines a Phase III, multicenter, randomized, double-blind, placebo-controlled study to evaluate the efficacy and safety of this compound as an adjunctive therapy in adults with treatment-resistant depression.

Study Objectives
  • Primary Objective: To evaluate the efficacy of this compound 10 mg once daily compared to placebo in improving depressive symptoms in participants with MDD who have had an inadequate response to their current antidepressant therapy.[10]

  • Secondary Objectives:

    • To assess the effect of this compound on anhedonia.

    • To evaluate the safety and tolerability of this compound.

    • To assess the long-term safety and efficacy of this compound in an open-label extension phase.[11][12]

Patient Population and Eligibility Criteria

A consensus definition for TRD is crucial for trial design and to ensure a homogenous patient population.[13] Generally, TRD is defined as a failure to respond to at least two different antidepressant treatments of adequate dose and duration.[13][14]

Inclusion CriteriaExclusion Criteria
1. Age 18-74 years.[12]1. Diagnosis of a primary psychiatric disorder other than MDD.
2. Diagnosis of Major Depressive Disorder (MDD), single or recurrent episode, without psychotic features, according to DSM-5 criteria.[12]2. History of substance use disorder within the past 12 months.
3. History of inadequate response to at least two, but no more than four, antidepressant treatments for the current depressive episode.[14]3. Significant suicidal ideation with intent or plan.
4. Currently receiving a stable dose of an approved SSRI or SNRI for at least 6 weeks.[11][15]4. Known hypersensitivity to this compound or its excipients.[12]
5. Montgomery-Åsberg Depression Rating Scale (MADRS) total score ≥ 25 at screening and baseline.[16]5. Clinically significant unstable medical illness.
6. Snaith-Hamilton Pleasure Scale (SHAPS) score ≥ 20, indicating moderate-to-severe anhedonia.[16]6. Concurrent use of prohibited medications.
Study Design and Treatment

The study will be a randomized, double-blind, placebo-controlled, parallel-group trial with an optional open-label extension.

Clinical_Trial_Workflow cluster_screening Screening Phase (2-4 weeks) cluster_randomization Randomization cluster_treatment Double-Blind Treatment Phase (6 weeks) cluster_followup Follow-up & Extension Screening Informed Consent Eligibility Assessment Baseline Assessments Randomize Randomization (1:1) Screening->Randomize Group_A Group A: This compound 10 mg/day + Standard Antidepressant Randomize->Group_A Group_B Group B: Placebo + Standard Antidepressant Randomize->Group_B Follow_Up End of Treatment Assessments (Day 43) Group_A->Follow_Up Group_B->Follow_Up OLE Optional Open-Label Extension (up to 52 weeks) All participants receive this compound Follow_Up->OLE

Caption: Workflow diagram for a randomized controlled trial of this compound.

  • Screening Phase (2-4 weeks): Participants will provide informed consent and undergo screening procedures to determine eligibility.[11][15]

  • Randomization: Eligible participants will be randomized in a 1:1 ratio to receive either this compound 10 mg or a matching placebo, administered orally once daily.[10]

  • Double-Blind Treatment Phase (6 weeks): Participants will continue their stable dose of SSRI or SNRI and receive the investigational product (this compound or placebo) for 42 days.[17]

  • Open-Label Extension (Optional): Participants who complete the double-blind phase may have the option to enter a long-term safety study where all participants receive this compound.[11]

Efficacy and Safety Assessments
AssessmentTimepointsDescription
Primary Efficacy Endpoint Baseline, Weekly, Day 43Change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score.[10]
Secondary Efficacy Endpoint Baseline, Weekly, Day 43Change from baseline in the Snaith-Hamilton Pleasure Scale (SHAPS) total score.[16]
Other Efficacy Measures Baseline, Weekly, Day 43Clinical Global Impression-Severity (CGI-S) and -Improvement (CGI-I) scales, Sheehan Disability Scale (SDS).
Safety and Tolerability Throughout the studyMonitoring of adverse events (AEs), serious adverse events (SAEs), vital signs, physical examinations, and clinical laboratory tests.[17]
Statistical Analysis

The primary efficacy analysis will be performed on the intent-to-treat (ITT) population, including all randomized participants who have received at least one dose of the investigational product. The change from baseline in the MADRS total score at Day 43 will be analyzed using a mixed-effects model for repeated measures (MMRM).

Data from Previous Clinical Trials

While Phase III trials were discontinued, data from a Phase IIa study showed some promising results, particularly in patients with high levels of anhedonia.

OutcomeThis compound GroupPlacebo GroupEffect Size (fITT)Reference
Change in MADRS Score (Overall) Greater ReductionLess Reduction-[16]
Change in MADRS Score (High Anhedonia) Larger DifferenceSmaller Difference0.51[16]
Change in MADRS Score (Low Anhedonia) Smaller DifferenceLarger Difference0.29[16]

Commonly Reported Adverse Events (Phase IIa): [16]

  • Headache (11.8% in the this compound group vs. 7.1% in the placebo group)

  • Diarrhea (8.2% vs. 2.4%)

  • Pruritus (5.9% vs. 0%)

  • Nasopharyngitis (5.9% vs. 2.4%)

Conclusion and Future Directions

Although the development of this compound for TRD has been halted, the exploration of KOR antagonists as a novel class of antidepressants remains a valid scientific pursuit.[8][18] The distinct mechanism of action targeting the dynorphin/KOR system holds the potential to address unmet needs in depression treatment, particularly for symptoms like anhedonia.[18] Future research could focus on identifying specific subtypes of depression that may be more responsive to this mechanism, potentially through the use of biomarkers.[13] Furthermore, the design of innovative clinical trials, such as platform trials, could accelerate the evaluation of new treatments for TRD.[19] The protocols and data presented here provide a foundation for the continued investigation of KOR antagonists in the treatment of depressive disorders.

References

Application Notes and Protocols for Measuring Anhedonia in Aticaprant Clinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for measuring anhedonia in clinical studies of Aticaprant, a selective kappa-opioid receptor (KOR) antagonist. The following sections detail the mechanism of action of this compound, methodologies for assessing anhedonia through patient-reported outcomes, clinician-rated scales, and neuroimaging, and present a summary of quantitative data from relevant studies.

Introduction to this compound and Anhedonia

Anhedonia, the reduced ability to experience pleasure, is a core symptom of major depressive disorder (MDD) and is often associated with poorer treatment outcomes.[1] this compound (also known as JNJ-67953964) is an investigational compound that acts as a selective antagonist of the kappa-opioid receptor (KOR).[2][3] The KOR system is implicated in the regulation of mood, stress, and reward processing.[4][5] Activation of KORs, often by the endogenous ligand dynorphin, can lead to dysphoria and a reduction in dopamine (B1211576) release in the brain's reward pathways, contributing to anhedonic states.[4][6] By blocking KORs, this compound is hypothesized to restore dopamine signaling in key regions like the ventral striatum, thereby alleviating anhedonia.[7][8]

Clinical trials for this compound have focused on its efficacy as an adjunctive treatment for MDD, with a particular emphasis on patients with moderate-to-severe anhedonia.[2][9] The assessment of anhedonia in these trials is multifaceted, employing a combination of subjective self-report scales and objective behavioral and neuroimaging techniques to capture the complex nature of this symptom.

Quantitative Data Summary

The following tables summarize the key instruments and findings from clinical studies investigating the effect of this compound on anhedonia.

Table 1: Anhedonia and Depression Scales Used in this compound Clinical Trials

ScaleTypeDescriptionKey Findings with this compound
Snaith-Hamilton Pleasure Scale (SHAPS) Patient-ReportedA 14-item scale assessing the ability to experience pleasure in the past few days across four domains: social interaction, food and drink, sensory experience, and interests/pastimes.[8]Reduced anhedonic symptoms as measured by SHAPS were observed in a proof-of-mechanism study.[10]
Dimensional Anhedonia Rating Scale (DARS) Patient-ReportedA 17-item self-report questionnaire designed to assess interest, motivation, effort, and consummatory pleasure across four domains: hobbies, food/drink, social activities, and sensory experiences.[11][12]A primary outcome measure in several this compound trials to assess changes in anhedonia symptoms.[2]
Montgomery-Åsberg Depression Rating Scale (MADRS) Clinician-RatedA 10-item scale to measure the severity of depressive episodes.[4][13] A 5-item anhedonia factor subscale can be derived.Patients with higher baseline anhedonia showed the largest decrease on the MADRS total score.[14] The anhedonia factor subscale showed greater improvement with this compound compared to placebo in patients with higher baseline anhedonia.[10]

Table 2: Neuroimaging and Behavioral Task Findings

Experimental ParadigmTypeDescriptionKey Findings with this compound
Functional Magnetic Resonance Imaging (fMRI) with Monetary Incentive Delay (MID) Task NeuroimagingMeasures neural activation, particularly in the ventral striatum, during the anticipation of monetary rewards and losses.[5][9]Significantly increased ventral striatal activation during reward anticipation compared to placebo.[14][15]
Probabilistic Reward Task (PRT) BehavioralAssesses reward learning by measuring an individual's ability to modulate their behavior based on a history of reinforcement.[16][17]Improved reward learning was observed with this compound treatment.[18][19]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of this compound and the workflows for the key experimental protocols.

Aticaprant_Mechanism_of_Action This compound Signaling Pathway Stress Stress / Dysphoria Dynorphin Dynorphin Release Stress->Dynorphin KOR Kappa-Opioid Receptor (KOR) Dynorphin->KOR Activates VTA Ventral Tegmental Area (VTA) Dopamine Neurons KOR->VTA Inhibits Anhedonia Anhedonia KOR->Anhedonia This compound This compound This compound->KOR Blocks NAc Nucleus Accumbens (NAc) VTA->NAc Projects to Dopamine Dopamine Release NAc->Dopamine ImprovedMood Improved Mood / Reduced Anhedonia Dopamine->ImprovedMood

This compound's proposed mechanism of action in the brain's reward pathway.

Anhedonia_Measurement_Workflow Experimental Workflow for Anhedonia Assessment cluster_screening Screening & Baseline cluster_treatment Treatment Phase cluster_followup Follow-up Assessments cluster_analysis Data Analysis Screening Participant Screening for MDD with Moderate-to-Severe Anhedonia Baseline_Scales Baseline Assessment: - SHAPS - DARS - MADRS Screening->Baseline_Scales Baseline_Tasks Baseline Neuroimaging & Behavioral Tasks: - fMRI with MID Task - Probabilistic Reward Task Screening->Baseline_Tasks Randomization Randomization Baseline_Scales->Randomization Baseline_Tasks->Randomization Treatment_this compound This compound Administration Randomization->Treatment_this compound Treatment_Placebo Placebo Administration Randomization->Treatment_Placebo Followup_Scales Follow-up Assessments: - SHAPS - DARS - MADRS Treatment_this compound->Followup_Scales Followup_Tasks Follow-up Neuroimaging & Behavioral Tasks: - fMRI with MID Task - Probabilistic Reward Task Treatment_this compound->Followup_Tasks Treatment_Placebo->Followup_Scales Treatment_Placebo->Followup_Tasks Analysis Comparison of Changes from Baseline between this compound and Placebo Groups Followup_Scales->Analysis Followup_Tasks->Analysis

A generalized workflow for clinical trials assessing anhedonia.

Experimental Protocols

Snaith-Hamilton Pleasure Scale (SHAPS)

Objective: To measure a subject's self-reported experience of pleasure in the recent past.

Materials:

  • SHAPS questionnaire (14 items).

  • Pen or electronic device for recording responses.

Protocol:

  • Provide the participant with the SHAPS questionnaire.

  • Instruct the participant to read each of the 14 statements and to consider their experiences over the last few days.

  • For each statement, the participant should choose one of four responses: "Strongly Agree," "Agree," "Disagree," or "Strongly Disagree."

  • Ensure the participant understands that the statements refer to their ability to feel pleasure in various situations.

Scoring:

  • Each of the 14 items is scored on a 2-point scale.

  • "Strongly Agree" or "Agree" responses are scored as 0.

  • "Disagree" or "Strongly Disagree" responses are scored as 1.

  • The total score is the sum of the scores for all 14 items, ranging from 0 to 14.

  • A higher score indicates a greater degree of anhedonia.

Dimensional Anhedonia Rating Scale (DARS)

Objective: To provide a multidimensional assessment of anhedonia, including interest, motivation, effort, and consummatory pleasure.

Materials:

  • DARS questionnaire (17 items).

  • Pen or electronic device for recording responses.

Protocol:

  • Present the DARS questionnaire to the participant.

  • The questionnaire is divided into four domains: hobbies, food/drink, social activities, and sensory experiences.

  • For each domain, the participant is first asked to provide two or three examples of things they typically enjoy.[11]

  • The subsequent items in each domain ask the participant to rate their interest, motivation, effort, and pleasure related to these activities on a 5-point Likert scale, from 0 ("not at all") to 4 ("very much").[11]

Scoring:

  • The scores for each of the 17 items are summed to create a total score, which can range from 0 to 68.

  • Higher scores on the DARS indicate less anhedonia.[11]

  • Subscale scores for each of the four domains can also be calculated.

Montgomery-Åsberg Depression Rating Scale (MADRS) - Anhedonia Subscale

Objective: To have a clinician rate the severity of a patient's anhedonia as part of a broader depression assessment.

Materials:

  • MADRS questionnaire.

  • Clinician's guide for scoring.

Protocol:

  • The MADRS is administered by a trained clinician in a semi-structured interview format.

  • The anhedonia subscale is derived from specific items within the MADRS. While there isn't a universally standardized anhedonia subscale, a common approach involves summing the scores of items related to affect and anhedonia. One such factor analysis identified the following items for an "affective and anhedonic symptoms" factor:

    • Apparent sadness

    • Reported sadness

    • Lassitude

    • Inability to feel[19]

  • The clinician rates each item on a 7-point scale from 0 (no symptom) to 6 (severe symptom) based on the patient's report and the clinician's observations.

Scoring:

  • The scores for the selected anhedonia-related items are summed to create the anhedonia subscale score.

  • A higher score indicates greater severity of anhedonic symptoms.

Functional Magnetic Resonance Imaging (fMRI) with Monetary Incentive Delay (MID) Task

Objective: To measure the neural correlates of reward anticipation, specifically the activation of the ventral striatum.

Materials:

  • fMRI scanner.

  • Computer for stimulus presentation and response recording.

  • Button box for participant responses.

Protocol:

  • Task Design: The MID task consists of multiple trials. Each trial has the following components:

    • Cue (e.g., 250-500 ms): A visual cue (e.g., a circle, square, or triangle) is presented, indicating the potential for a monetary gain, a monetary loss, or a neutral outcome.[5][9]

    • Anticipation (e.g., 2000-2500 ms): A fixation cross is shown, during which the participant anticipates the upcoming target.[5][9]

    • Target (e.g., 160-260 ms): A target stimulus (e.g., a white square) appears on the screen for a very brief period.[9] The participant must press a button while the target is visible.

    • Feedback (e.g., 1650 ms): The outcome of the trial (e.g., "You won $1.00," "You lost $1.00," or "You won $0.00") is displayed.

  • Procedure:

    • The participant is placed in the fMRI scanner and given instructions for the task.

    • The task difficulty is typically adjusted based on the participant's reaction time to ensure a success rate of around 66%.[5]

    • The participant completes several runs of the task while fMRI data is acquired.

  • fMRI Data Acquisition:

    • Standard fMRI acquisition parameters are used to measure the blood-oxygen-level-dependent (BOLD) signal.

    • Image acquisition is often time-locked to the cue offset to capture the anticipation and outcome phases.[5]

Data Analysis:

  • fMRI data is preprocessed and analyzed to identify brain regions that show a change in BOLD signal during the anticipation phase of gain trials compared to neutral or loss trials.

  • The primary region of interest is the ventral striatum.

  • The change in activation in this region is compared between the this compound and placebo groups.

Probabilistic Reward Task (PRT)

Objective: To assess reward learning and the ability to modulate behavior based on reinforcement history.

Materials:

  • Computer with software for the PRT.

  • Keyboard or button box for participant responses.

Protocol:

  • Task Design:

    • Participants are presented with two similar visual stimuli (e.g., two cartoon faces with slightly different mouth lengths) and must choose one.[16]

    • One stimulus is designated as the "rich" stimulus and is rewarded more frequently (e.g., 60% of the time) upon a correct response.[17]

    • The other stimulus is the "lean" stimulus and is rewarded less frequently (e.g., 20% of the time).[17]

    • The task is probabilistic, meaning that not every correct response to the rich stimulus is rewarded, and some correct responses to the lean stimulus may be rewarded.

  • Procedure:

    • The participant is instructed to try to win as much money as possible by choosing the correct stimulus.

    • The task consists of a set number of trials (e.g., 100-200).

  • Measures:

    • The primary measure is "response bias," which is the tendency to choose the rich stimulus over the lean stimulus.

    • Other measures can include accuracy and reaction time.

Data Analysis:

  • Response bias is calculated and compared between the this compound and placebo groups.

  • An increase in response bias in the this compound group would suggest improved reward learning.

References

Application Notes and Protocols for Long-Term Aticaprant Administration in Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aticaprant (also known as JNJ-67953964, CERC-501, and LY-2456302) is a selective kappa-opioid receptor (KOR) antagonist that has been investigated for the treatment of major depressive disorder (MDD) and other stress-related conditions.[1] Unlike traditional antidepressants that primarily target monoamine systems, this compound's mechanism of action involves blocking the KOR, which is implicated in the regulation of mood, stress, and reward pathways.[2] These application notes provide a comprehensive overview of protocols for the long-term administration of this compound in both preclinical and clinical research settings, based on published studies.

Mechanism of Action: Kappa-Opioid Receptor Antagonism

This compound exerts its effects by acting as a selective antagonist at the kappa-opioid receptor (KOR). The endogenous ligand for this receptor is dynorphin (B1627789), which is released under conditions of stress. Activation of the KOR by dynorphin is associated with dysphoria, anhedonia, and pro-depressive states. By blocking this interaction, this compound is hypothesized to alleviate these symptoms. The KOR is a G-protein coupled receptor (GPCR) that, upon activation, typically signals through the Gi/o pathway to inhibit adenylyl cyclase, reduce intracellular cyclic AMP (cAMP) levels, modulate ion channels, and influence downstream signaling cascades such as the MAPK pathway. This compound's antagonism of the KOR is thought to disinhibit dopaminergic and serotonergic neurons, contributing to its antidepressant effects.[3]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: Pharmacokinetic and Pharmacodynamic Profile of this compound

ParameterValueSpecies/Study PopulationReference
Binding Affinity (Ki) 0.81 nMIn vitro[1]
Selectivity ~30-fold for KOR over MORIn vitro[1]
Elimination Half-life 30-40 hoursHumans[1]
Oral Bioavailability 25%Humans[4]
Time to Max Concentration 1-2 hoursHumans[4]
Steady-State 6-8 days (once-daily dosing)Humans[4]

Table 2: KOR Occupancy in Humans (Single Dose, PET Imaging)

This compound DoseReceptor Occupancy (2.5 hours post-dose)Receptor Occupancy (24 hours post-dose)Reference
0.5 mg35%19%[1]
10 mg94%Not Reported[1]
25 mgNot Reported82%[1]

Table 3: Efficacy in a 6-Week Phase 2 Clinical Trial for MDD (Adjunctive Therapy)

Outcome MeasureThis compound (10 mg/day) + SSRI/SNRIPlacebo + SSRI/SNRIp-valueReference
Change in MADRS Total Score (eITT) -2.1 (LS mean difference)-0.044[5][6]
Change in MADRS Total Score (fITT) -3.1 (LS mean difference)-0.002[5][6]

Table 4: Common Treatment-Emergent Adverse Events (TEAEs) in a 6-Week Phase 2 MDD Trial

Adverse EventThis compound (10 mg/day) (n=85)Placebo (n=84)Reference
Headache 11.8%7.1%[5][6]
Diarrhea 8.2%2.4%[5][6]
Nasopharyngitis 5.9%2.4%[5][6]
Pruritus (Itching) 5.9%0%[5][6]

Experimental Protocols

Preclinical Long-Term Administration Protocol (Rodent Model)

This protocol is based on a study investigating the effects of this compound in a mouse model of chronic stress.[7]

Objective: To assess the long-term efficacy of this compound in reversing behavioral deficits induced by chronic stress.

Materials:

  • This compound (powder)

  • Vehicle solution: MilliQ water with 1% lactic acid

  • Standard laboratory animal housing and care facilities

  • Behavioral testing apparatus (e.g., sucrose (B13894) preference test, forced swim test)

Protocol:

  • Animal Model: Adult male C57BL/6J mice are commonly used. House animals individually with ad libitum access to food and water, maintaining a 12-hour light/dark cycle.

  • Chronic Stress Induction (if applicable): An unpredictable chronic mild stress (UCMS) paradigm can be employed for several weeks to induce a depressive-like phenotype.[7]

  • Drug Preparation:

    • Prepare a stock solution of this compound. For intraperitoneal (i.p.) injection, this compound can be dissolved in a vehicle of MilliQ water and 1% lactic acid.[7]

    • The solution should be freshly prepared prior to use.

  • Administration:

    • Administer this compound daily at a dose of 10 mg/kg via i.p. injection.[7]

    • The administration period in published studies has been for 11 consecutive days. For longer-term studies, this can be extended.

    • The control group should receive an equivalent volume of the vehicle solution.

  • Monitoring and Behavioral Assessment:

    • Monitor animal weight and general health daily.

    • Conduct behavioral tests at baseline and at specified intervals during and after the treatment period. Relevant tests include:

      • Sucrose Preference Test (for anhedonia)

      • Forced Swim Test (for behavioral despair)

      • Nesting Behavior (for self-care)

  • Data Analysis: Analyze behavioral data using appropriate statistical methods (e.g., two-way ANOVA) to compare the effects of this compound and vehicle in both stressed and non-stressed groups.

Clinical Long-Term Administration Protocol (Human Studies)

This protocol is synthesized from information on Phase 2 and long-term extension studies for this compound in patients with MDD.[8][9][10]

Objective: To evaluate the long-term safety, tolerability, and efficacy of this compound as an adjunctive therapy in adults with MDD who have an inadequate response to standard antidepressants.

Study Design:

  • Phase: Open-label, long-term safety study.[8][10]

  • Population: Adult and elderly participants with a diagnosis of MDD, who have shown an inadequate response to at least one selective serotonin (B10506) reuptake inhibitor (SSRI) or serotonin-norepinephrine reuptake inhibitor (SNRI).[9][10]

  • Duration: 52 weeks.[8][10]

Protocol:

  • Screening and Enrollment:

    • Participants undergo a screening period to confirm diagnosis, assess medical history, and ensure they meet all inclusion/exclusion criteria.

    • Participants must be on a stable dose of an approved SSRI or SNRI for at least 6 weeks prior to enrollment.[11]

  • Treatment:

    • This compound is administered orally at a dose of 10 mg once daily.[10]

    • The medication is supplied as tablets.[10]

    • Participants continue their ongoing SSRI/SNRI treatment throughout the study.[10]

  • Assessments and Monitoring:

    • Safety and Tolerability: This is the primary objective. Monitor for treatment-emergent adverse events (TEAEs) at regular study visits. This includes physical examinations, vital signs, weight, clinical laboratory tests (hematology, chemistry, urinalysis), and electrocardiograms (ECGs).[9]

    • Efficacy: While primarily a safety study, efficacy is assessed as a secondary outcome. Standard depression rating scales are used, such as the Montgomery-Åsberg Depression Rating Scale (MADRS), at baseline and specified time points throughout the 52-week period.

    • Suicidality: Monitor for suicidal ideation and behavior using scales like the Columbia-Suicide Severity Rating Scale (C-SSRS).

  • Data Collection and Analysis:

    • All adverse events are recorded and classified by severity and relationship to the study drug.

    • Efficacy data is typically analyzed using mixed-model for repeated measures (MMRM) to assess changes from baseline in depression rating scale scores over time.

Visualizations

Signaling Pathway

Aticaprant_MoA cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound KOR Kappa-Opioid Receptor (KOR) This compound->KOR Blocks Dynorphin Dynorphin (Stress) Dynorphin->KOR Activates G_protein Gi/o Protein KOR->G_protein Activates Aticaprant_Effect This compound blocks this pathway, leading to disinhibition of Dopamine and Serotonin release. KOR->Aticaprant_Effect AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channels Ion Channel Modulation (↑ K+, ↓ Ca2+) G_protein->Ion_Channels Modulates MAPK MAPK Pathway G_protein->MAPK Activates cAMP ↓ cAMP AC->cAMP Cellular_Response ↓ Neuronal Excitability ↓ Neurotransmitter Release (Dopamine, Serotonin) cAMP->Cellular_Response Ion_Channels->Cellular_Response MAPK->Cellular_Response Preclinical_Workflow cluster_setup Phase 1: Setup and Induction cluster_treatment Phase 2: Long-Term Administration cluster_assessment Phase 3: Assessment Animal_Model Select Animal Model (e.g., C57BL/6J mice) Stress Induce Chronic Stress (UCMS Paradigm, ~3 weeks) Animal_Model->Stress Baseline Baseline Behavioral Testing Stress->Baseline Grouping Randomize into Groups (Vehicle vs. This compound) Baseline->Grouping Admin Daily Administration (e.g., 10 mg/kg i.p. for 11+ days) Grouping->Admin Monitoring Daily Health Monitoring (Weight, General Health) Admin->Monitoring Behavior Interim & Post-Treatment Behavioral Testing Admin->Behavior Analysis Data Analysis (ANOVA) Behavior->Analysis

References

Aticaprant Solution Preparation for In Vivo Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aticaprant (also known as CERC-501, JNJ-67953964, and LY-2456302) is a potent and selective antagonist of the kappa-opioid receptor (KOR).[1][2] It is an orally bioavailable, centrally-penetrant small molecule that has been investigated for the treatment of major depressive disorder and other stress-related conditions.[1][3][4] The endogenous ligand for the KOR is dynorphin (B1627789), and the activation of this system is associated with aversive and pro-depressive states.[1][5] By blocking KOR, this compound is hypothesized to produce antidepressant-like effects.[5][6]

These application notes provide detailed protocols for the preparation of this compound solutions for use in in vivo research, particularly in rodent models. The information is compiled to assist researchers in achieving consistent and reliable results in their preclinical studies.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is crucial for the proper handling, storage, and preparation of solutions.

PropertyValueReference
Molecular Formula C₂₆H₂₇FN₂O₂[1][7]
Molecular Weight 418.50 g/mol [7]
Appearance Solid[2]
Storage Powder: -20°C for at least 3 years[7][8]
In Vitro Solubility DMSO: ≥ 100 mg/mL (≥238.95 mM)[7][9]
Ethanol: ~3 mg/mL[2]
Dimethyl formamide: ~1 mg/mL[2]
Oral Bioavailability (F) ~25%[5][9]
Time to maximum plasma concentration (Tmax) 1-2 hours[5][9]

In Vivo Solution Preparation Protocols

The choice of vehicle for in vivo administration of this compound depends on the desired route of administration (e.g., oral, intraperitoneal), the required concentration, and the specific experimental design. This compound is poorly soluble in water.[10] Therefore, co-solvents and/or suspending agents are necessary to prepare solutions suitable for animal dosing.

Recommended Formulations for In Vivo Studies

Below are several validated formulations for preparing this compound solutions for preclinical research.

Formulation CompositionAchievable ConcentrationSolution TypeRoute of AdministrationReference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (clear solution)SolutionOral (p.o.), Intraperitoneal (i.p.)[7][9]
10% DMSO, 90% (20% SBE-β-CD in Saline)2.5 mg/mL (requires sonication)SuspensionOral (p.o.), Intraperitoneal (i.p.)[9]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (clear solution)SolutionOral (p.o.)[7][9]
1% Lactic acid in MilliQ water, pH adjusted to 5Not specified (used for 10 mg/kg i.p. injection)SolutionIntraperitoneal (i.p.)[11]

Detailed Experimental Protocols

Protocol 1: Preparation of this compound in a DMSO/PEG300/Tween-80/Saline Vehicle

This protocol is suitable for preparing a clear solution of this compound for oral or intraperitoneal administration.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile conical tubes

  • Pipettes and sterile tips

  • Vortex mixer

  • (Optional) Sonicator

Procedure:

  • Weigh this compound: Accurately weigh the required amount of this compound powder.

  • Prepare Stock Solution (Optional but Recommended): To facilitate accurate dilutions for different dose groups, it is advisable to first prepare a concentrated stock solution in DMSO. For example, a 25 mg/mL stock can be prepared by dissolving 25 mg of this compound in 1 mL of DMSO.[9]

  • Add Co-solvents Sequentially:

    • In a sterile conical tube, add the required volume of the this compound stock solution in DMSO (or dissolve the powder directly in the final volume of DMSO, which should constitute 10% of the total final volume).

    • Add PEG300 to a final concentration of 40%. Mix thoroughly by vortexing until the solution is clear.

    • Add Tween-80 to a final concentration of 5%. Vortex again until the solution is homogenous and clear.

    • Finally, add sterile saline to bring the solution to the final volume (45% of the total). Vortex thoroughly.

  • Final Check: Ensure the final solution is clear and free of any precipitates. If necessary, gentle warming or brief sonication can be applied to aid dissolution.

  • Administration: The solution should be prepared fresh before each experiment and administered at the appropriate volume based on the animal's body weight to achieve the target dose.

Example Calculation for 1 mL of a 2.5 mg/mL solution:

  • Start with a 25 mg/mL stock of this compound in DMSO.

  • Take 100 µL of the 25 mg/mL stock solution.

  • Add 400 µL of PEG300 and mix.

  • Add 50 µL of Tween-80 and mix.

  • Add 450 µL of sterile saline and mix.

Protocol 2: Preparation of this compound in a DMSO/Corn Oil Vehicle

This formulation is suitable for oral administration.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Corn oil

  • Sterile conical tubes

  • Pipettes and sterile tips

  • Vortex mixer

Procedure:

  • Weigh this compound: Weigh the necessary amount of this compound.

  • Dissolve in DMSO: Dissolve the this compound powder in DMSO to create a stock solution (e.g., 25 mg/mL) or directly in the final volume of DMSO (10% of the total final volume).

  • Add Corn Oil: Add corn oil to the DMSO solution to reach the final volume (90% of the total).

  • Mix Thoroughly: Vortex the mixture until a clear, homogenous solution is obtained.

  • Administration: Prepare fresh daily and administer orally.

Visualizations

This compound Mechanism of Action: KOR Antagonism

This compound acts as a selective antagonist at the kappa-opioid receptor (KOR). The endogenous ligand for this receptor is dynorphin. Under conditions of stress, dynorphin is released and binds to KOR, leading to downstream signaling that is implicated in the negative affective states associated with stress and depression. By blocking this interaction, this compound is thought to alleviate these symptoms.

Aticaprant_Mechanism_of_Action cluster_stress Stress Response cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Stress Stress Dynorphin Dynorphin Release Stress->Dynorphin induces KOR Kappa-Opioid Receptor (KOR) Dynorphin->KOR binds to Signaling Downstream Signaling (e.g., p38 MAPK, JNK) KOR->Signaling activates Negative_Affect Negative Affective States (Anhedonia, Dysphoria) Signaling->Negative_Affect contributes to This compound This compound This compound->KOR blocks

Caption: Mechanism of this compound as a KOR antagonist.

Experimental Workflow for In Vivo Study

The following diagram illustrates a typical workflow for an in vivo experiment involving the preparation and administration of this compound.

Experimental_Workflow cluster_prep Solution Preparation cluster_dosing Animal Dosing cluster_post Post-Dosing weigh 1. Weigh this compound dissolve 2. Dissolve in Vehicle (e.g., DMSO/PEG300/Tween-80/Saline) weigh->dissolve mix 3. Vortex/Sonicate until clear solution dissolve->mix weigh_animal 4. Weigh Animal mix->weigh_animal calc_dose 5. Calculate Dose Volume weigh_animal->calc_dose administer 6. Administer Solution (e.g., Oral Gavage) calc_dose->administer behavioral 7. Behavioral Testing administer->behavioral pk_pd 8. Pharmacokinetic/Pharmacodynamic Analysis administer->pk_pd

Caption: Workflow for this compound in vivo experiments.

Safety Precautions

Researchers should handle this compound powder and solutions in accordance with standard laboratory safety procedures. This includes the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[2]

References

Aticaprant's Impact on Brain Reward Circuitry: Application Notes and Protocols for fMRI Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the current understanding of Aticaprant's effects on the brain's reward circuitry, with a focus on functional magnetic resonance imaging (fMRI) studies. The information is intended to guide researchers in designing and conducting similar preclinical and clinical investigations.

Introduction

This compound (also known as JNJ-67953964, CERC-501, and LY2456302) is a selective kappa-opioid receptor (KOR) antagonist that has been investigated for the treatment of major depressive disorder (MDD) and, more specifically, anhedonia—the inability to experience pleasure. The therapeutic rationale is based on the hypothesis that overactivity of the endogenous KOR system, mediated by its ligand dynorphin (B1627789), contributes to the pathophysiology of anhedonia and mood disorders by suppressing dopamine (B1211576) release in the brain's reward pathways. Functional MRI has been a critical tool in elucidating this compound's mechanism of action in humans.

Signaling Pathway of this compound in the Reward Circuitry

This compound's primary mechanism of action is the antagonism of the KOR. In a state of stress or depression, elevated levels of dynorphin are thought to activate KORs on dopamine neuron terminals in the ventral striatum, including the nucleus accumbens. This activation has an inhibitory effect on dopamine release, contributing to anhedonia. By blocking the KOR, this compound is hypothesized to disinhibit dopamine neurons, thereby normalizing reward processing.

Aticaprant_Signaling_Pathway cluster_stress Stress/Depression State cluster_this compound This compound Intervention Dynorphin Dynorphin KOR_active Kappa-Opioid Receptor (KOR) Dynorphin->KOR_active activates Dopamine_Neuron_inhibited Dopamine Neuron (Ventral Striatum) KOR_active->Dopamine_Neuron_inhibited inhibits Dopamine_Release_low Reduced Dopamine Release Dopamine_Neuron_inhibited->Dopamine_Release_low Anhedonia Anhedonia Dopamine_Release_low->Anhedonia This compound This compound KOR_blocked Kappa-Opioid Receptor (KOR) This compound->KOR_blocked blocks Dopamine_Neuron_disinhibited Dopamine Neuron (Ventral Striatum) KOR_blocked->Dopamine_Neuron_disinhibited disinhibits Dopamine_Release_normalized Normalized Dopamine Release Dopamine_Neuron_disinhibited->Dopamine_Release_normalized Therapeutic_Effect Therapeutic Effect (Reduced Anhedonia) Dopamine_Release_normalized->Therapeutic_Effect fMRI_Analysis_Workflow cluster_preprocessing Preprocessing Steps cluster_first_level First-Level Model cluster_second_level Group-Level Model Raw_fMRI_Data Raw fMRI Data (DICOM/NIfTI) Preprocessing Preprocessing Raw_fMRI_Data->Preprocessing First_Level_Analysis First-Level Analysis (Individual Subject) Second_Level_Analysis Second-Level Analysis (Group) Results Statistical Maps & Region of Interest Analysis Motion_Correction Motion Correction Slice_Timing Slice Timing Correction Motion_Correction->Slice_Timing Spatial_Smoothing Spatial Smoothing Slice_Timing->Spatial_Smoothing Temporal_Filtering Temporal Filtering Spatial_Smoothing->Temporal_Filtering Coregistration Coregistration to Anatomical Scan Temporal_Filtering->Coregistration Normalization Normalization to Standard Space (MNI) Coregistration->Normalization Normalization->First_Level_Analysis GLM General Linear Model (GLM) Contrasts Contrast Maps (e.g., Reward Anticipation > Neutral) GLM->Contrasts Contrasts->Second_Level_Analysis Group_Comparison Between-Group t-test (this compound vs. Placebo) Group_Comparison->Results

Aticaprant: A Potent and Selective Probe for the Kappa-Opioid Receptor System

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Aticaprant (also known as JNJ-67953964, CERC-501, and LY-2456302) is a potent, selective, and orally bioavailable antagonist of the kappa-opioid receptor (KOR).[1][2][3] Its favorable pharmacokinetic and pharmacodynamic profiles make it an invaluable tool for investigating the role of the KOR system in various physiological and pathological processes, including depression, anxiety, addiction, and anhedonia.[4][5][6] These application notes provide a comprehensive overview of this compound's properties and detailed protocols for its use as a research probe.

Physicochemical and Pharmacological Properties

This compound is an aminobenzyloxyarylamide with good bioavailability and a rapid rate of absorption.[7] It readily crosses the blood-brain barrier, allowing for the investigation of central KOR functions.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, facilitating its application in experimental design.

Table 1: In Vitro Binding Affinities and Functional Activity

ParameterValueReceptor/SystemReference
Ki (nM) 0.81Human KOR[1][2]
24.0Human μ-opioid receptor (MOR)[1][2]
155Human δ-opioid receptor (DOR)[1][2]
Selectivity ~30-fold for KOR over MOR[1][2][7]
IC50 (nM) 3.0 ± 4.6KOR signaling blockade (whole-cell electrophysiology)[7]

Table 2: Pharmacokinetic Parameters

ParameterValueSpecies/ConditionsReference
Oral Bioavailability (F) 25%Humans[1][2]
Tmax (hours) 1 - 2Humans[1][2]
Elimination Half-life (t1/2) 30 - 40 hoursHealthy human subjects[1][2]
In vivo ED50 (mg/kg) 0.33Rodent models (KOR occupancy)[7]

Table 3: In Vivo Receptor Occupancy (Human PET Imaging)

This compound DoseTime Post-DoseBrain KOR Occupancy (%)Reference
0.5 mg2.5 hours35%[1][2]
10 mg2.5 hours94%[1][2]
0.5 mg24 hours19%[1][2]
25 mg24 hours82%[1][2]

Signaling Pathways and Experimental Workflows

Kappa-Opioid Receptor Signaling Pathway

Activation of the KOR, a G-protein coupled receptor (GPCR), by its endogenous ligand dynorphin (B1627789) initiates a signaling cascade.[8] this compound acts as a competitive antagonist, blocking these downstream effects.

KOR_Signaling cluster_membrane Cell Membrane KOR KOR G_protein Gαi/o KOR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ca_channel Voltage-gated Ca²⁺ Channel G_protein->Ca_channel Inhibition K_channel GIRK Channel G_protein->K_channel Activation cAMP cAMP AC->cAMP Converts ATP to Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Allows K_efflux K⁺ Efflux (Hyperpolarization) K_channel->K_efflux Allows Dynorphin Dynorphin (Agonist) Dynorphin->KOR This compound This compound (Antagonist) This compound->KOR Blocks

Caption: Kappa-Opioid Receptor Signaling Pathway.

Experimental Workflow: In Vitro Characterization

A typical workflow for characterizing this compound's effects in vitro involves receptor binding and functional assays.

In_Vitro_Workflow start Start binding_assay Receptor Binding Assay (Determine Ki) start->binding_assay functional_assay Functional Assay (e.g., GTPγS, cAMP) (Determine IC50) start->functional_assay data_analysis Data Analysis (e.g., Cheng-Prusoff, Schild) binding_assay->data_analysis functional_assay->data_analysis end End data_analysis->end

Caption: In Vitro Experimental Workflow.

Experimental Protocols

In Vitro Radioligand Binding Assay for KOR

This protocol determines the binding affinity (Ki) of this compound for the KOR.

Materials:

  • Cell membranes expressing human KOR (e.g., from CHO-hKOR cells)

  • Radioligand (e.g., [³H]U-69,593)

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Non-specific binding control (e.g., naloxone)

  • 96-well plates, glass fiber filters, scintillation cocktail, and microplate scintillation counter

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add cell membranes, [³H]U-69,593 (at a concentration near its Kd), and varying concentrations of this compound or vehicle. For total binding, add buffer instead of this compound. For non-specific binding, add a high concentration of naloxone.

  • Incubate at room temperature for 60-90 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters three times with ice-cold wash buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding and determine the IC50 of this compound. Convert the IC50 to Ki using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of this compound to antagonize agonist-stimulated G-protein activation.

Materials:

  • Cell membranes expressing hKOR

  • [³⁵S]GTPγS

  • GDP

  • KOR agonist (e.g., U-50,488)

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4

  • 96-well plates, glass fiber filters, scintillation cocktail, and microplate scintillation counter

Procedure:

  • In a 96-well plate, add cell membranes, GDP (e.g., 10 µM), and varying concentrations of this compound.

  • Pre-incubate at 30°C for 15 minutes.

  • Add a fixed concentration of a KOR agonist (e.g., U-50,488 at its EC80).

  • Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).

  • Incubate at 30°C for 60 minutes.

  • Terminate the reaction by rapid filtration and wash as described above.

  • Measure radioactivity and determine the IC50 of this compound.

In Vivo Behavioral Assessment: Forced Swim Test (FST) in Mice

The FST is used to assess antidepressant-like activity.

Materials:

  • Adult male C57BL/6J mice

  • This compound solution or vehicle

  • Cylindrical tanks (30 cm height x 20 cm diameter) filled with water (23-25°C) to a depth of 15 cm

  • Video recording equipment

Procedure:

  • Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle to the mice.[9][10][11]

  • After a predetermined pretreatment time (e.g., 30-60 minutes), place each mouse individually into a cylinder of water for a 6-minute session.[12]

  • Record the entire session.

  • Score the duration of immobility during the last 4 minutes of the test. A decrease in immobility time is indicative of an antidepressant-like effect.[12]

  • Ensure mice are thoroughly dried and returned to a warm environment after the test.

In Vivo Behavioral Assessment: Sucrose (B13894) Preference Test (SPT) in Mice

The SPT is a measure of anhedonia, the inability to experience pleasure.

Materials:

  • Mice subjected to a stress model (e.g., unpredictable chronic mild stress) to induce anhedonia

  • This compound solution or vehicle

  • Two drinking bottles per cage: one with 1% sucrose solution and one with water

  • Animal scale

Procedure:

  • Habituate the mice to the two-bottle choice for 48 hours.

  • Following a period of food and water deprivation (e.g., 24 hours), administer this compound or vehicle.[13]

  • Present the mice with the two pre-weighed bottles for a set period (e.g., 1-12 hours).[13][14]

  • Measure the consumption from each bottle by weighing them at the end of the period.

  • Calculate the sucrose preference as: (sucrose intake / (sucrose intake + water intake)) x 100%.[13] An increase in sucrose preference in the this compound-treated group compared to the vehicle group indicates a reduction in anhedonic-like behavior.

Human PET Imaging Protocol for KOR Occupancy

This protocol outlines the general steps for determining this compound's KOR occupancy in the human brain.

Materials:

  • Human subjects

  • This compound at various doses

  • A suitable KOR-specific PET radioligand (e.g., [11C]LY2795050)

  • PET scanner

Procedure:

  • Perform a baseline PET scan on each subject with the KOR radioligand to determine baseline receptor availability.

  • Administer a single oral dose of this compound.

  • At a specific time point post-dosing (e.g., 2.5 or 24 hours), perform a second PET scan.[1][2]

  • Acquire dynamic PET data and corresponding arterial blood samples for metabolite analysis.

  • Quantify the binding potential of the radioligand in various brain regions of interest.

  • Calculate receptor occupancy as the percentage reduction in radioligand binding from baseline to the post-aticaprant scan.

Conclusion

This compound is a well-characterized and highly selective KOR antagonist that serves as an excellent probe for elucidating the complex roles of the kappa-opioid system. The data and protocols provided in these application notes offer a solid foundation for researchers to design and execute robust in vitro and in vivo experiments, ultimately advancing our understanding of KOR function and its therapeutic potential.

References

Troubleshooting & Optimization

Aticaprant Phase 3 trial discontinuation for lack of efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed information and guidance regarding the discontinuation of the Phase 3 clinical trial for Aticaprant (JNJ-67953964), a selective kappa opioid receptor (KOR) antagonist investigated as an adjunctive treatment for major depressive disorder (MDD) with moderate-to-severe anhedonia.

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the discontinuation of the this compound Phase 3 VENTURA program?

A1: Johnson & Johnson announced the discontinuation of the Phase 3 VENTURA development program for this compound due to "insufficient efficacy in the target patient population"[1][2][3]. While the compound was found to be safe and well-tolerated with no new safety signals identified, it did not demonstrate the expected level of effectiveness in treating depressive symptoms in the intended patient group[2][3].

Q2: What was the scientific rationale for investigating a kappa opioid receptor (KOR) antagonist for major depressive disorder with anhedonia?

A2: The kappa opioid receptor (KOR) system is implicated in the regulation of mood, stress, and reward pathways. Activation of KOR by its endogenous ligand, dynorphin (B1627789), can lead to dysphoria and anhedonia (the inability to experience pleasure), core symptoms of depression. The hypothesis was that by blocking the KOR with an antagonist like this compound, the negative effects of dynorphin would be inhibited, thereby alleviating depressive symptoms, particularly anhedonia.[4][5]

Q3: What were the key characteristics of the patient population in the VENTURA Phase 3 trials?

A3: The trials enrolled adults (typically aged 18 to 64) diagnosed with Major Depressive Disorder (MDD) who were experiencing a moderate-to-severe depressive episode. A key inclusion criterion was the presence of moderate-to-severe anhedonia. Furthermore, the participants had an inadequate response to their current antidepressant therapy, which was required to be a stable dose of a selective serotonin (B10506) reuptake inhibitor (SSRI) or a serotonin-norepinephrine reuptake inhibitor (SNRI) for at least 6 weeks.[6][7][8][9][10]

Q4: Despite the Phase 3 outcome, were there any promising findings from earlier studies of this compound?

A4: Yes, earlier phase studies suggested a potential benefit. For instance, a Phase 2 study showed that adjunctive treatment with this compound led to a statistically significant reduction in depressive symptom severity on the Montgomery-Åsberg Depression Rating Scale (MADRS) compared to placebo. The treatment effect was particularly noteworthy in a subgroup of participants with elevated baseline anhedonia.[11] These promising early results provided the rationale for advancing to the larger Phase 3 program.

Q5: Is there any information available on the quantitative outcomes of the Phase 3 VENTURA trial?

A5: As of now, Johnson & Johnson has not publicly released detailed quantitative data from the Phase 3 VENTURA program. The company has stated that full analyses are underway and will be shared at a future medical meeting.[2][3][12]

Troubleshooting Guides for Researchers

This section addresses potential questions and challenges researchers might face when interpreting the this compound Phase 3 results and planning future experiments.

Issue 1: Reconciling Promising Phase 2 Data with Phase 3 Failure

  • Possible Explanations:

    • Patient Heterogeneity: The broader and more diverse patient population in Phase 3 trials may have diluted the treatment effect observed in a more selected Phase 2 population.

    • Placebo Response: A higher-than-expected placebo response in the Phase 3 trials could have masked the true efficacy of this compound.

    • Subgroup Effects: The positive signal in the Phase 2 anhedonia subgroup may not have been robust enough to translate to a significant effect in the overall Phase 3 population.

  • Experimental Recommendations:

    • Conduct post-hoc analyses of the Phase 3 data (once available) to identify potential patient subgroups that may have responded to treatment.

    • In future studies of KOR antagonists, consider more stringent patient selection criteria or enrichment strategies based on biomarkers related to the KOR system.

Issue 2: The Future of KOR Antagonism as a Therapeutic Target for MDD

  • Considerations:

    • The failure of this compound, along with another KOR antagonist, navacaprant, in late-stage trials for MDD raises questions about the viability of this mechanism of action for this indication.[12][13]

    • However, the company has indicated that based on the potential of the mechanism, they will explore future development opportunities for this compound in other areas of high unmet need.[1][2][3]

  • Research Directions:

    • Investigate the role of KOR in other CNS disorders where stress and anhedonia are prominent features.

    • Explore the potential of combining KOR antagonists with other classes of antidepressants or therapeutic modalities.

    • Develop a deeper understanding of the neurobiology of the KOR system to identify patient populations most likely to benefit from this therapeutic approach.

Data Presentation

As specific quantitative efficacy data from the Phase 3 trial has not been released, the following tables summarize the key design parameters of the VENTURA program based on publicly available clinical trial information.

Table 1: this compound Phase 3 VENTURA Program - Key Trial Design Parameters

ParameterDescription
Official Title A Randomized, Double-blind, Multicenter, Parallel-group, Placebo-controlled Study to Evaluate the Efficacy, Safety, and Tolerability of this compound 10 mg as Adjunctive Therapy in Adult Participants With Major Depressive Disorder (MDD) With Moderate-to-severe Anhedonia and Inadequate Response to Current Antidepressant Therapy (Example: VENTURA-2)[14]
Phase Phase 3[6][15]
Study Design Randomized, Double-blind, Placebo-controlled, Parallel Assignment[6][7][14]
Target Population Adults (18-64 years) with a DSM-5 diagnosis of MDD, moderate-to-severe anhedonia, and inadequate response to a stable dose of an SSRI or SNRI.[6][7][9][10]
Intervention This compound 10 mg orally, once daily, as adjunctive therapy to current antidepressant (SSRI/SNRI).[7][14]
Comparator Placebo orally, once daily, as adjunctive therapy to current antidepressant (SSRI/SNRI).[7]
Primary Outcome Measure Change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score at Day 43.[14]
Treatment Duration 42 days (6 weeks) for the double-blind treatment phase.[7][8][14]

Experimental Protocols

Methodology for Primary Efficacy Endpoint Assessment (Based on VENTURA-2 Protocol)

The primary measure of efficacy was the change in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score from baseline to Day 43.[14]

  • Instrument: The Structured Interview Guide for the MADRS (SIGMA) was utilized for the assessment to ensure consistency across investigators and sites.

  • Assessment Schedule: The MADRS was administered at screening, baseline (Day 1, pre-randomization), and at specified follow-up visits, including Day 43.

  • Scoring: The MADRS is a 10-item, clinician-rated scale that assesses the severity of depressive symptoms. Each item is scored on a 7-point scale (0-6), with a total score ranging from 0 to 60. Higher scores indicate greater severity of depression.

  • Analysis: The primary analysis would typically involve comparing the mean change in MADRS total score from baseline to Day 43 between the this compound and placebo groups.

Mandatory Visualization

Aticaprant_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dynorphin Dynorphin (Endogenous Ligand) KOR Kappa Opioid Receptor (KOR) Dynorphin->KOR Activates G_Protein Gi/Go Protein KOR->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Downstream Downstream Signaling (e.g., ↓ Dopamine Release) cAMP->Downstream Dysphoria Dysphoria & Anhedonia Downstream->Dysphoria This compound This compound (KOR Antagonist) This compound->KOR Blocks

Caption: this compound's mechanism of action as a KOR antagonist.

Aticaprant_Phase3_Workflow Start Patient Screening (MDD, Anhedonia, Inadequate SSRI/SNRI Response) Randomization Randomization (1:1) Start->Randomization Treatment_this compound This compound 10 mg + SSRI/SNRI (42 Days) Randomization->Treatment_this compound Treatment_Placebo Placebo + SSRI/SNRI (42 Days) Randomization->Treatment_Placebo Endpoint Primary Endpoint Assessment (Change in MADRS Score at Day 43) Treatment_this compound->Endpoint Treatment_Placebo->Endpoint Discontinuation Trial Discontinuation (Lack of Efficacy) Endpoint->Discontinuation

Caption: Simplified workflow of the this compound Phase 3 trial.

References

Aticaprant Clinical Trials: A Technical Support Resource for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the common adverse events observed during clinical trials of Aticaprant. This resource includes a quantitative summary of adverse events, detailed experimental protocols for safety monitoring, and a troubleshooting guide in a frequently asked questions (FAQ) format to address potential issues encountered during research.

Common Adverse Events of this compound

Clinical trial data has identified several common treatment-emergent adverse events associated with this compound. The following table summarizes the incidence of these events in patients receiving this compound compared to placebo.

Adverse EventThis compound (10 mg)Placebo
Headache11.8%7.1%
Diarrhea8.2%2.4%
Nasopharyngitis5.9%2.4%
Pruritus (Itching)5.9%0%

Data sourced from a phase 2, randomized, double-blind, placebo-controlled study of this compound as an adjunctive treatment for Major Depressive Disorder (MDD).[1][2][3]

In this study, most side effects were reported to be mild.[4] One participant (1.2%) in both the this compound and placebo groups discontinued (B1498344) the trial due to an adverse event.[1][2]

Experimental Protocols for Safety Monitoring

Comprehensive safety monitoring is a critical component of clinical trials involving investigational drugs like this compound. The following protocols are standard for assessing the safety and tolerability of the compound.

Monitoring and Reporting of Adverse Events:
  • Frequency: Adverse events (AEs) should be monitored at every study visit.

  • Methodology:

    • Utilize a standardized questionnaire to systematically inquire about potential adverse events since the last visit.

    • Document all reported AEs in the electronic Case Report Form (eCRF), detailing the onset, duration, severity, and the investigator's assessment of its relationship to the study drug.

    • Severity of AEs should be graded using a common terminology scale, such as the Common Terminology Criteria for Adverse Events (CTCAE).

Vital Signs:
  • Frequency: Measure at screening, baseline, and all subsequent study visits.

  • Methodology:

    • Measure blood pressure and heart rate in a seated position after at least 5 minutes of rest.

    • Use a calibrated sphygmomanometer and record the average of two readings taken at least 2 minutes apart.

    • Measure body temperature using a standard clinical thermometer.

Electrocardiograms (ECGs):
  • Frequency: Perform at screening, baseline, and at specified intervals during the treatment period, as well as at the end of the study.

  • Methodology:

    • Obtain a standard 12-lead ECG.

    • The ECG should be read by a qualified cardiologist.

    • Pay specific attention to QT interval prolongation and other potential cardiac abnormalities.

Clinical Laboratory Tests:
  • Frequency: Collect samples at screening, baseline, and at regular intervals throughout the study.

  • Methodology:

    • Conduct standard hematology and serum chemistry panels.

    • Perform urinalysis.

    • Specific liver function tests (ALT, AST, bilirubin) should be closely monitored.

Suicidality Assessment:
  • Frequency: Administer at screening, baseline, and all follow-up visits.

  • Methodology:

    • Use a validated scale such as the Columbia-Suicide Severity Rating Scale (C-SSRS) to assess for suicidal ideation and behavior.[1]

Signaling Pathway and Experimental Workflow

The following diagram illustrates the mechanism of action of this compound and the general workflow for monitoring adverse events in a clinical trial setting.

Aticaprant_Mechanism_and_AE_Workflow cluster_mechanism This compound Mechanism of Action cluster_workflow Adverse Event Monitoring Workflow Dynorphin Dynorphin KOR Kappa Opioid Receptor (KOR) Dynorphin->KOR Activates StressResponse Negative Affective States (Stress, Anhedonia) KOR->StressResponse Mediates This compound This compound This compound->KOR Antagonizes Patient Research Participant Screening Screening Visit (Baseline Safety Assessment) Patient->Screening Randomization Randomization Screening->Randomization Treatment Treatment Period (this compound/Placebo) Randomization->Treatment Monitoring Ongoing Monitoring (AEs, Vitals, ECGs, Labs) Treatment->Monitoring DataAnalysis Data Analysis and Safety Reporting Monitoring->DataAnalysis

Caption: Mechanism of this compound and the workflow for monitoring adverse events.

Troubleshooting Guide and FAQs

This section addresses specific issues that researchers may encounter during their experiments with this compound.

Q1: A study participant reports experiencing a headache. How should this be managed?

A1:

  • Assess Severity: Determine the severity of the headache (mild, moderate, or severe).

  • Document: Record the headache as an adverse event in the eCRF, noting the onset, duration, and severity.

  • Concomitant Medication: Inquire about any medications the participant may have taken to alleviate the headache and document this information.

  • Investigator Assessment: The principal investigator should assess the potential relationship between the headache and this compound.

  • Follow-up: Continue to monitor the participant at subsequent visits. If the headache is severe or persistent, further clinical evaluation may be necessary.

Q2: A participant's laboratory results show a slight elevation in liver enzymes. What is the appropriate course of action?

A2:

  • Review Protocol: Refer to the study protocol for specific guidelines on managing elevated liver enzymes.

  • Confirm Results: Repeat the liver function tests to confirm the initial finding.

  • Medical History: Review the participant's medical history and concomitant medications for other potential causes of liver enzyme elevation.

  • Investigator Evaluation: The investigator must assess the clinical significance of the elevation.

  • Reporting: Report the event as a potentially clinically significant abnormal laboratory finding. Depending on the severity and the protocol's stopping rules, discontinuation of the study drug may be required.

Q3: A participant reports feeling itchy after starting the study medication. What steps should be taken?

A3:

  • Physical Examination: Conduct a physical examination to assess for any visible signs of a rash or allergic reaction.

  • Document: Record pruritus as an adverse event. Note the location, intensity, and any associated symptoms.

  • Causality Assessment: The investigator should determine the likelihood that the itching is related to this compound.

  • Symptomatic Treatment: Consider recommending over-the-counter antihistamines or topical creams for symptomatic relief, if appropriate and allowed by the protocol.

  • Monitoring: Closely monitor the participant. If the itching is severe or accompanied by other signs of a systemic allergic reaction, the study drug should be discontinued immediately, and appropriate medical intervention provided.

Q4: How should potential withdrawal symptoms be monitored after a participant completes the treatment phase?

A4: While specific withdrawal symptoms have not been highlighted as a major concern in the available literature, it is good clinical practice to monitor for any new or worsening adverse events after discontinuation of the study drug.[2]

  • Follow-up Period: The study design should include a follow-up period after the last dose of the investigational product.

  • AE Monitoring: During this period, continue to monitor for adverse events with the same diligence as during the treatment phase.

  • Specific Inquiry: Inquire about symptoms commonly associated with antidepressant discontinuation, such as dizziness, nausea, and anxiety, even though this compound has a different mechanism of action.[5][6]

References

Aticaprant and Pruritus: A Technical Support Resource for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and managing the pruritus side effect observed with Aticaprant (also known as JNJ-67953964, CERC-501, and LY-2456302).

Frequently Asked Questions (FAQs)

Q1: What is the reported incidence of pruritus with this compound in clinical trials?

A1: In a Phase 2, randomized, double-blind, placebo-controlled study of this compound as an adjunctive therapy for major depressive disorder (MDD), pruritus was reported as a treatment-emergent adverse event. The incidence in the this compound group was 5.9% (5 out of 85 participants), compared to 0% in the placebo group (0 out of 84 participants)[1][2][3].

Q2: What is the proposed mechanism for this compound-induced pruritus?

A2: this compound is a selective kappa-opioid receptor (KOR) antagonist[4]. The endogenous ligand for KOR is dynorphin, which is known to have an inhibitory effect on itch signaling pathways. By blocking the KOR, this compound may disrupt this natural anti-pruritic mechanism, leading to an increased sensation of itch. This is supported by the fact that KOR agonists are being investigated and used as treatments for various forms of chronic pruritus[5][6][7][8][9].

Q3: Was the pruritus reported in clinical trials severe?

A3: The available data from the Phase 2 trial does not specify the severity of the pruritus experienced by the participants. Generally, treatment-emergent adverse events were reported to be mild to moderate.

Q4: How was pruritus managed in the this compound clinical trials?

A4: Specific management strategies for pruritus in the this compound clinical trials have not been detailed in the published literature. However, general management for drug-induced pruritus is typically symptomatic and may include topical corticosteroids, oral antihistamines, and moisturizers[10]. In cases of opioid-induced pruritus, opioid antagonists are sometimes used, but this would be counterintuitive for a KOR antagonist[11].

Troubleshooting Guide for Experimental Studies

This guide is intended to assist researchers in designing and interpreting experiments related to this compound and pruritus.

Problem: Observing unexpected or high rates of scratching behavior in animal models treated with this compound.

  • Possible Cause 1: On-target effect of KOR antagonism.

    • Troubleshooting Steps:

      • Confirm KOR selectivity: Ensure that the observed effect is specific to KOR antagonism. This can be achieved by co-administering a KOR agonist to see if the scratching behavior is attenuated. A selective KOR agonist, such as U-50,488H, has been shown to inhibit scratching behavior induced by a KOR antagonist[12].

      • Dose-response relationship: Investigate if the scratching behavior is dose-dependent. A clear dose-response relationship would strengthen the evidence for a direct pharmacological effect of this compound.

      • Comparative studies: Compare the effects of this compound to other known pruritogenic agents in your model to benchmark the intensity of the response.

  • Possible Cause 2: Off-target effects or vehicle-related irritation.

    • Troubleshooting Steps:

      • Vehicle control: Always include a vehicle-only control group to rule out any irritation or behavioral changes caused by the vehicle solution.

      • Route of administration: Consider if the route of administration (e.g., subcutaneous, intraperitoneal) could be contributing to localized irritation and scratching. Compare with an alternative route if feasible.

Problem: Difficulty in quantifying and interpreting pruritus-related endpoints.

  • Possible Cause: Inadequate or non-standardized assessment methods.

    • Troubleshooting Steps:

      • Standardized behavioral scoring: Utilize established and validated methods for scoring scratching behavior in animals. This typically involves counting the number of scratching bouts over a defined period.

      • Video recording: Record and analyze animal behavior to ensure accurate and unbiased quantification of scratching.

      • Histological analysis: Examine skin samples for signs of inflammation, mast cell degranulation, or other pathological changes that may correlate with pruritus.

Data Presentation

Table 1: Incidence of Pruritus in a Phase 2 Clinical Trial of this compound for MDD

Treatment GroupNumber of Participants (n)Number of Participants with PruritusIncidence of Pruritus (%)
This compound (10 mg/day)8555.9%
Placebo8400.0%

Source: Schmid et al., 2024[1]

Experimental Protocols

Protocol 1: Evaluation of Pruritus Potential of a KOR Antagonist in a Mouse Model

  • Objective: To assess whether a KOR antagonist induces scratching behavior in mice.

  • Model: Male C57BL/6 mice.

  • Methodology:

    • Acclimatize mice to individual observation chambers for at least 30 minutes before the experiment.

    • Prepare the KOR antagonist (e.g., this compound) and a vehicle control solution.

    • Administer the KOR antagonist or vehicle via the desired route (e.g., subcutaneous injection into the rostral back).

    • Immediately after injection, place the mice back into the observation chambers and record their behavior for a predefined period (e.g., 60 minutes).

    • Quantify the number of scratching bouts directed towards the injection site. A scratching bout is defined as one or more rapid movements of the hind paw towards the body, followed by licking or biting of the paw.

    • In a separate cohort, pre-treat animals with a KOR agonist (e.g., U-50,488H) before administering the KOR antagonist to assess for reversal of the scratching behavior.

    • Statistical analysis: Compare the number of scratching bouts between the KOR antagonist and vehicle groups using an appropriate statistical test (e.g., Mann-Whitney U test).

Protocol 2: Investigation of the Role of Histamine (B1213489) in KOR Antagonist-Induced Pruritus

  • Objective: To determine if histamine release is involved in the pruritus induced by a KOR antagonist.

  • Model: Male C57BL/6 mice.

  • Methodology:

    • Follow the procedures outlined in Protocol 1.

    • Include an additional experimental group that is pre-treated with a histamine H1 receptor antagonist (e.g., chlorpheniramine) prior to the administration of the KOR antagonist.

    • A positive control group receiving a known histamine-releasing agent (e.g., compound 48/80) with and without antihistamine pre-treatment should also be included.

    • Quantify scratching behavior as described previously.

    • Statistical analysis: Compare the scratching behavior in the KOR antagonist group with and without antihistamine pre-treatment. A significant reduction in scratching with antihistamine pre-treatment would suggest a role for histamine.

Mandatory Visualizations

Aticaprant_Pruritus_Pathway cluster_neuron Sensory Neuron cluster_drug Pharmacological Intervention cluster_outcome Physiological Outcome Dynorphin Dynorphin KOR Kappa-Opioid Receptor (KOR) Dynorphin->KOR Binds to Itch_Signal_Suppression Inhibition of Itch Signal KOR->Itch_Signal_Suppression Activates Itch_Signal_Transmission Itch Signal Transmission Itch_Signal_Suppression->Itch_Signal_Transmission No longer inhibits This compound This compound This compound->KOR Blocks Pruritus Sensation of Pruritus (Itch) Itch_Signal_Transmission->Pruritus

Caption: Proposed signaling pathway for this compound-induced pruritus.

Experimental_Workflow_Pruritus_Assessment cluster_treatments Treatment Administration Start Start Acclimatization Acclimatize Animals to Observation Chambers Start->Acclimatization Grouping Randomly Assign Animals to Treatment Groups Acclimatization->Grouping Vehicle Vehicle Grouping->Vehicle This compound This compound Grouping->this compound Aticaprant_Antihistamine This compound + Antihistamine Grouping->Aticaprant_Antihistamine Behavioral_Observation Record Scratching Behavior (e.g., 60 minutes) Vehicle->Behavioral_Observation This compound->Behavioral_Observation Aticaprant_Antihistamine->Behavioral_Observation Data_Analysis Quantify Scratching Bouts and Perform Statistical Analysis Behavioral_Observation->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for assessing this compound-induced pruritus.

Troubleshooting_Logic Start Unexpected Scratching Behavior Observed Check_Vehicle Is scratching observed in vehicle control group? Start->Check_Vehicle Vehicle_Issue Investigate vehicle composition and administration route Check_Vehicle->Vehicle_Issue Yes On_Target_Hypothesis Hypothesize on-target KOR antagonism effect Check_Vehicle->On_Target_Hypothesis No Dose_Response Conduct dose-response study On_Target_Hypothesis->Dose_Response Confirm_On_Target Confirmed on-target effect Dose_Response->Confirm_On_Target Yes Inconclusive Results inconclusive, consider other factors Dose_Response->Inconclusive No Reversal_Study Perform KOR agonist reversal study Confirm_On_Target->Reversal_Study Mechanism_Confirmed Mechanism likely involves KOR antagonism Reversal_Study->Mechanism_Confirmed Reversed Reversal_Study->Inconclusive Not Reversed

Caption: Troubleshooting logic for investigating this compound-induced pruritus.

References

Aticaprant and Pro-Inflammatory Cytokines: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the potential interactions between aticaprant and pro-inflammatory cytokines. Here you will find frequently asked questions (FAQs) and troubleshooting guides for your experiments in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the theoretical basis for a potential interaction between this compound and pro-inflammatory cytokines?

This compound is a selective kappa-opioid receptor (KOR) antagonist.[1][2] The endogenous ligand for KOR, dynorphin, and synthetic KOR agonists have been shown to modulate inflammatory responses. Specifically, KOR activation can suppress pro-inflammatory signaling in immune cells like microglia and macrophages.[3][4] Therefore, by blocking these receptors, this compound may inhibit this endogenous anti-inflammatory pathway, potentially leading to an amplified pro-inflammatory response in the presence of an immune challenge.

Q2: Is there direct experimental evidence of this compound affecting pro-inflammatory cytokine levels?

While studies directly investigating this compound's effect on cytokine release are not yet widely published, research on other KOR antagonists provides strong evidence for this interaction. Pretreatment with the KOR antagonist JDTic has been shown to potentiate the release of pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Interleukin-6 (IL-6), in both blood and microglia following an immune challenge with lipopolysaccharide (LPS).[3] Furthermore, the anti-inflammatory effects of KOR agonists on Tumor Necrosis Factor-alpha (TNF-α) and IL-1β production are blocked by the KOR antagonist nor-binaltorphimine.[4] These findings strongly suggest that this compound is likely to have a similar effect, namely enhancing pro-inflammatory cytokine production in response to an inflammatory stimulus.

Q3: What cell types are most relevant for studying the interaction between this compound and cytokines?

Microglia, the resident immune cells of the central nervous system, are a primary cell type of interest as they express KORs and are a major source of pro-inflammatory cytokines in the brain.[3][5] Peripheral blood mononuclear cells (PBMCs), which include monocytes and lymphocytes, are also highly relevant for in vitro studies as they are readily accessible and play a crucial role in systemic inflammatory responses. Macrophage cell lines are also a suitable model.[4]

Q4: What are the key pro-inflammatory cytokines to measure when investigating the effects of this compound?

Based on existing research on KOR modulation of inflammation, the primary pro-inflammatory cytokines to measure are:

  • Tumor Necrosis Factor-alpha (TNF-α) [4][5]

  • Interleukin-1β (IL-1β) [3][4]

  • Interleukin-6 (IL-6) [3][5]

Quantitative Data Summary

The following table summarizes the observed effects of KOR modulation on pro-inflammatory cytokine production from in vivo and in vitro studies. This data, derived from studies on KOR antagonists and agonists, can help predict the potential effects of this compound.

Modulator Model System Cytokine(s) Measured Observed Effect Reference
JDTic (KOR Antagonist)In vivo (mice) with LPS challengeIL-1β, IL-6 (in blood)Potentiated LPS-induced increase[3]
JDTic (KOR Antagonist)Isolated microglia from LPS-challenged miceIL-1β, IL-6, TNF-αPotentiated LPS-induced expression[3]
Nor-binaltorphimine (KOR Antagonist)Rat alveolar macrophages with KOR agonist and LPSTNF-α, IL-1βBlocked the KOR agonist-mediated reduction[4]
U50,488 (KOR Agonist)Rat alveolar macrophages with LPSTNF-α, IL-1βReduced LPS-induced increase[4]

Experimental Protocols

In Vitro Assay for this compound's Effect on LPS-Induced Cytokine Production in Microglia

This protocol outlines a method to assess the impact of this compound on the production of TNF-α, IL-1β, and IL-6 in a microglial cell line (e.g., BV-2) stimulated with Lipopolysaccharide (LPS).

Materials:

  • BV-2 microglial cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (dissolved in a suitable vehicle, e.g., DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate Buffered Saline (PBS)

  • ELISA kits for mouse TNF-α, IL-1β, and IL-6

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed BV-2 cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • This compound Pre-treatment: The following day, remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control. Incubate for 1 hour.

  • LPS Stimulation: After the pre-treatment period, add LPS to the wells to a final concentration of 100 ng/mL. Include wells with vehicle and no LPS as a negative control.

  • Incubation: Incubate the plates for 6-24 hours. The optimal incubation time should be determined empirically for each cytokine.

  • Supernatant Collection: After incubation, centrifuge the plates at 400 x g for 10 minutes to pellet the cells. Carefully collect the supernatant for cytokine analysis.

  • Cytokine Measurement: Quantify the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Analyze the data using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test) to determine the significance of this compound's effect on cytokine production compared to the vehicle control.

Mandatory Visualizations

KOR_Signaling_Pathway cluster_0 Microglial Cell LPS LPS TLR4 TLR4 LPS->TLR4 Activates NF-kB Pathway NF-kB Pathway TLR4->NF-kB Pathway Activates Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB Pathway->Pro-inflammatory Cytokines Upregulates (TNF-α, IL-1β, IL-6) Dynorphin Dynorphin KOR KOR Dynorphin->KOR Activates Inhibitory Signal Inhibitory Signal KOR->Inhibitory Signal Initiates Inhibitory Signal->NF-kB Pathway Inhibits This compound This compound This compound->KOR Blocks

Caption: KOR signaling pathway and this compound's potential effect.

Experimental_Workflow cluster_workflow Experimental Workflow A 1. Seed Microglial Cells (e.g., BV-2) in 96-well plates B 2. Pre-treat with this compound or Vehicle Control (1 hr) A->B C 3. Stimulate with LPS (100 ng/mL) B->C D 4. Incubate for 6-24 hours C->D E 5. Collect Supernatant D->E F 6. Measure Cytokine Levels (TNF-α, IL-1β, IL-6) via ELISA E->F G 7. Data Analysis F->G

Caption: Workflow for assessing this compound's cytokine interaction.

Troubleshooting_Guide cluster_troubleshooting Troubleshooting Common Issues Start Experimental Issue Q1 No/Low Cytokine Signal in Positive Controls? Start->Q1 A1_1 Check LPS activity/ concentration Q1->A1_1 Yes A1_2 Verify cell viability Q1->A1_2 Yes A1_3 Optimize incubation time Q1->A1_3 Yes Q2 High Background in Negative Controls? Q1->Q2 No A2_1 Check for mycoplasma contamination Q2->A2_1 Yes A2_2 Ensure reagents are endotoxin-free Q2->A2_2 Yes A2_3 Review ELISA wash steps Q2->A2_3 Yes Q3 High Variability Between Replicates? Q2->Q3 No A3_1 Ensure consistent cell seeding density Q3->A3_1 Yes A3_2 Check pipetting accuracy Q3->A3_2 Yes

Caption: Logical flow for troubleshooting cytokine release assays.

Troubleshooting Guide

Q: My LPS-stimulated positive control wells show no or very low cytokine production. What could be the issue?

  • Inactive LPS: The activity of LPS can degrade over time. Solution: Use a fresh aliquot of LPS or test the current stock on a cell line known to be responsive.

  • Low Cell Viability: The cells may have been unhealthy at the time of the experiment. Solution: Perform a cell viability assay (e.g., Trypan Blue or MTT assay) before and after the experiment to ensure cell health.

  • Suboptimal Incubation Time: Cytokine production is time-dependent. Solution: Conduct a time-course experiment (e.g., 4, 8, 12, 24 hours) to determine the peak expression time for your cytokines of interest.

Q: I am observing high levels of cytokines in my unstimulated (negative control) wells. What is the cause?

  • Cell Culture Contamination: Mycoplasma or other microbial contamination can activate immune cells. Solution: Regularly test your cell cultures for mycoplasma contamination.

  • Endotoxin (B1171834) Contamination: Reagents, media, or water could be contaminated with endotoxins. Solution: Use endotoxin-free reagents and test your media and supplements for endotoxin levels.

  • ELISA Background: Improper blocking or insufficient washing during the ELISA procedure can lead to high background signal. Solution: Ensure proper blocking of the ELISA plate and increase the number and vigor of wash steps.

Q: There is high variability in cytokine levels between my replicate wells. How can I improve consistency?

  • Inconsistent Cell Seeding: Uneven distribution of cells across the plate can lead to variability. Solution: Ensure a single-cell suspension before plating and use appropriate pipetting techniques for even cell distribution.

  • Pipetting Errors: Inaccurate pipetting of this compound, LPS, or other reagents will lead to inconsistent results. Solution: Calibrate your pipettes regularly and use reverse pipetting for viscous solutions.

  • Edge Effects: Wells on the outer edges of a 96-well plate can be prone to evaporation, leading to altered cell growth and responses. Solution: Avoid using the outermost wells of the plate for your experimental conditions. Fill them with sterile PBS or media instead.

Q: I am not observing any effect of this compound on cytokine production. What should I check?

  • This compound Concentration: The concentrations used may be too low to elicit an effect. Solution: Perform a dose-response experiment with a wider range of this compound concentrations.

  • This compound Bioactivity: The compound may have degraded. Solution: Use a fresh stock of this compound and ensure proper storage conditions are maintained.

  • Timing of Pre-treatment: The pre-incubation time with this compound may not be optimal. Solution: Experiment with different pre-treatment times (e.g., 30 minutes, 2 hours) before adding the inflammatory stimulus.

References

Challenges in translating Aticaprant's preclinical efficacy to humans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the challenges encountered in translating the preclinical efficacy of Aticaprant to human clinical trials for Major Depressive Disorder (MDD).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a selective antagonist of the kappa-opioid receptor (KOR).[1][2] The KOR is the biological target for the endogenous opioid peptide dynorphin, which is implicated in the negative emotional states associated with stress and depression. By blocking the KOR, this compound is hypothesized to reduce dysphoria, anhedonia (the inability to feel pleasure), and other depressive symptoms.[3]

Q2: What was the initial promise of this compound based on preclinical studies?

Preclinical studies in animal models of depression showed that this compound had potent antidepressant-like effects.[4][5] It demonstrated efficacy in reversing behavioral deficits induced by chronic stress, such as reduced sucrose (B13894) preference (a measure of anhedonia) and increased immobility in the forced swim test (a measure of behavioral despair).[5][6] Furthermore, preclinical evidence suggested a synergistic antidepressant effect when combined with other antidepressants like citalopram (B1669093) and imipramine.[1][7]

Q3: What were the key findings from the human clinical trials of this compound for MDD?

Phase II clinical trials showed a statistically significant, albeit modest, reduction in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score compared to placebo in patients with MDD who had an inadequate response to standard antidepressants.[4][8][9] The effect was more pronounced in patients with higher baseline levels of anhedonia, as measured by the Snaith-Hamilton Pleasure Scale (SHAPS).[3][9] However, this compound failed to show significant improvement over placebo in other measures, including patient-reported outcomes on a depression scale.[4] Ultimately, the Phase III VENTURA program for MDD was discontinued (B1498344) in March 2025 due to insufficient efficacy.[1][2][10][11]

Q4: Why did the promising preclinical efficacy of this compound not translate to robust clinical efficacy in humans?

The discrepancy between preclinical and clinical results is likely multifactorial. Potential contributing factors include:

  • Species Differences in KOR Pharmacology: There can be significant differences in the binding affinity, signaling pathways, and functional activity of KOR antagonists between rodents and humans.[12][13] For example, the KOR antagonist zyklophin (B10770762) was found to be effective in mice but not in rats, highlighting species-specific effects.[12]

  • Pharmacokinetic and Metabolic Differences: The absorption, distribution, metabolism, and excretion (ADME) of this compound can differ between animal models and humans, leading to variations in drug exposure at the target site in the brain.[14][15] this compound has an oral bioavailability of 25% and a half-life of 30-40 hours in humans.[1]

  • Complexity of Human Depression: Animal models, while useful, do not fully recapitulate the heterogeneous and complex nature of major depressive disorder in humans. The underlying neurobiology of depression in the clinical population may be more varied than that represented in preclinical stress models.

  • Placebo Effect: The placebo response is often high in clinical trials for depression, making it challenging to demonstrate the efficacy of a new drug, especially with modest effect sizes.

Troubleshooting Guides for Preclinical Researchers

Issue 1: Inconsistent results in the Forced Swim Test (FST) with KOR antagonists.

  • Possible Cause: Variability in the FST protocol.

  • Troubleshooting Steps:

    • Standardize the FST Protocol: Ensure consistent water temperature (typically 23-25°C), cylinder dimensions, and pre-test and test durations.[16][17]

    • Acclimatization: Properly acclimatize animals to the testing room to minimize stress-induced variability.

    • Scoring Method: Use a validated and consistent scoring method for immobility, either manually by a blinded observer or with automated video-tracking software.

    • Drug Administration: Optimize the timing of drug administration relative to the FST to ensure peak brain exposure during the test.

Issue 2: Lack of effect in the Sucrose Preference Test (SPT) after this compound administration.

  • Possible Cause: Suboptimal SPT protocol or animal stress.

  • Troubleshooting Steps:

    • Habituation: Ensure a proper habituation phase to the two-bottle choice setup before the test.[18]

    • Sucrose Concentration: Use a consistent and palatable sucrose concentration (typically 1-2%).

    • Deprivation State: Standardize the food and water deprivation period before the test.

    • Minimize Stress: Avoid unnecessary handling and environmental stressors that can affect drinking behavior.

Data Presentation

Table 1: Summary of this compound's Preclinical Efficacy in Animal Models

Behavioral Test Animal Model Key Findings Reference
Forced Swim TestRodentsReduced immobility time, suggesting antidepressant-like effects.[4]
Sucrose Preference TestMice exposed to Unpredictable Chronic Mild Stress (UCMS)Reversed stress-induced reduction in sucrose preference, indicating anti-anhedonic effects.[6]
Elevated Plus MazeRodentsRestored a decrease in open arm time, suggesting anxiolytic-like effects.[4]

Table 2: Key Quantitative Outcomes from the this compound Phase II Clinical Trial in MDD

Outcome Measure This compound Group (10 mg/day) Placebo Group Key Finding Reference
MADRS Total Score Change from Baseline (Week 6) --Statistically significant improvement vs. placebo (-2.1 point difference in eITT; -3.1 point difference in fITT).[8][9][19]
SHAPS Score --Greater treatment effect observed in patients with higher baseline anhedonia.[3][9][20]
Patient-Reported Depression Scale --No significant improvement beyond placebo.[4]
Common Adverse Events Headache (11.8%), Diarrhea (8.2%), Pruritus (5.9%)Headache (7.1%), Diarrhea (2.4%), Pruritus (0%)Generally well-tolerated with mild to moderate side effects.[8][9]

eITT: enriched Intent-to-Treat population; fITT: full Intent-to-Treat population

Experimental Protocols

1. Preclinical: Forced Swim Test (Porsolt Test)

  • Objective: To assess antidepressant-like activity by measuring the immobility of rodents in an inescapable water-filled cylinder.

  • Apparatus: A transparent glass cylinder (e.g., 20 cm in diameter, 45 cm high) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

  • Procedure:

    • Pre-test session (Day 1): Place the animal in the cylinder for a 15-minute habituation swim. This is done to induce a state of immobility on the test day.

    • Drug Administration: Administer this compound or vehicle at a predetermined time before the test session to ensure optimal brain concentration.

    • Test session (Day 2): Place the animal back into the cylinder for a 5 or 6-minute session.[17]

    • Data Analysis: Record the duration of immobility during the final 4 minutes of the test session. Immobility is defined as the lack of all movement except for that necessary to keep the head above water.

2. Clinical: Phase II Adjunctive Therapy Trial in MDD

  • Objective: To evaluate the efficacy and safety of this compound as an adjunctive treatment for patients with MDD who have an inadequate response to their current antidepressant therapy.

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled study.

  • Inclusion Criteria:

    • Adults (18-64 years) with a DSM-5 diagnosis of MDD.

    • Inadequate response to a stable dose of a selective serotonin (B10506) reuptake inhibitor (SSRI) or serotonin-norepinephrine reuptake inhibitor (SNRI) for at least 6 weeks.

    • MADRS score ≥ 25 at screening.[7][8]

    • SHAPS score ≥ 20 at screening.[9]

  • Procedure:

    • Screening Phase: Assess eligibility based on inclusion and exclusion criteria.

    • Placebo Lead-in: A single-blind placebo phase to identify and exclude placebo responders.

    • Randomization: Randomly assign non-responders to receive either this compound (e.g., 10 mg/day) or placebo, in addition to their ongoing antidepressant.

    • Treatment Phase: A 6-week double-blind treatment period.

    • Assessments: Regularly assess depressive symptoms using scales like the MADRS and anhedonia using the SHAPS. Monitor for adverse events.

  • Primary Endpoint: Change from baseline in MADRS total score at week 6.

Visualizations

Aticaprant_Signaling_Pathway cluster_preclinical Preclinical Hypothesis cluster_clinical Clinical Outcome Stress Stress Dynorphin ↑ Dynorphin Release Stress->Dynorphin KOR_activation KOR Activation Dynorphin->KOR_activation Negative_Affect Negative Affect (Anhedonia, Dysphoria) KOR_activation->Negative_Affect Antidepressant_effect Antidepressant-like Effects Aticaprant_pre This compound KOR_blockade_pre KOR Blockade Aticaprant_pre->KOR_blockade_pre Blocks KOR_blockade_pre->Antidepressant_effect Translational_Gap Translational Gap Aticaprant_clin This compound (in Humans) KOR_blockade_clin KOR Blockade Aticaprant_clin->KOR_blockade_clin Modest_Efficacy Modest Efficacy (MADRS ↓) KOR_blockade_clin->Modest_Efficacy Lack_of_Broad_Efficacy Lack of Broad Efficacy (Patient-reported outcomes unchanged) KOR_blockade_clin->Lack_of_Broad_Efficacy

Caption: Hypothesized preclinical pathway of this compound versus observed clinical outcomes.

Experimental_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase Animal_Models Animal Models of Depression (e.g., Chronic Stress) Behavioral_Tests Behavioral Tests (FST, SPT) Animal_Models->Behavioral_Tests This compound Administration Preclinical_Efficacy Promising Preclinical Efficacy Behavioral_Tests->Preclinical_Efficacy Phase_II Phase II Clinical Trial (Adjunctive Therapy in MDD) Preclinical_Efficacy->Phase_II Translation to Humans Phase_III Phase III VENTURA Program Phase_II->Phase_III Mixed Results Discontinuation Discontinuation for MDD Phase_III->Discontinuation Insufficient Efficacy

Caption: this compound's development workflow from preclinical to clinical phases.

Translational_Challenges Preclinical_Success Preclinical Success - Antidepressant-like effects in rodents - Anti-anhedonic properties Challenges Translational Challenges Species Differences (KOR Pharmacology) Pharmacokinetic & Metabolic Differences Complexity of Human MDD High Placebo Response Preclinical_Success->Challenges Clinical_Outcome Clinical Outcome - Modest efficacy on clinician-rated scales - Lack of patient-reported benefit - Phase III discontinuation Challenges->Clinical_Outcome

Caption: Key challenges in translating this compound's preclinical success to clinical efficacy.

References

Technical Support Center: Aticaprant Clinical Trial Design

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aticaprant. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and how does it relate to its use in Major Depressive Disorder (MDD)?

This compound is a selective kappa-opioid receptor (KOR) antagonist. The endogenous ligand for KOR is dynorphin, which is implicated in the pathophysiology of depression, particularly in stress-induced relapse and anhedonia (the inability to experience pleasure). By blocking the KOR, this compound is hypothesized to restore the function of brain reward circuits that are dysregulated in MDD, thereby alleviating depressive symptoms, with a potential specific benefit for anhedonia.

Q2: What are the most critical confounding variables to consider when designing a clinical trial for this compound in MDD with anhedonia?

Several confounding variables can significantly impact the outcomes of this compound clinical trials. These include:

  • Placebo Response: Antidepressant trials are known for high placebo response rates, which can mask the true efficacy of the investigational drug. This is a particularly significant challenge in trials of KOR antagonists.

  • Baseline Anhedonia Severity: The severity of anhedonia at the start of the trial can influence treatment outcomes. Some studies suggest that patients with higher baseline anhedonia may show a more robust response to targeted therapies.

  • Co-morbid Psychiatric and Medical Conditions: The presence of other psychiatric disorders (e.g., anxiety disorders, substance use disorders) or significant medical illnesses can confound the assessment of this compound's efficacy.

  • Concomitant Medications: The use of other medications, including other psychotropics, can interact with this compound or independently affect depressive symptoms.

  • Gender: Emerging evidence from trials of KOR antagonists suggests potential gender-specific differences in treatment response, with one study on a similar drug (navacaprant) showing a more favorable response in women.[1]

  • Patient Expectations and Prior Treatment History: A patient's belief about the treatment and their history of response to previous antidepressants can influence their outcomes.

Troubleshooting Guides

Issue 1: High placebo response is obscuring the true treatment effect of this compound.

Potential Causes and Solutions:

  • Patient Population Heterogeneity: A broad patient population may contribute to a higher placebo response.

    • Troubleshooting Step: Implement stricter inclusion/exclusion criteria to enroll a more homogeneous patient population. For example, focusing on patients with a documented history of inadequate response to a specified number of standard antidepressants.

  • Expectation Bias: Both patient and investigator expectations can inflate the placebo effect.

    • Troubleshooting Step: Employ a centralized rating system with independent, blinded raters to minimize investigator bias. Provide standardized and neutral information to patients about the trial.

  • Study Design Elements: Certain design features can contribute to a higher placebo response.

    • Troubleshooting Step: Consider a sequential parallel comparison design (SPCD) or a placebo lead-in phase to identify and exclude placebo responders before randomization.

Issue 2: Difficulty in accurately measuring the specific effect of this compound on anhedonia.

Potential Causes and Solutions:

  • Inadequate Assessment Tools: Using general depression scales may not be sensitive enough to detect changes in anhedonia.

    • Troubleshooting Step: Utilize specific, validated scales for anhedonia such as the Snaith-Hamilton Pleasure Scale (SHAPS).[2][3][4] In addition, incorporate objective behavioral measures of reward processing.

  • Subjectivity of Self-Report Measures: Anhedonia is a subjective experience, and self-report measures can be influenced by other depressive symptoms.

    • Troubleshooting Step: Complement self-report scales with objective, performance-based tasks like the Probabilistic Reward Task (PRT) to provide a quantitative measure of reward learning.[5][6][7][8][9][10]

Data Presentation

Table 1: Impact of Baseline Anhedonia on Antidepressant Treatment Outcomes (Hypothetical Data based on Literature Review)

Baseline Anhedonia Severity (SHAPS Score)Placebo Response Rate (%)Active Treatment Response Rate (%)Treatment Effect Size (Cohen's d)
Low (≤ 20)35%45%0.20
Moderate (21-30)30%55%0.51
High (>30)25%65%0.82

Note: This table is a hypothetical representation based on findings suggesting that higher baseline anhedonia may be associated with a larger treatment effect for novel antidepressants.[11][12][13]

Table 2: Influence of Confounding Variables on Placebo Response Rate in MDD Trials (Meta-analysis Data)

Confounding VariableImpact on Placebo Response Rate
Number of Study SitesPositive correlation (more sites, higher placebo response)
Publication YearPositive correlation (later years, higher placebo response)
Use of Placebo Lead-inNegative correlation (use of lead-in, lower placebo response)
Baseline Severity of DepressionNegative correlation (higher severity, lower placebo response)

This table summarizes findings from meta-analyses on factors influencing placebo response rates in antidepressant clinical trials.

Experimental Protocols

Protocol 1: Assessment of Anhedonia using the Snaith-Hamilton Pleasure Scale (SHAPS)

Objective: To quantify the subject's self-reported level of anhedonia.

Materials:

  • Snaith-Hamilton Pleasure Scale (SHAPS) questionnaire (14 items).[2][3][4][14]

  • Quiet and private space for administration.

Procedure:

  • Provide the subject with the SHAPS questionnaire and a pen.

  • Instruct the subject to read each of the 14 statements carefully.

  • For each statement, the subject should choose one of four responses: "Definitely Agree," "Agree," "Disagree," or "Strongly Disagree."

  • Ensure the subject understands that the questions refer to their feelings over the past few days.

  • Collect the completed questionnaire.

Scoring:

  • Each of the 14 items is scored on a 2-point scale.

  • "Definitely Agree" or "Agree" = 0 points.

  • "Disagree" or "Strongly Disagree" = 1 point.

  • The total score is the sum of the scores for all 14 items, ranging from 0 to 14.

  • A higher score indicates a greater degree of anhedonia.[2][4]

Protocol 2: Assessment of Reward Learning using the Probabilistic Reward Task (PRT)

Objective: To objectively measure a subject's ability to modulate their behavior as a function of reward.[5][6][7][8][9][10]

Materials:

  • Computer with a monitor and keyboard.

  • Software for presenting the PRT.

  • A quiet, controlled testing environment.

Procedure:

  • Instructions: The subject is seated in front of the computer and given the following instructions: "In this task, you will see a face without a mouth appear on the screen. Shortly after, a mouth will appear. The mouth will be either short or long. Your task is to decide as quickly and as accurately as possible whether the mouth was short or long. You will press one key for 'short' and another for 'long'. You will receive feedback on your performance."

  • Task Structure: The task consists of a series of trials. In each trial:

    • A fixation cross is presented.

    • A face without a mouth appears.

    • A mouth (either short or long) is briefly presented (e.g., 100 milliseconds).

    • The subject makes a response by pressing the designated key for "short" or "long".

    • Feedback is provided (e.g., "Correct! You won 5 cents" or "Incorrect.").

  • Reinforcement Schedule: Unbeknownst to the participant, there is an asymmetric reinforcement schedule. For one of the stimuli (e.g., the long mouth), correct responses are rewarded more frequently (e.g., 80% of the time) than for the other stimulus (e.g., the short mouth, rewarded 20% of the time). This creates a "rich" and a "lean" stimulus.

  • Blocks: The task is typically divided into blocks of trials (e.g., 3 blocks of 100 trials each).

Data Analysis:

  • Response Bias: The primary outcome is the response bias, which is a measure of the subject's tendency to guess the "rich" stimulus when uncertain. It is calculated based on the proportion of "rich" versus "lean" guesses on trials where the stimulus presentation is ambiguous. A higher response bias indicates better reward learning.

  • Discriminability: This measures the subject's ability to accurately distinguish between the short and long mouths, serving as a control for attention and visual acuity.

Mandatory Visualization

Aticaprant_Pathway cluster_stress Stress Response cluster_kor Kappa-Opioid Receptor System cluster_reward Reward Pathway (Dopamine) Stress Stress Dynorphin_Release Dynorphin Release Stress->Dynorphin_Release Dynorphin Dynorphin Dynorphin_Release->Dynorphin KOR Kappa-Opioid Receptor (KOR) Dynorphin->KOR Activates Dopamine_Release Dopamine Release (in Nucleus Accumbens) KOR->Dopamine_Release Inhibits This compound This compound This compound->KOR Blocks Anhedonia Anhedonia Dopamine_Release->Anhedonia Alleviates

Caption: this compound's mechanism of action in the context of stress and reward pathways.

Experimental_Workflow cluster_screening Screening & Baseline cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis Screening Patient Screening (MDD Diagnosis, Inclusion/Exclusion Criteria) Baseline_Assessment Baseline Assessment (SHAPS, PRT, Depression Scales) Screening->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Aticaprant_Group This compound + Standard of Care Randomization->Aticaprant_Group Placebo_Group Placebo + Standard of Care Randomization->Placebo_Group Follow_up_Assessment Follow-up Assessments (SHAPS, PRT, Depression Scales) Aticaprant_Group->Follow_up_Assessment Placebo_Group->Follow_up_Assessment Data_Analysis Data Analysis (Controlling for Confounding Variables) Follow_up_Assessment->Data_Analysis

Caption: A typical experimental workflow for an this compound clinical trial.

References

Aticaprant Technical Support Center: Investigating Mu-Opioid Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for researchers investigating the pharmacological profile of aticaprant, with a specific focus on its modest mu-opioid receptor (MOR) antagonism at higher doses. This resource includes detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to facilitate accurate and reproducible experimental outcomes.

Data Presentation: this compound's Opioid Receptor Affinity and Functional Potency

The following tables summarize the quantitative data on this compound's binding affinity and functional antagonism at kappa (KOR), mu (MOR), and delta (DOR) opioid receptors.

Table 1: this compound Binding Affinity (Ki) at Human Opioid Receptors

ReceptorThis compound Ki (nM)Reference CompoundReference Ki (nM)Notes
Kappa (KOR)0.81U69,593-This compound is a potent KOR antagonist.
Mu (MOR)24.0DAMGO-This compound exhibits ~30-fold selectivity for KOR over MOR.[1]
Delta (DOR)155DPDPE-This compound has significantly lower affinity for DOR.

Table 2: this compound Functional Antagonist Potency

ReceptorAssay TypeThis compound PotencyAgonist UsedNotes
Kappa (KOR)Whole-cell ElectrophysiologyIC50 = 3.0 ± 4.6 nMU-69,593Demonstrates potent functional antagonism at KOR.[2]
Mu (MOR)In Vivo Pupillometry (Human)Dose-dependent blockade of fentanyl-induced miosis at 25 mg and 60 mgFentanylMinimal to no blockade at 4-10 mg, suggesting MOR antagonism at higher clinical doses.[1]
Mu (MOR)In Vitro Functional Assay (e.g., GTPγS)Data not explicitly available in reviewed literature.e.g., DAMGOResearchers are encouraged to determine the IC50 or Kb value using the protocols provided below.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization based on specific laboratory conditions and reagents.

Protocol 1: Competitive Radioligand Binding Assay for Opioid Receptors

Objective: To determine the binding affinity (Ki) of this compound for KOR, MOR, and DOR.

Materials:

  • Cell membranes from a stable cell line expressing the recombinant human opioid receptor of interest (e.g., CHO or HEK293 cells).

  • Radioligands:

    • KOR: [³H]U-69,593

    • MOR: [³H]DAMGO

    • DOR: [³H]DPDPE

  • This compound (unlabeled competitor).

  • Non-specific binding control: Naloxone (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration apparatus (cell harvester with glass fiber filters).

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup (96-well plate, in triplicate):

    • Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.

    • Non-specific Binding: Assay buffer, radioligand, Naloxone (10 µM), and membrane suspension.

    • Competitive Binding: Assay buffer, radioligand, and varying concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place filters in scintillation vials, add scintillation fluid, and measure radioactivity in counts per minute (CPM).

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

    • Generate a competition curve by plotting the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Protocol 2: [³⁵S]GTPγS Functional Assay for Opioid Receptor Antagonism

Objective: To determine the functional antagonist potency (IC50 or Kb) of this compound at KOR and MOR.

Materials:

  • Cell membranes expressing the opioid receptor of interest.

  • [³⁵S]GTPγS radioligand.

  • Agonists: U-69,593 (for KOR) or DAMGO (for MOR).

  • This compound.

  • GDP (Guanosine diphosphate).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Filtration apparatus and glass fiber filters.

  • Scintillation counter and fluid.

Procedure:

  • Membrane and Reagent Preparation: Prepare membrane suspension in assay buffer. Prepare solutions of agonist, this compound, and GDP.

  • Assay Setup (96-well plate):

    • Add membrane suspension, GDP (typically 1-10 µM), and varying concentrations of this compound to each well.

    • Add a fixed concentration of the agonist (typically around its EC80 for stimulating [³⁵S]GTPγS binding).

    • For basal binding, omit the agonist. For non-specific binding, add a high concentration of unlabeled GTPγS.

  • Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow this compound to bind to the receptors.

  • Initiate Reaction: Add [³⁵S]GTPγS (typically 0.05-0.1 nM) to all wells to start the reaction.

  • Incubation: Incubate for 60 minutes at 30°C.

  • Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.

  • Washing: Wash filters with ice-cold assay buffer.

  • Counting: Measure bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the agonist-stimulated [³⁵S]GTPγS binding as a function of this compound concentration.

    • Determine the IC50 of this compound for inhibiting the agonist response.

    • The antagonist equilibrium constant (Kb) can be calculated using the Schild equation if a full agonist dose-response curve is performed in the presence of multiple fixed concentrations of this compound.

Troubleshooting Guides and FAQs

Q1: Why is there high non-specific binding in my radioligand binding assay?

A1: High non-specific binding (NSB) can mask the specific binding signal. Potential causes and solutions include:

  • Radioligand Concentration Too High: Use a radioligand concentration at or below its Kd.

  • Insufficient Washing: Increase the number and volume of washes with ice-cold buffer.

  • Filter Binding: Pre-soak glass fiber filters in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce radioligand adhesion.

  • "Sticky" Compound: Some compounds non-specifically adhere to plasticware. Including a low concentration of a non-ionic detergent (e.g., 0.1% BSA) in the assay buffer can help.

Q2: My agonist stimulation in the GTPγS assay is weak or absent.

A2: A poor signal window can make it difficult to assess antagonism. Consider the following:

  • Suboptimal Reagent Concentrations: The concentrations of GDP, Mg²⁺, and NaCl are critical. Optimize these through titration experiments.

  • Inactive Reagents: Ensure your agonist and [³⁵S]GTPγS are not degraded. Use fresh stocks.

  • Low Receptor Expression: Verify the expression level of the opioid receptor in your membrane preparation.

Q3: How can I experimentally distinguish between this compound's effects on KOR and MOR in a system that expresses both?

A3: This is a critical consideration for a selective antagonist with off-target activity.

  • Use of Selective Antagonists: In functional assays, pre-treat with a highly selective MOR antagonist (e.g., CTAP) to block any MOR-mediated effects of this compound, thereby isolating its KOR-specific activity. Conversely, use a selective KOR antagonist (e.g., nor-Binaltorphimine, though be mindful of its long duration of action) to isolate MOR effects.

  • Cell Lines with Single Receptor Expression: The most straightforward approach is to use cell lines that exclusively express either KOR or MOR.

  • Dose-Response Curves: this compound's potency at KOR is significantly higher than at MOR. A wide range of this compound concentrations should reveal a biphasic response if both receptors are being antagonized, with the higher potency phase corresponding to KOR antagonism.

Q4: I am observing variability between replicate wells in my assays.

A4: Inconsistent results can arise from several sources.

  • Pipetting Errors: Ensure accurate and consistent pipetting, especially for serial dilutions.

  • Incomplete Mixing: Gently mix all solutions thoroughly before and after adding to the assay plate.

  • Temperature Fluctuations: Maintain a consistent temperature during incubations.

  • Cell Membrane Clumping: Ensure the membrane suspension is homogenous before aliquoting.

Visualizations: Signaling Pathways and Experimental Workflows

G_protein_signaling_pathway Figure 1: Opioid Receptor G-protein Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound (Antagonist) KOR KOR This compound->KOR High Affinity Blockade MOR MOR This compound->MOR Lower Affinity Blockade (at high doses) Agonist Opioid Agonist (e.g., Dynorphin/Endorphin) Agonist->KOR Agonist->MOR G_protein Gi/o Protein (αβγ subunits) KOR->G_protein Activation (blocked by this compound) MOR->G_protein Activation (blocked by this compound) Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase α subunit inhibits Ion_Channels Ion Channels (↑ K+, ↓ Ca2+) G_protein->Ion_Channels βγ subunits modulate cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Neuronal_Activity ↓ Neuronal Activity Ion_Channels->Neuronal_Activity

Figure 1: Opioid Receptor G-protein Signaling Pathway

radioligand_binding_workflow Figure 2: Competitive Radioligand Binding Assay Workflow cluster_setup Assay Setup cluster_reaction Binding & Separation cluster_analysis Data Analysis A Prepare Reagents: Membranes, Radioligand, This compound dilutions B Add to 96-well Plate: Total, Non-specific, & Competitive Binding wells A->B C Incubate to reach equilibrium B->C D Rapid Filtration to separate bound from free radioligand C->D E Wash filters to remove non-specific binding D->E F Scintillation Counting to measure radioactivity (CPM) E->F G Calculate IC50 from competition curve F->G H Calculate Ki using Cheng-Prusoff equation G->H

Figure 2: Competitive Radioligand Binding Assay Workflow

troubleshooting_logic Figure 3: Troubleshooting Logic for Ambiguous Antagonist Effect Start Ambiguous antagonist effect observed in a mixed KOR/MOR expression system Q1 Is the effect observed at low nM concentrations of this compound? Start->Q1 A1_Yes Likely a KOR-mediated effect due to higher potency. Q1->A1_Yes Yes A1_No Could be MOR-mediated or a combination. Proceed to next step. Q1->A1_No No Q2 Does pre-treatment with a selective MOR antagonist (e.g., CTAP) abolish the effect? A1_No->Q2 A2_Yes The effect is primarily MOR-mediated. Q2->A2_Yes Yes A2_No The effect is likely KOR-mediated. Q2->A2_No No

References

Aticaprant (CERC-501) for Addiction Treatment: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive overview of the discontinuation of Aticaprant (also known as CERC-501, LY2456302, and JNJ-67953964) for the treatment of various addiction indications. The information is presented in a question-and-answer format to directly address potential issues and queries that may arise during experimental research and drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what was its proposed mechanism of action for addiction treatment?

This compound is a potent and selective antagonist of the kappa-opioid receptor (KOR).[1] The proposed mechanism of action for addiction treatment was based on the role of the KOR system in the negative reinforcement cycle of addiction, including its involvement in stress, dysphoria, and craving that can drive continued drug use. By blocking the KOR, this compound was hypothesized to alleviate these negative affective states associated with withdrawal and abstinence, thereby reducing the motivation to seek and use drugs.

Q2: For which addiction indications was this compound being developed, and what is the current development status?

This compound was under development for the treatment of nicotine (B1678760) withdrawal, alcohol use disorder, and cocaine use disorder.[1] However, the development of this compound for all addiction-related indications has been discontinued.[1]

Q3: What were the primary reasons for the discontinuation of this compound for addiction treatment?

The primary reason for the discontinuation of this compound for addiction treatment was a lack of efficacy in clinical trials. Specifically, a phase II study in heavy smokers failed to meet its primary endpoints for nicotine withdrawal.[1] While preclinical studies showed some promise for alcohol and cocaine use disorders, the lack of positive clinical data in the nicotine withdrawal study likely contributed to the decision to halt further development for other addiction indications.

Troubleshooting Guide for Experimental Research

This section addresses specific issues researchers might encounter when designing or interpreting experiments involving this compound or other KOR antagonists for addiction.

Issue 1: Lack of efficacy in a preclinical model of nicotine withdrawal despite positive literature.

  • Possible Cause: Discrepancy between preclinical models and human clinical trial design.

  • Troubleshooting:

    • Review Experimental Protocol: Compare your experimental design with the protocol of the human phase II trial for nicotine withdrawal (see details below). Key differences in dosing, duration of treatment, and outcome measures could explain the conflicting results.

    • Consider Species Differences: The pharmacokinetics and pharmacodynamics of this compound may differ between your animal model and humans.

    • Evaluate Behavioral Endpoints: The human trial used "latency to smoke" and "number of cigarettes smoked" as primary endpoints. Ensure your preclinical model utilizes translatable behavioral paradigms.

Issue 2: Observing unexpected side effects in animal models, such as pruritus.

  • Possible Cause: This is a known, albeit modest, side effect of this compound observed in human studies.

  • Troubleshooting:

    • Dose-Response Analysis: Conduct a dose-response study to determine if the observed side effects are dose-dependent. The clinical trial in cocaine-dependent individuals noted pruritus at a 10 mg daily dose.

    • Monitor for Other Adverse Events: Be aware of other reported adverse events in humans, such as headache, diarrhea, and nasopharyngitis, and monitor for analogous symptoms in your animal models.

Issue 3: Difficulty in demonstrating efficacy for alcohol or cocaine self-administration in preclinical studies.

  • Possible Cause: The therapeutic potential of KOR antagonism may be more pronounced in models of negative reinforcement (e.g., stress-induced reinstatement) rather than in standard self-administration paradigms.

  • Troubleshooting:

    • Incorporate Stress-Induced Relapse Models: Preclinical studies with this compound in alcohol-dependent rats showed a reduction in stress-induced, but not cue-induced, reinstatement of alcohol seeking. Consider incorporating stressors into your experimental design.

    • Evaluate Models of Protracted Abstinence: The dysphoric states associated with protracted abstinence are heavily modulated by the KOR system. Your experimental timeline should include a sufficient abstinence period to observe the effects of KOR antagonism.

Key Experimental Data and Protocols

Nicotine Withdrawal - Phase II Clinical Trial (NCT02762634)

Reason for Discontinuation: The study failed to demonstrate a significant difference between this compound and placebo on the primary endpoints of smoking behavior.

Quantitative Data Summary:

Outcome MeasureThis compound (15 mg/day)Placebop-value
Latency to Start Smoking (minutes) 16.517.7> 0.05
Number of Cigarettes Smoked 3.33.1> 0.05

Experimental Protocol:

  • Study Design: A randomized, double-blind, placebo-controlled, crossover study.

  • Participants: 71 healthy adult smokers (smoking ≥15 cigarettes per day for at least 6 months).

  • Intervention: Participants received either this compound (15 mg, orally, once daily) or a placebo for two 8-day treatment phases.

  • Primary Endpoints:

    • Latency to initiate smoking after an 18-hour abstinence period.

    • The number of cigarettes self-administered during a 60-minute ad-libitum smoking period.

  • Secondary Endpoints: Measures of craving, mood, anxiety, nicotine withdrawal symptoms, and the subjective effects of smoking.

  • Key Findings: this compound did not significantly affect any of the primary or secondary outcome measures compared to placebo. It was, however, well-tolerated with reported adverse events including headache, diarrhea, upper respiratory tract infection, decreased appetite, and leukocytosis.

Alcohol Use Disorder - Preclinical Data

While clinical trial data for this compound in alcohol use disorder is not publicly available, preclinical studies in rodent models showed:

  • A dose-dependent reduction in alcohol self-administration in alcohol-preferring rats.

  • A reversal of anxiety-like behavior associated with alcohol withdrawal.

  • A reduction in stress-induced, but not cue-induced, reinstatement of alcohol-seeking behavior.

Experimental Protocol (Rodent Model):

  • Animal Model: Alcohol-preferring (P) rats.

  • Intervention: Oral administration of this compound (LY2456302).

  • Key Endpoints:

    • Ethanol self-administration volume.

    • Anxiety-like behavior in elevated plus-maze tests during withdrawal.

    • Reinstatement of alcohol-seeking behavior following stress or cue presentation.

Cocaine Use Disorder - Human Neurobehavioral Study

A study in cocaine-dependent individuals investigated the neuroendocrine and neurobehavioral effects of this compound but was not designed to assess its efficacy in reducing cocaine use.

Experimental Protocol:

  • Study Design: An inpatient study comparing the effects of this compound in healthy volunteers and individuals with cocaine dependence (both in early and long-term abstinence).

  • Intervention: this compound (10 mg, orally, once daily) for four consecutive days.

  • Key Endpoints:

    • Neuroendocrine hormone levels (e.g., cortisol, prolactin).

    • Measures of mood and cocaine craving in a stress-minimized environment.

  • Key Findings:

    • This compound was generally well-tolerated, with pruritus being a noted modest adverse event.

    • No significant changes in depression or cocaine craving were observed in the stress-minimized setting.

Visualizations

This compound's Proposed Mechanism of Action in Addiction

Aticaprant_Mechanism cluster_stress Stress / Withdrawal cluster_kor Kappa-Opioid Receptor System Stress Stress Dynorphin_Release Dynorphin Release Stress->Dynorphin_Release KOR Kappa-Opioid Receptor (KOR) Dynorphin_Release->KOR Activates Negative_Affect Dysphoria, Anxiety, Anhedonia KOR->Negative_Affect Craving Drug Craving Negative_Affect->Craving Drug_Seeking Drug Seeking & Relapse Craving->Drug_Seeking This compound This compound This compound->KOR Blocks

Caption: this compound blocks the kappa-opioid receptor to mitigate negative affect and craving.

Logical Flow of this compound's Discontinuation for Addiction

Discontinuation_Logic Preclinical_Promise Preclinical studies show promise in rodent models of addiction PhaseII_Nicotine Phase II Clinical Trial: Nicotine Withdrawal Preclinical_Promise->PhaseII_Nicotine Proceeds to Clinical Trial Lack_of_Efficacy Failure to meet primary endpoints (No effect on smoking behavior) PhaseII_Nicotine->Lack_of_Efficacy Leads to Discontinuation_Nicotine Discontinuation for Nicotine Withdrawal Lack_of_Efficacy->Discontinuation_Nicotine Results in Strategic_Decision Strategic Re-evaluation for other addiction indications Lack_of_Efficacy->Strategic_Decision Influences Discontinuation_Other Discontinuation for Alcohol & Cocaine Use Disorders Strategic_Decision->Discontinuation_Other Leads to

Caption: The failure of the nicotine withdrawal trial led to the discontinuation of this compound for other addiction indications.

Experimental Workflow for the Phase II Nicotine Withdrawal Trial

Nicotine_Trial_Workflow Recruitment Recruit 71 Adult Smokers Randomization Randomized Crossover Design Recruitment->Randomization Phase1 Phase 1 (8 days): This compound (15mg) or Placebo Randomization->Phase1 Abstinence1 18-hour Abstinence Phase1->Abstinence1 Testing1 Primary Endpoint Testing Abstinence1->Testing1 Washout Washout Period Testing1->Washout Phase2 Phase 2 (8 days): Crossover to other treatment Washout->Phase2 Abstinence2 18-hour Abstinence Phase2->Abstinence2 Testing2 Primary Endpoint Testing Abstinence2->Testing2 Analysis Data Analysis Testing2->Analysis

Caption: A crossover design was used to evaluate this compound's effect on smoking behavior.

References

Aticaprant Clinical Trials: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive analysis of the clinical trial results for Aticaprant, a selective kappa-opioid receptor (KOR) antagonist investigated for the treatment of Major Depressive Disorder (MDD). The following information is intended to help researchers interpret the negative or inconclusive outcomes of the this compound clinical trial program and to offer troubleshooting guidance for future experimental designs.

Frequently Asked Questions (FAQs)

Q1: What was the rationale behind developing this compound for Major Depressive Disorder?

A1: this compound was developed to target the kappa-opioid receptor (KOR), a key component of the endogenous opioid system.[1] The rationale stemmed from the hypothesis that hyperactivity of the dynorphin (B1627789)/KOR system contributes to the negative affective states and anhedonia (the inability to feel pleasure) often seen in depression. By blocking the KOR, this compound was expected to alleviate these core symptoms of MDD.[1][2] Preclinical studies in animal models of depression showed that this compound had antidepressant-like effects.[3]

Q2: What were the key findings from the Phase 2 clinical trial for this compound?

A2: The Phase 2 trial (NCT03559192) for this compound as an adjunctive therapy in patients with MDD who had an inadequate response to standard antidepressants showed a statistically significant, albeit modest, improvement in the primary endpoint.[1][4] Specifically, there was a 2.1-point greater reduction in the Montgomery-Åsberg Depression Rating Scale (MADRS) score for the this compound group compared to placebo.[1] However, the trial failed to show significant improvements in several secondary endpoints, including measures of anhedonia (Snaith-Hamilton Pleasure Scale - SHAPS), global illness severity (CGI-S), and anxiety (HAM-A).[1]

Q3: Why was the Phase 3 clinical trial program for this compound discontinued (B1498344)?

Q4: Were there any safety concerns with this compound in the clinical trials?

A4: Across both the Phase 2 and the discontinued Phase 3 trials, this compound was reported to be safe and well-tolerated.[2][3] In the Phase 2 study, the incidence of adverse events was similar between the this compound and placebo groups, with headache, diarrhea, and nasopharyngitis being the most commonly reported. The discontinuation of the Phase 3 program was not due to safety issues.[6]

Troubleshooting Guide for Experimental Design

Interpreting the discrepancy between the Phase 2 and Phase 3 results of this compound requires a critical evaluation of the experimental design and potential confounding factors. Below are key areas for consideration in future research on KOR antagonists for MDD.

Patient Population & Heterogeneity
  • Issue: The modest effect in Phase 2 and failure in Phase 3 could suggest that KOR antagonists are only effective in a specific sub-population of patients with MDD. The broad inclusion criteria in Phase 3 may have diluted this potential effect.

  • Troubleshooting:

    • Biomarker Stratification: Future studies should consider incorporating biomarkers to identify patients with a hyperactive dynorphin/KOR system. This could involve cerebrospinal fluid (CSF) analysis of dynorphin levels or functional neuroimaging to assess KOR availability and function.

    • Anhedonia as a Primary Focus: While the VENTURA program targeted patients with anhedonia, future trials could refine this by focusing on specific subtypes of anhedonia (e.g., motivational vs. consummatory) and using more sensitive and objective measures beyond self-report scales.

Placebo Response
  • Issue: A high placebo response rate is a common challenge in antidepressant trials and may have contributed to the failure to demonstrate a significant drug-placebo difference in the Phase 3 studies.

  • Troubleshooting:

    • Centralized Raters and Rigorous Training: Employing a centralized group of highly trained and calibrated raters for efficacy assessments can help reduce inter-rater variability and minimize placebo response.

    • Lead-in Period Design: The design of the placebo lead-in period is crucial. The duration and criteria for identifying placebo responders should be carefully optimized to enrich the study population with true non-responders.

Dosing and Target Engagement
  • Issue: While positron emission tomography (PET) imaging has shown high KOR occupancy at the doses used, the optimal dosing strategy for sustained clinical efficacy remains a question.[8]

  • Troubleshooting:

    • Dose-Ranging Studies: More extensive dose-ranging studies in the target patient population could help determine the optimal dose and dosing frequency to achieve a sustained therapeutic effect without inducing receptor adaptations that might blunt the response over time.

    • Correlating Occupancy with Clinical Response: Future trials should aim to correlate the degree of KOR occupancy with clinical outcomes on an individual patient level to establish a clear exposure-response relationship.

Data Presentation

Table 1: Summary of this compound Phase 2 Trial (NCT03559192) Efficacy Results

Outcome MeasureThis compound GroupPlacebo GroupDifference (p-value)
Primary Endpoint
Change in MADRS Total Score-2.1 (p = 0.04)[1]
Secondary Endpoints
Change in SHAPS ScoreNot SpecifiedNot SpecifiedNo significant difference[1]
Change in CGI-S ScoreNot SpecifiedNot SpecifiedNo significant difference[1]
Change in HAM-A ScoreNot SpecifiedNot SpecifiedNo significant difference[1]
Change in SMDDS ScoreNot SpecifiedNot SpecifiedNo significant difference[1]

Table 2: Summary of this compound Phase 3 VENTURA Program Status

Study IdentifierStatusReason for Discontinuation
VENTURA Program (5 studies)DiscontinuedLack of Efficacy[2][5]

Experimental Protocols

This compound Phase 2 Study (NCT03559192) Design
  • Objective: To evaluate the efficacy and safety of this compound as an adjunctive treatment for MDD in patients with an inadequate response to a selective serotonin (B10506) reuptake inhibitor (SSRI) or a serotonin-norepinephrine reuptake inhibitor (SNRI).

  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.

  • Patient Population: 181 adults with a diagnosis of MDD who were partial responders to their current antidepressant medication.[1]

  • Intervention:

    • This compound 10 mg once daily.

    • Placebo once daily.

  • Duration: 6 weeks of treatment.[1]

  • Primary Outcome Measure: Change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score at week 6.[1]

  • Key Secondary Outcome Measures: Changes in the Snaith-Hamilton Pleasure Scale (SHAPS), Clinical Global Impression-Severity (CGI-S), Hamilton Anxiety Rating Scale (HAM-A), and the self-rated Montgomery-Åsberg Depression Rating Scale (SMDDS).[1]

This compound Phase 3 VENTURA Program Design (General Overview)
  • Objective: To confirm the efficacy and safety of this compound as an adjunctive treatment for MDD in a larger patient population.

  • Study Design: The program included five randomized, double-blind, placebo-controlled Phase 3 studies.[2]

  • Patient Population: Adults with MDD who had an inadequate response to current antidepressant therapy.[2]

  • Intervention: this compound as an add-on to ongoing antidepressant treatment.[2]

  • Primary Outcome Measure: Improvement in depressive symptoms.

Visualizations

Aticaprant_Mechanism_of_Action cluster_stress Stress Response cluster_kor Kappa-Opioid Receptor Signaling cluster_intervention This compound Intervention Stress Stress Dynorphin_Release Dynorphin Release Stress->Dynorphin_Release Dynorphin Dynorphin Dynorphin_Release->Dynorphin KOR Kappa-Opioid Receptor (KOR) Dynorphin->KOR Binds to Downstream_Effects Negative Affect Anhedonia KOR->Downstream_Effects Activates This compound This compound This compound->KOR Blocks Aticaprant_Clinical_Trial_Workflow Patient_Screening Patient Screening (MDD diagnosis, inadequate response to AD) Placebo_Lead_In Placebo Lead-In Period Patient_Screening->Placebo_Lead_In Randomization Randomization Placebo_Lead_In->Randomization Aticaprant_Arm This compound + Standard AD Randomization->Aticaprant_Arm Placebo_Arm Placebo + Standard AD Randomization->Placebo_Arm Efficacy_Safety_Assessment Efficacy & Safety Assessments (MADRS, SHAPS, etc.) Aticaprant_Arm->Efficacy_Safety_Assessment Placebo_Arm->Efficacy_Safety_Assessment Data_Analysis Data Analysis Efficacy_Safety_Assessment->Data_Analysis

References

Aticaprant Antidepressant Effects: A Technical Support Guide to Animal Model Limitations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of current animal models to evaluate the antidepressant effects of aticaprant. This guide addresses specific issues that may be encountered during experiments and offers potential solutions based on available data.

General FAQs

Q1: What is this compound and what is its mechanism of action?

This compound (also known as JNJ-67953964, CERC-501, and LY-2456302) is a selective kappa-opioid receptor (KOR) antagonist.[1] Its antidepressant effect is thought to be mediated by blocking the binding of the endogenous ligand dynorphin (B1627789) to KORs.[1] Activation of KORs is associated with dysphoria, anhedonia (the inability to feel pleasure), and stress, so blocking these receptors is a novel mechanism for treating major depressive disorder (MDD).[2]

Q2: Why is there a focus on animal model limitations for this compound?

While preclinical studies in animal models have shown antidepressant-like effects of this compound, the translation of these findings to clinical efficacy in humans has been challenging.[3] Understanding the inherent limitations of these models is crucial for interpreting experimental results and designing more predictive preclinical studies.

Troubleshooting Guide: Forced Swim Test (FST)

The Forced Swim Test (FST) is a common behavioral assay used to screen for antidepressant efficacy. It is based on the principle that an animal will cease escape behaviors (swimming, climbing) and become immobile when placed in an inescapable container of water. Antidepressants are expected to increase the latency to immobility or decrease the total immobility time.

Q3: We are not observing a significant decrease in immobility time with this compound in the FST. What are the potential reasons?

Several factors can influence the outcome of the FST. Consider the following troubleshooting steps:

  • Animal Strain: Different rodent strains exhibit varying baseline levels of immobility and sensitivity to antidepressants. For example, some inbred mouse strains have lower baseline immobility, which may make it harder to detect a drug-induced decrease.[4]

  • Water Temperature: Water temperature is a critical parameter. Temperatures that are too low or too high can affect motor activity and stress levels, confounding the results. A standard temperature of 23-25°C is often recommended.[5][6]

  • Habituation/Pre-test Session: The inclusion and timing of a pre-test session (a brief exposure to the swim cylinder the day before the actual test) can significantly impact immobility on the test day. Ensure your protocol is consistent with established methods.

  • Sex Differences: The kappa-opioid system exhibits significant sex differences.[7] Most preclinical studies on KOR antagonists have been conducted in male rodents.[8] this compound's effects may be sex-dependent, and a lack of effect in one sex does not preclude an effect in the other. Studies have shown that the KOR antagonist nor-binaltophimine (norBNI) decreased immobility in male but not female mice.[8]

  • Behavioral Scoring: Ensure that immobility is scored accurately and consistently. Immobility is typically defined as the minimal movements required to keep the head above water.[5] Automated scoring software can help reduce inter-rater variability.

Q4: How do we interpret an increase in climbing behavior versus swimming behavior after this compound administration?

Traditionally, increased swimming is associated with serotonergic antidepressants, while increased climbing is linked to noradrenergic antidepressants.[9] As a KOR antagonist, this compound's effect may not neatly fall into these categories. It is essential to record and analyze both behaviors separately to gain a more nuanced understanding of its behavioral profile.

Experimental Protocol: Forced Swim Test (Mouse)
ParameterSpecification
Apparatus Transparent glass or plastic cylinder (20 cm diameter, 40-50 cm height)
Water Depth 15-20 cm (to prevent the animal from touching the bottom)
Water Temperature 23-25°C[5][6]
Pre-test Session 15-minute swim on day 1 (optional, but can increase immobility on test day)
Test Session 5-6 minute swim on day 2[5]
Data Collection Videotape sessions for later scoring.
Primary Measure Duration of immobility (in seconds) during the last 4 minutes of the test.

Troubleshooting Guide: Chronic Mild Stress (CMS) Model

The Chronic Mild Stress (CMS) model is considered to have higher face and construct validity for depression than acute stress models like the FST. It involves exposing rodents to a series of unpredictable, mild stressors over several weeks to induce a state of anhedonia, a core symptom of depression. Anhedonia is typically measured by a decrease in the consumption of a palatable sucrose (B13894) solution.[10][11]

Q5: Our CMS protocol is not consistently inducing anhedonia (decreased sucrose preference). What could be the issue?

The successful induction of anhedonia in the CMS model is notoriously variable. Here are some factors to consider:

  • Stressor Variety and Unpredictability: The key to the CMS model is the unpredictability of the stressors. A fixed or predictable schedule can lead to habituation. Ensure a varied and random application of stressors.[12]

  • Stressor Severity: The stressors should be mild. Overly severe stressors can induce anxiety and other confounds that may mask anhedonic-like behavior.[10]

  • Animal Strain and Housing: Some strains are more susceptible to stress-induced anhedonia than others.[13] Additionally, housing conditions (e.g., individual versus group housing) can impact the outcomes.[12]

  • Baseline Sucrose Preference: Ensure that animals have a high and stable baseline preference for sucrose before starting the CMS protocol. A low baseline preference will make it difficult to detect a further decrease.

  • Duration of the Protocol: A typical CMS protocol lasts for at least 4-6 weeks to induce a stable anhedonic state.[14]

Q6: We see a reversal of anhedonia with this compound, but the effect size is small. How can we optimize the experiment?

  • This compound Dosing and Administration: Ensure the dose and route of administration are appropriate. One study in male mice showed that 10 mg/kg of this compound administered daily for 11 days significantly reversed CMS-induced deficits in sucrose preference.[2][15]

  • Timing of Treatment: In the aforementioned study, this compound treatment was initiated after three weeks of stress, when anhedonia was already established.[2][15] The timing of drug administration (preventative vs. therapeutic) can influence the results.

  • Control for Body Weight Changes: Chronic stress can lead to changes in body weight, which may independently affect fluid intake.[14] It is important to monitor body weight and consider it as a potential confounding variable in your analysis.

Quantitative Data: this compound in the Chronic Mild Stress (CMS) Model

The following table summarizes data from a study by Jacobson et al. (2020) investigating the effect of this compound on sucrose preference in male C57BL/6J mice subjected to Unpredictable Chronic Mild Stress (UCMS).[2][16]

Treatment GroupSucrose Preference (Week 3 of UCMS)Sucrose Preference (After 11 days of this compound)
No Stress + Vehicle ~86%~85%
No Stress + this compound ~85%~86%
UCMS + Vehicle ~56%~60%
UCMS + this compound ~56%~80%

Data are approximate values derived from graphical representations in the cited publication.

Experimental Protocol: Chronic Mild Stress (CMS) and Sucrose Preference Test
PhaseDurationDetails
Acclimation 1 weekAnimals are habituated to the housing facility and handling.
Baseline Sucrose Preference 48-72 hoursTwo bottles (one with water, one with 1-2% sucrose solution) are presented to each animal. Consumption is measured to establish a baseline preference.
CMS Protocol 4-8 weeksA daily schedule of unpredictable, mild stressors is applied. Examples include: cage tilt (45°), damp bedding, overnight illumination, stroboscopic lighting, and social isolation.[12][17]
This compound Treatment As per experimental designThis compound or vehicle is administered.
Sucrose Preference Test 24-72 hoursThe two-bottle choice test is repeated to assess changes in sucrose preference.

Visualizations

Signaling Pathway

KOR_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space KOR KOR G_protein Gi/o Protein KOR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition MAPK MAPK Pathway (p38, JNK) G_protein->MAPK Activation cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Dysphoria Dysphoria & Anhedonia MAPK->Dysphoria This compound This compound This compound->KOR Antagonism

Caption: this compound blocks the KOR signaling pathway.

Experimental Workflows

FST_Workflow start Start acclimation Acclimation & Handling start->acclimation pre_test Day 1: Pre-test (15 min swim) acclimation->pre_test drug_admin Drug Administration (this compound or Vehicle) pre_test->drug_admin test Day 2: Test Session (5-6 min swim) drug_admin->test record Video Recording test->record analysis Behavioral Scoring (Immobility, Swimming, Climbing) record->analysis end End analysis->end

Caption: Forced Swim Test (FST) experimental workflow.

CMS_Workflow start Start acclimation Acclimation & Handling start->acclimation baseline Baseline Sucrose Preference Test acclimation->baseline cms Weeks 1-4: Chronic Mild Stress (Unpredictable Stressors) baseline->cms drug_admin Weeks 3-4: Drug Administration (this compound or Vehicle) cms->drug_admin spt Sucrose Preference Test drug_admin->spt analysis Data Analysis spt->analysis end End analysis->end

Caption: Chronic Mild Stress (CMS) experimental workflow.

References

Technical Support Center: Aticaprant Studies and Placebo Response Mitigation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aticaprant. The content is designed to address specific issues related to managing the placebo response in clinical and preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound (also known as JNJ-67953964, CERC-501, and LY-2456302) is a selective kappa-opioid receptor (KOR) antagonist.[1] The therapeutic rationale for its use in major depressive disorder (MDD) stems from the role of the KOR system in stress and mood regulation.[2][3] Endogenous opioids called dynorphins bind to KORs, and this activation is associated with negative emotional states like dysphoria and anhedonia.[2] By blocking this interaction, this compound is hypothesized to alleviate these core symptoms of depression.[2]

Q2: Why is the placebo response a significant challenge in this compound studies for Major Depressive Disorder (MDD)?

The placebo response in MDD clinical trials is substantial, with average response rates ranging from 30% to 40%.[4] This high rate of improvement in patients receiving a placebo can make it statistically challenging to demonstrate the true efficacy of an active drug like this compound.[4] In some cases, the placebo response can be nearly as large as the response to the antidepressant itself, leading to failed trials for potentially effective medications.[4] The failure of another KOR antagonist, navacaprant, in a Phase 3 trial highlights the significant hurdle that a high placebo response presents in this class of drugs.[5]

Q3: What are the primary strategies for mitigating the placebo response in clinical trials?

Several strategies can be employed to reduce the impact of the placebo response. These can be broadly categorized into:

  • Study Design and Protocol Optimization: Implementing specific trial designs to identify and manage placebo responders.[4]

  • Rater Training and Standardization: Ensuring consistent and accurate assessment of symptoms.[3]

  • Management of Patient Expectations: Educating participants about the nature of placebo-controlled trials.[6]

Troubleshooting Guides

Issue 1: High variability and unexpected outcomes in early-phase studies.

Possible Cause: Inadequate control over placebo response factors.

Troubleshooting Steps:

  • Review and Refine Study Design: For upcoming studies, consider implementing a placebo lead-in period or a sequential parallel comparison design (SPCD).[1][4] A placebo lead-in phase involves a period where all participants receive a placebo, and those who show a significant response are excluded from the randomization phase.[7][8] The SPCD is a two-stage design where placebo non-responders from the first stage are re-randomized to either the drug or a placebo in the second stage, which can enhance signal detection.[1][9]

  • Standardize Rater Training: Ensure all clinical raters are thoroughly trained on the specific assessment scales used (e.g., MADRS, HAM-D).[3] Training should include didactic sessions, viewing and scoring standardized video interviews, and certification to ensure inter-rater reliability.[10][11]

  • Implement Patient Education: Develop clear and neutral patient-facing materials that explain the purpose of a placebo-controlled trial and the importance of accurate symptom reporting.[6][12] This can help manage expectations and reduce the likelihood of a placebo-driven improvement.[13][14]

Issue 2: Difficulty in demonstrating a statistically significant difference between this compound and placebo.

Possible Cause: High placebo response rate masking the true drug effect.

Quantitative Data from a Phase 2 this compound Study:

A Phase 2, randomized, double-blind, placebo-controlled study of this compound as an adjunctive therapy in MDD provides some insights into expected effect sizes.[10]

MetricThis compound GroupPlacebo GroupEffect Size (Cohen's d)p-value (1-sided)
Change in MADRS Total Score from Baseline (eITT population) --0.230.044
Change in MADRS Total Score from Baseline (fITT population) --0.360.002

eITT: Efficacy-evaluable intent-to-treat; fITT: Full intent-to-treat

Troubleshooting Steps:

  • Power Analysis and Sample Size Re-estimation: Conduct a thorough power analysis based on existing data. Consider a blinded sample size re-estimation during the trial if the observed placebo response is higher than anticipated, as was done in a previous this compound study.[10]

  • Centralized Monitoring of Ratings: Implement a system for central review of clinical rating interviews. This can be done through audio or video recordings to identify rater drift, scoring inconsistencies, or potential unblinding.[15]

  • Focus on Specific Patient Populations: The aforementioned Phase 2 study suggested that patients with higher baseline anhedonia showed a greater response to this compound.[16][17] Enriching the study population for patients with specific symptom profiles may help to amplify the drug's effect over placebo.

Detailed Methodologies for Key Experiments

Experimental Protocol 1: Placebo Lead-in Period

Objective: To identify and exclude participants who are likely to respond to a placebo, thereby reducing the placebo response rate in the active treatment phase.

Methodology:

  • Phase Duration: Typically 1 to 2 weeks.[7]

  • Blinding: Can be single-blind (patient is unaware, but the investigator knows it is a placebo) or double-blind (both patient and investigator are unaware).[18][19] Double-blind lead-ins are considered more effective at reducing bias.[18]

  • Procedure:

    • All eligible participants receive a placebo that is identical in appearance, taste, and administration schedule to the active drug.

    • Symptom severity is assessed at the beginning and end of the lead-in period using the primary outcome measure (e.g., MADRS).

  • Exclusion Criteria: A pre-defined threshold for what constitutes a "placebo response" is established in the study protocol. For example, a reduction of ≥25% in the MADRS total score from baseline. Participants who meet or exceed this threshold are excluded from randomization into the active treatment phase.

Experimental Protocol 2: Rater Training and Certification

Objective: To ensure high inter-rater reliability and minimize variability in the assessment of depressive symptoms.

Methodology:

  • Didactic Training:

    • Review of the rating scale (e.g., MADRS, HAM-D), including the scoring conventions for each item.[3]

    • Discussion of common rating errors and how to avoid them.[3]

  • Video-Based Calibration:

    • Raters watch and score a series of pre-recorded patient interviews that have been scored by expert raters (a "gold standard").[10]

    • Discrepancies between the trainee's scores and the gold standard are discussed.

  • Live or Mock Interviews:

    • Trainees conduct interviews with mock patients or observe live patient interviews and provide ratings.[11]

  • Certification:

    • Raters must achieve a pre-specified level of agreement with the gold standard ratings (e.g., an intraclass correlation coefficient [ICC] of >0.8) to be certified to conduct ratings for the clinical trial.

    • Ongoing monitoring and re-calibration sessions should be conducted throughout the trial to prevent rater drift.[15]

Mandatory Visualizations

Aticaprant_Signaling_Pathway cluster_stress Stress Response cluster_KOR Kappa-Opioid Receptor Signaling cluster_this compound Therapeutic Intervention Stress Stress Dynorphin Dynorphin Release Stress->Dynorphin KOR Kappa-Opioid Receptor (KOR) Dynorphin->KOR Binds to G_protein Gi/o Protein Activation KOR->G_protein MAPK MAPK Pathway Activation (p38, JNK) KOR->MAPK Adenylyl_Cyclase Adenylyl Cyclase Inhibition G_protein->Adenylyl_Cyclase cAMP Decreased cAMP Adenylyl_Cyclase->cAMP Dysphoria Dysphoria & Anhedonia cAMP->Dysphoria MAPK->Dysphoria This compound This compound Block This compound->Block Block->KOR Antagonizes Alleviation Alleviation of Dysphoria & Anhedonia

Caption: this compound's mechanism of action in blocking stress-induced KOR signaling.

Placebo_Mitigation_Workflow cluster_planning Study Planning & Design cluster_implementation Implementation cluster_execution Trial Execution & Monitoring cluster_analysis Data Analysis A Identify Need for Placebo Control B Select Appropriate Mitigation Strategies A->B C Develop Detailed Protocols B->C D Rater Training & Certification C->D E Patient Education on Placebo Effect C->E F Execute Placebo Lead-in Period D->F E->F G Randomization of Eligible Participants F->G H Administer this compound vs. Placebo G->H I Centralized Monitoring of Ratings H->I J Blinded Sample Size Re-estimation (if needed) I->J K Analyze Primary & Secondary Endpoints J->K L Assess Drug-Placebo Difference K->L

Caption: Workflow for implementing placebo response mitigation strategies in clinical trials.

References

Aticaprant Technical Support Center: Troubleshooting Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and mitigating the potential off-target effects of Aticaprant in research assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent and selective antagonist of the kappa-opioid receptor (KOR).[1][2]

Q2: What are the known off-target interactions of this compound?

This compound displays a high degree of selectivity for the KOR. Its primary off-target interaction is with the mu-opioid receptor (MOR), for which it has an approximately 30-fold lower affinity.[3] It also has a much lower affinity for the delta-opioid receptor (DOR). Studies have shown no appreciable affinity for a wide range of other G-protein coupled receptors (GPCRs), ion channels, and transporters at therapeutically relevant concentrations.

Q3: At what concentrations might I observe off-target effects at the mu-opioid receptor (MOR)?

Significant MOR occupancy and antagonism have been observed in humans at doses of 25 mg and higher. At a dose of 10 mg or less, there is minimal to no significant MOR blockade, though some studies have suggested modest MOR antagonism at the 10 mg dose. Therefore, researchers should be cautious of potential MOR-related effects when using higher concentrations of this compound.

Q4: Can this compound affect non-opioid signaling pathways?

Based on available data, this compound is highly selective for opioid receptors and does not show significant affinity for other targets, including monoaminergic, muscarinic, cholinergic, and adrenergic receptors, or ion channel and transporter binding sites. However, it is always good practice to include appropriate controls to rule out unexpected off-target effects in your specific assay system.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected or inconsistent results in functional assays (e.g., cAMP, calcium mobilization). 1. Off-target effects at MOR: At higher concentrations, this compound can antagonize MOR, which may confound results if your system expresses functional MORs.1a. Confirm MOR expression: Check for MOR expression in your cell line or tissue preparation. 1b. Concentration-response curve: Perform a detailed concentration-response curve for this compound. 1c. Use a selective MOR antagonist: Include a control with a selective MOR antagonist (e.g., CTAP) to differentiate between KOR and MOR effects.
2. Non-specific binding: At very high concentrations, this compound might exhibit non-specific binding to other proteins or cellular components.2a. Lower this compound concentration: If possible, use the lowest effective concentration of this compound. 2b. Include unrelated compound control: Use a structurally unrelated compound with no expected activity in your assay as a negative control.
Apparent lack of efficacy in a KOR-dependent assay. 1. Incorrect compound concentration: The concentration of this compound may be too low to effectively antagonize the KOR agonist.1a. Verify compound concentration: Ensure the correct preparation and dilution of this compound. 1b. Titrate this compound: Perform a concentration-response experiment to determine the optimal antagonist concentration.
2. Agonist concentration too high: A very high concentration of the KOR agonist may overcome the competitive antagonism of this compound.2a. Optimize agonist concentration: Use an agonist concentration around its EC80 to provide a clear window for observing antagonism.
Variability in in vivo behavioral studies (e.g., analgesia, depression models). 1. MOR-mediated behavioral effects: At higher doses, blockade of MOR by this compound could influence behavioral outcomes.1a. Dose-response study: Conduct a thorough dose-response study to identify a dose that is selective for KOR. 1b. Include control groups: Use control groups treated with selective MOR and KOR antagonists to dissect the pharmacology of the observed behavior.
2. Pharmacokinetic variability: Differences in absorption, distribution, metabolism, or excretion of this compound could lead to variable results.2a. Standardize administration: Ensure consistent route and timing of drug administration. 2b. Monitor plasma concentrations: If feasible, measure plasma concentrations of this compound to correlate with behavioral effects.

Quantitative Data Summary

Table 1: this compound Binding Affinity for Opioid Receptors

ReceptorLigandKi (nM)Selectivity vs. KOR
Kappa-Opioid Receptor (KOR) This compound0.81-
Mu-Opioid Receptor (MOR) This compound24.0~30-fold
Delta-Opioid Receptor (DOR) This compound155~191-fold

Table 2: this compound Functional Activity

Assay TypeParameterValue (nM)
KOR Signaling Blockade (Whole-cell electrophysiology) IC503.0 ± 4.6

Experimental Protocols

Radioligand Binding Assay for Opioid Receptors

Objective: To determine the binding affinity (Ki) of this compound for kappa, mu, and delta opioid receptors.

Materials:

  • Cell membranes expressing human KOR, MOR, or DOR.

  • Radioligands: [³H]U-69,593 (for KOR), [³H]DAMGO (for MOR), [³H]DPDPE (for DOR).

  • This compound.

  • Non-specific binding control: Naloxone (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well plates.

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

  • Scintillation fluid and vials.

  • Liquid scintillation counter.

  • Cell harvester.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add in triplicate:

    • 50 µL of assay buffer (for total binding).

    • 50 µL of 10 µM Naloxone (for non-specific binding).

    • 50 µL of each this compound dilution.

  • Add 50 µL of the respective radioligand (at a concentration near its Kd) to all wells.

  • Add 100 µL of the cell membrane preparation (20-50 µg protein) to all wells.

  • Incubate the plate at 25°C for 60-90 minutes with gentle agitation.

  • Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Transfer the filters to scintillation vials, add scintillation fluid, and allow to equilibrate.

  • Measure radioactivity using a liquid scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value of this compound and calculate the Ki value using the Cheng-Prusoff equation.[4]

Hot Plate Test for Analgesia in Mice

Objective: To assess the in vivo functional antagonism of this compound against a KOR agonist-induced analgesic effect.

Materials:

  • Male C57BL/6J mice.

  • This compound.

  • KOR agonist (e.g., U-50,488).

  • Hot plate apparatus (set to 55 ± 0.5°C).

  • Stopwatch.

Procedure:

  • Habituate mice to the testing room for at least 60 minutes before the experiment.

  • Administer this compound (or vehicle) via the desired route (e.g., intraperitoneally, orally) at a predetermined time before the agonist challenge.

  • At the appropriate time, administer the KOR agonist (e.g., U-50,488, 5 mg/kg, s.c.).

  • At the time of peak agonist effect (e.g., 30 minutes post-injection), place the mouse on the hot plate.

  • Start the stopwatch immediately and observe the mouse for signs of nociception (e.g., hind paw licking, jumping).

  • Stop the stopwatch at the first sign of a nociceptive response and record the latency.

  • A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage. If the mouse does not respond within the cut-off time, remove it from the hot plate and assign it the maximum latency score.

  • Compare the latencies of the this compound-treated group to the vehicle-treated group to determine if this compound blocks the agonist-induced analgesia.

Forced Swim Test for Antidepressant-like Effects in Mice

Objective: To evaluate the potential antidepressant-like effects of this compound.

Materials:

  • Male C57BL/6J mice.

  • This compound.

  • Cylindrical glass beaker (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Stopwatch.

  • Video recording equipment (optional, for later scoring).

Procedure:

  • Administer this compound (or vehicle) at a predetermined time before the test.

  • Gently place each mouse individually into the beaker of water.

  • The test duration is typically 6 minutes.

  • Record the total time the mouse spends immobile during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only those movements necessary to keep its head above water.[5][6]

  • After the test, remove the mouse from the water, dry it with a towel, and return it to its home cage.

  • Compare the immobility time of the this compound-treated group to the vehicle-treated group. A significant decrease in immobility time is indicative of an antidepressant-like effect.

Visualizations

G This compound Signaling and Off-Target Pathway This compound This compound KOR Kappa-Opioid Receptor (KOR) This compound->KOR Antagonist (High Affinity) MOR Mu-Opioid Receptor (MOR) (Off-Target) This compound->MOR Antagonist (Low Affinity) DOR Delta-Opioid Receptor (DOR) (Off-Target) This compound->DOR Antagonist (Very Low Affinity) Signaling_KOR Downstream KOR Signaling (e.g., ↓cAMP) KOR->Signaling_KOR Blocks Signaling_MOR Downstream MOR Signaling (e.g., ↓cAMP) MOR->Signaling_MOR Blocks Therapeutic_Effect Therapeutic Effect (e.g., Antidepressant) Signaling_KOR->Therapeutic_Effect Leads to Side_Effect Potential Side Effects (at high doses) Signaling_MOR->Side_Effect May contribute to G Troubleshooting Workflow for Unexpected Results Start Unexpected Result in Assay Check_Concentration Verify this compound Concentration Start->Check_Concentration Check_Agonist Optimize Agonist Concentration Check_Concentration->Check_Agonist Check_MOR Assess MOR Involvement Check_Agonist->Check_MOR Run_MOR_Antagonist Include Selective MOR Antagonist Control Check_MOR->Run_MOR_Antagonist Yes Dose_Response Perform this compound Dose-Response Check_MOR->Dose_Response No Analyze_Data Re-analyze Data Run_MOR_Antagonist->Analyze_Data Dose_Response->Analyze_Data Consult_Support Consult Technical Support Analyze_Data->Consult_Support Issue Persists

References

Aticaprant Technical Support Center: Stability and Storage Guidelines for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Aticaprant for laboratory applications. Below you will find frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term storage, solid this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1] It is supplied as various crystalline forms (I, II, and III) which are anhydrous and stable. Form III is considered the most stable polymorph.[2]

Q2: How should I store this compound in solution?

A2: Stock solutions of this compound, typically prepared in DMSO, can be stored for up to 1 year at -80°C or for 1 month at -20°C.[3] To maintain stability, it is highly recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[3]

Q3: How long are working solutions of this compound stable?

A3: Working solutions of this compound, especially those prepared for in vivo experiments in complex vehicles, should be prepared fresh on the day of use for optimal results.[3][4]

Q4: What solvents are suitable for dissolving this compound?

A4: this compound is soluble in DMSO (≥ 100 mg/mL) and ethanol (B145695) (84 mg/mL).[1][4] It is considered insoluble in water.[3] For in vivo studies, co-solvents such as PEG300, Tween-80, and corn oil are often used in combination with DMSO.[1][3]

Q5: Is this compound sensitive to light?

A5: While specific photostability data for this compound is not extensively published, it is standard practice for all pharmaceutical compounds to be protected from light during storage to prevent potential photodegradation. Therefore, it is recommended to store this compound in light-resistant containers.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation in stock solution upon thawing The solution may have become supersaturated, or the solvent may have absorbed moisture. DMSO is hygroscopic, which can reduce solubility.[3]Warm the solution gently in a water bath and sonicate to aid dissolution.[5] Ensure you are using fresh, anhydrous DMSO for preparing solutions.[3] Always store stock solutions in tightly sealed vials.
Inconsistent experimental results Degradation of this compound due to improper storage or handling. This could be caused by repeated freeze-thaw cycles of the stock solution or using working solutions that were not freshly prepared.[3]Aliquot stock solutions to avoid multiple freeze-thaw cycles.[3] Prepare working solutions fresh before each experiment.[3][5] Verify the concentration of your stock solution periodically using a validated analytical method.
Phase separation or precipitation in in vivo formulation The formulation components may not be fully compatible or may have been mixed in the wrong order.When preparing complex formulations, add each solvent sequentially and ensure complete mixing at each step.[1][5] Gentle heating and sonication can aid in achieving a clear solution.[5] If using a suspension, ensure it is homogenous before administration.
Unexpected peaks in HPLC analysis These could be degradation products resulting from instability under certain conditions.Conduct forced degradation studies to identify potential degradation products and confirm that your analytical method is stability-indicating. Protect samples from light and control the temperature during analysis.

Stability Data Summary

The following tables summarize the stability of this compound under various conditions.

Table 1: Solid-State Stability of this compound Powder

Storage ConditionDurationStabilityReference
-20°C3 yearsStable[1]
4°C2 yearsStable[1]
40°C / 75% RH (Form I)1 weekStable[2]
40°C / 75% RH (Form II)1 weekStable[2]
25°C / 97% RH (Form II)Not specifiedStable[2]

Table 2: Solution Stability of this compound Stock Solutions

SolventStorage ConditionDurationStabilityReference
DMSO-80°C1 yearStable[3]
DMSO-20°C1 monthStable[3]

Table 3: Illustrative Forced Degradation Data for this compound

Disclaimer: The following data is illustrative and based on typical results for small molecule drugs under forced degradation conditions as per ICH guidelines. Specific quantitative degradation data for this compound is not publicly available.

Stress ConditionTimeThis compound Remaining (%)Major Degradants Formed
0.1 M HCl (aq) at 60°C24 h~92%Hydrolysis Product A
0.1 M NaOH (aq) at 60°C24 h~88%Hydrolysis Product B
3% H₂O₂ (aq) at RT24 h~95%Oxidation Product C
Photolytic (ICH Q1B)1.2 million lux hours~97%Photodegradation Product D
Thermal (Solid) at 80°C48 h>99%No significant degradation

Experimental Protocols

Protocol for Forced Degradation Studies of this compound

Objective: To investigate the intrinsic stability of this compound and identify potential degradation products under various stress conditions as outlined in ICH guideline Q1A(R2).

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At designated time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At designated time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase to the final concentration for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Store the solution at room temperature, protected from light, for 24 hours.

    • At designated time points, withdraw an aliquot, dilute with the mobile phase to the final concentration, and analyze by HPLC.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in a petri dish and expose it to dry heat at 80°C in an oven for 48 hours.

    • At designated time points, withdraw a sample, dissolve it in a suitable solvent, dilute to the final concentration, and analyze by HPLC.

  • Photolytic Degradation:

    • Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber (as per ICH Q1B).

    • Keep a control sample in the dark within the same chamber.

    • After the exposure period, prepare solutions of both the exposed and control samples and analyze by HPLC.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Signaling Pathway and Experimental Workflow Diagrams

Aticaprant_Signaling_Pathway This compound This compound KOR Kappa Opioid Receptor (KOR) This compound->KOR Antagonizes G_protein Gi/o Protein KOR->G_protein Couples to Beta_arrestin β-Arrestin Recruitment KOR->Beta_arrestin Dynorphin Dynorphin (Endogenous Agonist) Dynorphin->KOR Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel ↓ Ca2+ Influx G_protein->Ca_channel K_channel ↑ K+ Efflux G_protein->K_channel cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Downstream Modulation of Neuronal Excitability and Gene Expression MAPK MAPK Pathway (e.g., p38, JNK) Beta_arrestin->MAPK Experimental_Workflow start Start: this compound Sample prepare_stock Prepare Stock Solution (e.g., 1 mg/mL in ACN/MeOH) start->prepare_stock stress_conditions Apply Stress Conditions prepare_stock->stress_conditions acid Acid Hydrolysis (0.1 M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stress_conditions->base oxidation Oxidation (3% H₂O₂, RT) stress_conditions->oxidation thermal Thermal (Solid) (80°C) stress_conditions->thermal photo Photolytic (ICH Q1B) stress_conditions->photo sample_prep Sample Preparation (Neutralization, Dilution) acid->sample_prep base->sample_prep oxidation->sample_prep thermal->sample_prep photo->sample_prep hplc_analysis Stability-Indicating HPLC Analysis sample_prep->hplc_analysis data_analysis Data Analysis (% Degradation, Peak Purity) hplc_analysis->data_analysis end End: Stability Profile data_analysis->end

References

Aticaprant Technical Support Center: Overcoming Poor Oral Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to address the challenges associated with the poor oral bioavailability of Aticaprant in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the reported oral bioavailability of this compound, and why is it considered poor?

This compound has a reported oral bioavailability of approximately 25% in humans.[1][2][3][4][5] While not extremely low, a bioavailability of 25% indicates that only a quarter of the orally administered dose reaches systemic circulation to exert its therapeutic effect. This can lead to variability in experimental results and may require higher doses, potentially increasing the risk of off-target effects. Factors contributing to this include the drug's physicochemical properties, such as its aqueous solubility and susceptibility to first-pass metabolism.[6][7][8]

Q2: What are the primary mechanisms that can limit the oral bioavailability of a compound like this compound?

The primary barriers to oral bioavailability for many pharmaceutical compounds, likely including this compound, are:

  • Poor Aqueous Solubility: The drug must dissolve in the gastrointestinal fluids before it can be absorbed.[8] Low solubility leads to a low dissolution rate, which is often the rate-limiting step for absorption.[9]

  • Low Permeability: The drug must be able to pass through the lipid membranes of the intestinal epithelium to enter the bloodstream.[8]

  • First-Pass Metabolism: After absorption from the gut, the drug passes through the liver via the portal vein before reaching systemic circulation. A significant portion of the drug may be metabolized and inactivated by enzymes in the liver, reducing the amount of active drug that reaches the rest of the body.[8]

Q3: How can I assess the primary cause of poor bioavailability for this compound in my experimental model?

A systematic approach is recommended. The following workflow diagram illustrates the decision-making process for identifying and addressing bioavailability issues.

cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Formulation & Evaluation A Inconsistent in vivo data or high dose required B Measure this compound's Aqueous Solubility (e.g., in FaSSIF/FeSSIF) A->B D Solubility Issue Identified B->D C Assess Permeability (e.g., Caco-2 Assay) E Permeability Issue Identified C->E F Select Solubility Enhancement Strategy D->F Low Solubility G Select Permeability Enhancement Strategy E->G Low Permeability H Formulation Development (e.g., Nanosuspension, Solid Dispersion) F->H G->H I In Vitro Dissolution & Permeation Studies H->I J In Vivo Pharmacokinetic Study in Animal Model I->J K Improved Bioavailability J->K

Caption: Workflow for troubleshooting this compound's oral bioavailability.

Troubleshooting Guide: Enhancing Oral Bioavailability

If you have identified poor oral bioavailability as a key issue in your experiments with this compound, consider the following formulation strategies.

Pharmacokinetic Profile of this compound

This table summarizes the known pharmacokinetic parameters of this compound from preclinical and clinical studies.

ParameterValueSpeciesCitation
Oral Bioavailability (F) 25%Human[1][2]
Time to Max. Concentration (Tmax) 1 - 2 hoursHuman[1]
Elimination Half-life (t½) 30 - 40 hoursHuman[1][3]
Receptor Occupancy (ED50) 0.33 mg/kgIn vivo (Animal)[5]
Strategies for Bioavailability Enhancement

The following table outlines several established techniques to improve the oral bioavailability of poorly soluble drugs.[9][10][11]

StrategyMechanism of ActionKey AdvantagesPotential Challenges
Particle Size Reduction (Nanosuspension) Increases the surface area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation.[8][10]Relatively simple concept; applicable to many compounds.Physical instability (particle aggregation); requires specialized equipment (e.g., high-pressure homogenizer).
Amorphous Solid Dispersion Disperses the drug in a hydrophilic polymer matrix in an amorphous (non-crystalline) state, which has higher energy and greater solubility than the stable crystalline form.[7][12]Can significantly increase aqueous solubility and dissolution.Potential for the drug to recrystallize back to a less soluble form over time, affecting stability.
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents. This forms a fine oil-in-water emulsion in the GI tract, facilitating dissolution and absorption.[7][11]Can enhance both solubility and permeability; may bypass first-pass metabolism via lymphatic uptake.Requires careful selection of excipients to avoid drug precipitation upon dilution in GI fluids.
Complexation with Cyclodextrins The hydrophobic drug molecule is encapsulated within the lipophilic cavity of a cyclodextrin (B1172386) molecule, whose hydrophilic exterior improves aqueous solubility.[10][11]Forms a true solution of the drug, improving dissolution.Limited drug-loading capacity; competition for binding with other molecules.

Experimental Protocols

Below are generalized protocols for two common bioavailability enhancement techniques. Researchers should optimize these protocols for this compound based on its specific physicochemical properties.

Protocol 1: Preparation of an this compound Nanosuspension via High-Pressure Homogenization
  • Initial Suspension: Prepare a pre-suspension of this compound (e.g., 1-5% w/v) in an aqueous solution containing a stabilizer (e.g., 0.5-2% Poloxamer 188 or Tween 80).

  • Particle Pre-milling (Optional): Reduce the initial particle size of the suspension using a high-shear mixer or bead mill to prevent clogging of the homogenizer.

  • High-Pressure Homogenization: Process the suspension through a high-pressure homogenizer.

    • Pressure: 1000-1500 bar.

    • Cycles: 10-20 cycles.

    • Temperature Control: Maintain a low temperature (e.g., 4-10°C) using a cooling bath to prevent drug degradation.

  • Characterization:

    • Measure the mean particle size and polydispersity index (PDI) using dynamic light scattering (DLS). The target is typically a mean size < 500 nm with a PDI < 0.3.

    • Assess the zeta potential to evaluate the stability of the suspension.

    • Confirm the absence of crystalline changes using Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD).

  • In Vitro Dissolution: Perform a dissolution test using a USP II apparatus in simulated gastric and intestinal fluids (SGF/SIF) to compare the dissolution rate of the nanosuspension against the unprocessed drug.

Protocol 2: Preparation of an this compound Solid Dispersion via Solvent Evaporation
  • Solubilization: Dissolve this compound and a hydrophilic polymer (e.g., PVP K30, HPMC, or Soluplus®) in a common volatile solvent (e.g., methanol, ethanol, or acetone). A typical drug-to-polymer ratio to start with is 1:1 to 1:5 (w/w).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. The bath temperature should be kept as low as possible to minimize thermal degradation.

  • Drying: Dry the resulting solid film/powder in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Milling and Sieving: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle, and pass it through a standard sieve to ensure uniform particle size.

  • Characterization:

    • Use DSC and XRPD to confirm that the drug is in an amorphous state within the polymer matrix.

    • Assess the purity and drug content using HPLC.

  • In Vitro Dissolution: Conduct a dissolution study as described for the nanosuspension to evaluate the improvement in dissolution rate and extent.

Kappa-Opioid Receptor (KOR) Signaling Pathway

This compound is a selective antagonist of the kappa-opioid receptor (KOR).[3] Understanding its mechanism of action is crucial for interpreting experimental results. KORs are G-protein coupled receptors (GPCRs) that, upon activation by an agonist like dynorphin, initiate an inhibitory signaling cascade.[13][14] this compound blocks this process.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular This compound This compound (Antagonist) KOR Kappa-Opioid Receptor (KOR) This compound->KOR Blocks Dynorphin Dynorphin (Agonist) Dynorphin->KOR Activates G_Protein Gi/o Protein KOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits K_Channel ↑ K+ Efflux (GIRK Channels) G_Protein->K_Channel Activates Ca_Channel ↓ Ca2+ Influx (CaV Channels) G_Protein->Ca_Channel Inhibits cAMP ↓ cAMP AC->cAMP Hyperpolarization Neuronal Hyperpolarization (Inhibition) K_Channel->Hyperpolarization Ca_Channel->Hyperpolarization

Caption: Simplified signaling pathway of the Kappa-Opioid Receptor (KOR).

References

Validation & Comparative

Aticaprant vs. Navacaprant: A Comparative Guide for KOR Antagonists in Neuropsychiatric Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The kappa-opioid receptor (KOR) has emerged as a compelling target for the development of novel therapeutics for mood and substance use disorders. Antagonism of the KOR, which is activated by the endogenous ligand dynorphin, is believed to modulate brain reward and stress pathways, offering a new mechanistic approach for conditions like major depressive disorder (MDD) and anhedonia. This guide provides a detailed comparison of two leading KOR antagonists in clinical development: aticaprant (JNJ-67953964) and navacaprant (NMRA-140).

At a Glance: Key Quantitative Data

The following tables summarize the core pharmacological and pharmacokinetic parameters of this compound and navacaprant based on available preclinical and clinical data.

Table 1: Receptor Binding Affinity and Selectivity
CompoundTargetBinding Affinity (Kᵢ/IC₅₀, nM)Selectivity (Fold) vs. µ-Opioid Receptor (MOR)Selectivity (Fold) vs. δ-Opioid Receptor (DOR)
This compound KORKᵢ = 0.81 nM~30~190
MORKᵢ = 24.0 nM--
DORKᵢ = 155 nM--
Navacaprant KORIC₅₀ = 0.029 µM (29 nM)~300>344
MORIC₅₀ = 3.3 µM (3300 nM)--
DORIC₅₀ > 10 µM (>10,000 nM)--

Note: Kᵢ (inhibitor constant) is a measure of binding affinity; a lower Kᵢ indicates higher affinity. IC₅₀ (half-maximal inhibitory concentration) is the concentration of a drug that inhibits a biological process by 50%. While both indicate potency, Kᵢ is an intrinsic property of the drug, whereas IC₅₀ can be influenced by experimental conditions.

Table 2: Pharmacokinetic and Clinical Parameters
ParameterThis compoundNavacaprant
Oral Bioavailability 25%Data not publicly available
Time to Max. Concentration (Tₘₐₓ) 1-2 hoursData not publicly available
Elimination Half-life 30-40 hoursPharmacological properties support once-daily dosing
Receptor Occupancy (at clinical doses) 73-94%87-95% (at 80 mg)[1]
Clinical Development Status (MDD) Development discontinued (B1498344) due to lack of efficacy in Phase 3 trials.[2]Failed to meet primary endpoint in a Phase 3 trial.[3]
Therapeutic Approach Adjunctive therapyMonotherapy[4]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental processes discussed, the following diagrams have been generated using Graphviz.

KOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dynorphin Dynorphin KOR Kappa-Opioid Receptor (KOR) Dynorphin->KOR Activates KOR_Antagonist This compound / Navacaprant KOR_Antagonist->KOR Blocks G_protein Gαi/o KOR->G_protein Activates Beta_arrestin β-Arrestin KOR->Beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Downstream Modulation of Dopamine & Reward Pathways cAMP->Downstream MAPK MAPK Pathway (e.g., p38, JNK) Beta_arrestin->MAPK MAPK->Downstream

Figure 1: KOR Signaling Pathway

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Preclinical Models cluster_clinical Clinical Trials Binding_Assay Radioligand Binding Assay (Determine Ki/IC50) Functional_Assay [35S]GTPγS Functional Assay (Confirm Antagonism) Binding_Assay->Functional_Assay Confirm Mechanism PK_Studies Pharmacokinetic Studies (Bioavailability, Half-life) Functional_Assay->PK_Studies Advance to In Vivo Efficacy_Models Animal Models of Depression (e.g., Forced Swim Test) PK_Studies->Efficacy_Models Phase_I Phase I (Safety, Tolerability, PK in Humans) Efficacy_Models->Phase_I Candidate Selection PET_Studies PET Imaging (Receptor Occupancy) Phase_I->PET_Studies Phase_II_III Phase II/III (Efficacy in MDD) PET_Studies->Phase_II_III

Figure 2: Drug Development Workflow

Logical_Relationship High_Selectivity High Selectivity for KOR (e.g., Navacaprant) Therapeutic_Window Wider Therapeutic Window High_Selectivity->Therapeutic_Window Leads to Moderate_Selectivity Moderate Selectivity for KOR (e.g., this compound) Off_Target_Effects Potential for Off-Target Effects (e.g., at MOR) Moderate_Selectivity->Off_Target_Effects May lead to

References

Comparing the selectivity of Aticaprant and other KOR antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Selectivity of Aticaprant and Other Kappa Opioid Receptor (KOR) Antagonists

Introduction

The kappa opioid receptor (KOR) has emerged as a significant therapeutic target for a variety of central nervous system disorders, including major depressive disorder (MDD), anxiety, and substance use disorders.[1] KOR antagonists block the effects of the endogenous ligand dynorphin, which is associated with stress, dysphoria, and anhedonia.[2] The clinical utility of KOR antagonists is intrinsically linked to their selectivity for the KOR over other opioid receptors, namely the mu-opioid receptor (MOR) and the delta-opioid receptor (DOR), to minimize off-target effects. This guide provides a comparative analysis of the selectivity of this compound (JNJ-67953964, CERC-501, LY-2456302), a novel KOR antagonist, with other notable KOR antagonists. The comparative data is based on in vitro binding affinities and functional antagonism.

Comparative Selectivity of KOR Antagonists

The selectivity of a KOR antagonist is typically determined by comparing its binding affinity (Ki) or functional activity (IC50) at the KOR to its affinity or activity at MOR and DOR. A lower Ki or IC50 value indicates a higher affinity or potency. The selectivity ratio is calculated by dividing the Ki or IC50 value for the off-target receptor (e.g., MOR) by the value for the target receptor (KOR). A higher ratio signifies greater selectivity for the KOR.

The following table summarizes the binding affinities and selectivity ratios for this compound and other key KOR antagonists.

CompoundKOR Ki (nM)MOR Ki (nM)DOR Ki (nM)KOR IC50 (nM)MOR IC50 (nM)DOR IC50 (nM)Selectivity (MOR/KOR)Selectivity (DOR/KOR)
This compound 0.81[2]24.0[2]155[2]3.0[3]--~30x[2]~191x[2]
Navacaprant ---0.029 (µM)3.3 (µM)>10 (µM)~114x[4]>345x[4]
BTRX-335140 ---0.8[5]110.4[5]>10000[5]138x[5]>8000x[5]
Naltrexone 0.3[6]-----Non-selective[6]Non-selective[6]
nor-BNI 0.2[7]--0.003 (µM)-2.8 (µM)--
JDTic 0.02-0.32[8]----->1000x[8]>1000x[8]

Note: Ki and IC50 values can vary between studies depending on the experimental conditions.

Experimental Protocols

The quantitative data presented in this guide are primarily derived from two key experimental methodologies: radioligand binding assays and functional assays.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the kappa, mu, and delta opioid receptors.[9]

Principle: This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand of known high affinity and specificity for a particular receptor. The concentration of the test compound that displaces 50% of the specifically bound radioligand is the IC50 value, which can then be used to calculate the Ki value using the Cheng-Prusoff equation.[6]

Materials:

  • Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human KOR, MOR, or DOR.[10]

  • Radioligands:

    • For KOR: [³H]U-69,593[10]

    • For MOR: [³H]DAMGO[10]

    • For DOR: [³H]DPDPE[10]

  • Test Compounds: Unlabeled KOR antagonists (e.g., this compound).

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.[6]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[6]

  • Filtration Apparatus: A cell harvester with glass fiber filters.[6]

  • Scintillation Counter: For measuring radioactivity.[6]

Procedure:

  • Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound in the assay buffer.[11]

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).[12]

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.[12]

  • Washing: The filters are washed with ice-cold wash buffer to remove non-specifically bound radioligand.[12]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[12]

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Whole-Cell Electrophysiology (Functional Assay)

Objective: To determine the functional antagonist activity (IC50) of a test compound by measuring its ability to block KOR agonist-induced cellular responses.

Principle: KORs are G-protein coupled receptors that, when activated, typically lead to the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels, causing hyperpolarization of the neuron. This outward potassium current can be measured using whole-cell patch-clamp electrophysiology. A KOR antagonist will block the agonist-induced outward current in a concentration-dependent manner.[3]

Materials:

  • Tissue Preparation: Acute brain slices containing a region of interest (e.g., the ventral tegmental area, VTA) from rodents.[3]

  • KOR Agonist: A selective KOR agonist such as U-69,593.[3]

  • Test Compounds: Unlabeled KOR antagonists (e.g., this compound).

  • Electrophysiology Rig: Including a microscope, micromanipulators, amplifier, and data acquisition system.

Procedure:

  • Slice Preparation: Brains are rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF). Slices of the desired thickness are prepared using a vibratome.

  • Recording: Whole-cell patch-clamp recordings are obtained from identified neurons within the brain slice.

  • Agonist Application: The KOR agonist (e.g., U-69,593) is applied to the slice to induce an outward current.[3]

  • Antagonist Application: The test compound is applied at various concentrations prior to the agonist to determine its ability to block the agonist-induced current.[3]

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced current (IC50) is calculated.[3]

Visualizations

Kappa Opioid Receptor Signaling Pathway

KOR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dynorphin Dynorphin KOR Kappa Opioid Receptor (KOR) Dynorphin->KOR Activates KOR_Antagonist This compound / Other Antagonists KOR_Antagonist->KOR Blocks G_Protein Gi/o Protein KOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits GIRK ↑ K+ Channel (GIRK) Activation G_Protein->GIRK Ca_Channel ↓ Ca2+ Channel Inhibition G_Protein->Ca_Channel cAMP ↓ cAMP AC->cAMP

Caption: KOR signaling pathway and the mechanism of antagonist action.

Experimental Workflow for Radioligand Binding Assay

Radioligand_Binding_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor_Membranes Receptor Membranes (KOR, MOR, or DOR) Incubation Incubate Components (reach equilibrium) Receptor_Membranes->Incubation Radioligand Radioligand ([3H]U-69,593, etc.) Radioligand->Incubation Test_Compound Test Compound (e.g., this compound) Test_Compound->Incubation Filtration Rapid Filtration (separate bound/unbound) Incubation->Filtration Washing Wash Filters (remove non-specific binding) Filtration->Washing Counting Scintillation Counting (measure radioactivity) Washing->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

Caption: Workflow of a competitive radioligand binding assay.

Logical Relationship of KOR Antagonist Selectivity

Selectivity_Logic High_KOR_Affinity High Affinity for KOR (Low Ki/IC50) High_Selectivity High KOR Selectivity High_KOR_Affinity->High_Selectivity Low_OffTarget_Affinity Low Affinity for MOR/DOR (High Ki/IC50) Low_OffTarget_Affinity->High_Selectivity Therapeutic_Potential Improved Therapeutic Potential (Reduced Side Effects) High_Selectivity->Therapeutic_Potential

Caption: Relationship between receptor affinity and therapeutic potential.

References

Comparative Analysis of Aticaprant's Synergistic Effects with Citalopram and Imipramine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the synergistic antidepressant-like effects of aticaprant, a kappa-opioid receptor (KOR) antagonist, when combined with either the selective serotonin (B10506) reuptake inhibitor (SSRI) citalopram (B1669093) or the tricyclic antidepressant (TCA) imipramine (B1671792). The data presented is based on preclinical findings and aims to inform researchers, scientists, and drug development professionals.

Executive Summary

Preclinical studies indicate that this compound exhibits synergistic effects with both citalopram and imipramine, suggesting its potential as an adjunctive therapy for major depressive disorder (MDD). The combination of this compound with either antidepressant has been shown to produce greater efficacy in animal models of depression than either compound administered alone. Notably, a sub-active dose of this compound (3 mg/kg) combined with a sub-active dose of imipramine (5 mg/kg) produced effects comparable to a high dose of imipramine (15 mg/kg).[1][2][3] Synergy was also observed for the combination of this compound and citalopram.[1][2][3]

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies, demonstrating the synergistic effects of this compound in combination with citalopram and imipramine in the Forced Swim Test (FST), a common behavioral test used to screen for antidepressant efficacy.

Table 1: Synergistic Effects of this compound and Citalopram in the Mouse Forced Swim Test

Treatment GroupDose (mg/kg)Mean Immobility Time (seconds) ± SEM% Reduction in Immobility vs. Vehicle
VehicleN/A150 ± 10.2N/A
This compound3 (sub-active)145 ± 9.83.3%
Citalopram3 (sub-active)142 ± 11.15.3%
This compound + Citalopram 3 + 3 95 ± 8.5 *36.7%

*p < 0.05 compared to vehicle, this compound alone, and citalopram alone. Data are hypothetical and for illustrative purposes.

Table 2: Synergistic Effects of this compound and Imipramine in the Mouse Forced Swim Test

Treatment GroupDose (mg/kg)Mean Immobility Time (seconds) ± SEM% Reduction in Immobility vs. Vehicle
VehicleN/A152 ± 11.5N/A
This compound3 (sub-active)148 ± 10.92.6%
Imipramine5 (sub-active)146 ± 12.03.9%
This compound + Imipramine 3 + 5 101 ± 9.2 33.6%
Imipramine15 (active)105 ± 9.530.9%

*p < 0.05 compared to vehicle, this compound alone, and low-dose imipramine alone. Data are hypothetical and for illustrative purposes.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Forced Swim Test (FST) Protocol (Rodents)

The Forced Swim Test is a widely used behavioral model to assess antidepressant efficacy.[4] It is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture.[5][6] Antidepressant treatments are expected to increase the duration of active, escape-oriented behaviors and reduce the time spent immobile.[7]

  • Apparatus: A transparent glass cylinder (30 cm high, 20 cm in diameter) is filled with water (24-30°C) to a depth of 15 cm, ensuring the animal cannot touch the bottom with its tail or feet.[6][8]

  • Procedure:

    • Animals (mice or rats) are gently placed into the water-filled cylinder.

    • The total test duration is typically 6 minutes for mice.[8][9]

    • The initial 2 minutes are considered a habituation period and are often excluded from the analysis.[8][9] The subsequent 4 minutes are the test phase.

    • Behavior is recorded by a video camera for later analysis.

    • Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.[9]

    • At the end of the test, animals are removed from the water, dried, and returned to a warm, dry environment.[6]

  • Drug Administration: Test compounds (this compound, citalopram, imipramine, or vehicle) are administered at specified times before the test, according to the experimental design. For instance, intraperitoneal injections may be given at 23, 4, and 1 hour before the test.[10]

Novelty-Suppressed Feeding Test (NSFT)

The NSFT is used to evaluate anxiety- and depression-like behaviors in rodents.[11][12] This test is sensitive to chronic antidepressant treatment.[13]

  • Apparatus: A novel, brightly lit open-field arena. A single food pellet is placed in the center of the arena.[12]

  • Procedure:

    • Rodents are food-deprived for 16-24 hours prior to the test.[14]

    • Each animal is placed in a corner of the novel arena.

    • The primary measure is the latency to begin eating the food pellet.[12] A cut-off time (e.g., 10 minutes) is typically set.[11][14]

    • After the test, the amount of food consumed in the home cage over a short period (e.g., 5 minutes) is measured to control for appetite effects.[14]

Mechanisms of Action and Signaling Pathways

Proposed Synergistic Mechanism of this compound and Citalopram

This compound acts as a KOR antagonist.[15][16] KOR activation can lead to dysphoria and negative emotional states.[15] By blocking these receptors, this compound may alleviate these symptoms.[15] Citalopram is an SSRI that increases synaptic serotonin levels by blocking the serotonin transporter (SERT).[17] The synergistic effect is thought to arise from this compound's ability to modulate the serotonin system, potentially enhancing the effects of SERT inhibition by citalopram.[18]

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound KOR Kappa-Opioid Receptor (KOR) This compound->KOR Antagonizes Citalopram Citalopram SERT Serotonin Transporter (SERT) Citalopram->SERT Blocks Serotonin_Vesicle Serotonin Vesicles KOR->Serotonin_Vesicle Inhibits Release (Dysphoria) Serotonin_Synapse Serotonin Serotonin_Vesicle->Serotonin_Synapse Release Serotonin_Synapse->SERT Reuptake Postsynaptic_Receptor Postsynaptic Serotonin Receptor Serotonin_Synapse->Postsynaptic_Receptor Binds Antidepressant_Effect Antidepressant Effect Postsynaptic_Receptor->Antidepressant_Effect Leads to

Caption: this compound and Citalopram's synergistic pathway.

Proposed Synergistic Mechanism of this compound and Imipramine

Imipramine is a TCA that inhibits the reuptake of both serotonin and norepinephrine.[17][19] Similar to the combination with citalopram, this compound's KOR antagonism is believed to complement the monoamine reuptake inhibition of imipramine. Some TCAs may also directly interact with opioid receptors, which could contribute to the overall effect.[20]

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound KOR Kappa-Opioid Receptor (KOR) This compound->KOR Antagonizes Imipramine Imipramine SERT SERT Imipramine->SERT Blocks NET NET Imipramine->NET Blocks Monoamine_Vesicles Serotonin & Norepinephrine Vesicles KOR->Monoamine_Vesicles Inhibits Release Monoamines_Synapse Serotonin & Norepinephrine Monoamine_Vesicles->Monoamines_Synapse Release Monoamines_Synapse->SERT Reuptake Monoamines_Synapse->NET Reuptake Postsynaptic_Receptors Postsynaptic Receptors Monoamines_Synapse->Postsynaptic_Receptors Binds Enhanced_Effect Enhanced Antidepressant Effect Postsynaptic_Receptors->Enhanced_Effect Leads to

Caption: this compound and Imipramine's synergistic pathway.

Experimental Workflow

The general workflow for preclinical evaluation of antidepressant synergy is outlined below.

A Animal Model of Depression (e.g., Chronic Mild Stress) B Treatment Groups Assignment (Vehicle, this compound, Citalopram/ Imipramine, Combination) A->B C Chronic Drug Administration B->C D Behavioral Testing (e.g., Forced Swim Test, Novelty- Suppressed Feeding Test) C->D E Data Collection (e.g., Immobility Time, Latency to Feed) D->E F Statistical Analysis E->F G Evaluation of Synergy F->G

Caption: Preclinical workflow for antidepressant synergy testing.

References

Aticaprant: A Comparative Analysis of its Selectivity for Kappa, Mu, and Delta-Opioid Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aticaprant (JNJ-67953964, formerly CERC-501 and LY2456302) is a selective kappa-opioid receptor (KOR) antagonist that has been investigated for the treatment of major depressive disorder. Its therapeutic potential is linked to its specific interaction with the KOR, necessitating a thorough understanding of its binding affinity and selectivity over other opioid receptor subtypes, namely the mu-opioid receptor (MOR) and the delta-opioid receptor (DOR). This guide provides a comparative analysis of this compound's selectivity, supported by experimental data and detailed methodologies, to aid researchers in their evaluation of this compound.

Quantitative Comparison of Binding Affinity

The selectivity of this compound for the kappa-opioid receptor has been quantified through in vitro radioligand binding assays. The inhibition constant (Ki) is a measure of the binding affinity of a ligand for a receptor, with a lower Ki value indicating a higher affinity. The data presented below summarizes the Ki values of this compound for human KOR, MOR, and DOR, and calculates its selectivity ratio.

Receptor SubtypeThis compound Ki (nM)Selectivity Ratio (MOR Ki / KOR Ki)Selectivity Ratio (DOR Ki / KOR Ki)
Kappa (KOR)0.81--
Mu (MOR)24.0~30-fold-
Delta (DOR)155-~191-fold

Data sourced from publicly available pharmacological data.

This data clearly demonstrates this compound's potent and selective antagonism of the KOR. It exhibits an approximately 30-fold higher affinity for the KOR compared to the MOR and around a 191-fold higher affinity for the KOR compared to the DOR. This selectivity profile is a critical attribute, as it suggests a reduced likelihood of off-target effects associated with MOR and DOR modulation, such as respiratory depression, euphoria, and physical dependence (associated with MOR agonism) or potential convulsive effects (associated with DOR agonism).

Experimental Protocols

The determination of this compound's binding affinity for opioid receptors is typically achieved through competitive radioligand binding assays. The following is a representative protocol synthesized from established methodologies for opioid receptor binding.

Objective:

To determine the inhibition constant (Ki) of this compound for the human kappa, mu, and delta-opioid receptors through a competitive radioligand binding assay.

Materials:
  • Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the recombinant human kappa, mu, or delta-opioid receptor.

  • Radioligands:

    • For KOR: [³H]-U-69,593 (a selective KOR agonist)

    • For MOR: [³H]-DAMGO (a selective MOR agonist)

    • For DOR: [³H]-DPDPE (a selective DOR agonist)

  • Test Compound: this compound

  • Non-specific Binding Control: Naloxone (a non-selective opioid antagonist) at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B or GF/C).

  • Scintillation Counter: For measuring radioactivity.

Procedure:
  • Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration determined by optimization experiments (typically 50-200 µg of protein per well).

  • Assay Setup: In a 96-well plate, add the following components in triplicate:

    • Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.

    • Non-specific Binding: Assay buffer, radioligand, Naloxone (10 µM), and membrane suspension.

    • Competitive Binding: Assay buffer, radioligand, varying concentrations of this compound (typically ranging from 10⁻¹¹ M to 10⁻⁵ M), and membrane suspension.

  • Incubation: Incubate the plate at room temperature (or 25°C) for 60-120 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Data Analysis:
  • Calculate Specific Binding: Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the concentration of this compound.

  • Determine IC50: The IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined using non-linear regression analysis of the competition curve.

  • Calculate Ki: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + [L]/Kd)

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for the receptor.

Signaling Pathways and Experimental Workflow

To visualize the molecular interactions and experimental processes involved, the following diagrams have been generated using Graphviz.

G cluster_0 Experimental Workflow: Competitive Radioligand Binding Assay prep 1. Prepare Reagents: - Cell Membranes (KOR, MOR, DOR) - Radioligands ([³H]-U-69,593, [³H]-DAMGO, [³H]-DPDPE) - this compound (competitor) - Naloxone (non-specific) setup 2. Set up 96-well plate: - Total Binding - Non-specific Binding - Competitive Binding (varying [this compound]) prep->setup incubate 3. Incubate (e.g., 60-120 min at 25°C) setup->incubate filter 4. Rapid Filtration (separate bound from free radioligand) incubate->filter wash 5. Wash Filters filter->wash count 6. Scintillation Counting (measure radioactivity) wash->count analyze 7. Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki (Cheng-Prusoff) count->analyze

Experimental Workflow for Binding Assay

G cluster_KOR Kappa-Opioid Receptor (KOR) Signaling KOR Kappa-Opioid Receptor (KOR) G_protein_KOR Gαi/o Gβγ KOR->G_protein_KOR Agonist Binding AC_KOR Adenylyl Cyclase G_protein_KOR->AC_KOR Gαi inhibits MAPK_KOR MAPK Cascade (e.g., p38, JNK) G_protein_KOR->MAPK_KOR Gβγ activates K_channel_KOR ↑ K+ Conductance (GIRK channels) G_protein_KOR->K_channel_KOR Gβγ activates Ca_channel_KOR ↓ Ca2+ Conductance G_protein_KOR->Ca_channel_KOR Gβγ inhibits cAMP_KOR ↓ cAMP AC_KOR->cAMP_KOR G cluster_MOR Mu-Opioid Receptor (MOR) Signaling MOR Mu-Opioid Receptor (MOR) G_protein_MOR Gαi/o Gβγ MOR->G_protein_MOR Agonist Binding AC_MOR Adenylyl Cyclase G_protein_MOR->AC_MOR Gαi inhibits K_channel_MOR ↑ K+ Conductance (GIRK channels) G_protein_MOR->K_channel_MOR Gβγ activates Ca_channel_MOR ↓ Ca2+ Conductance G_protein_MOR->Ca_channel_MOR Gβγ inhibits PLC_MOR Phospholipase C G_protein_MOR->PLC_MOR Gβγ activates cAMP_MOR ↓ cAMP AC_MOR->cAMP_MOR G cluster_DOR Delta-Opioid Receptor (DOR) Signaling DOR Delta-Opioid Receptor (DOR) G_protein_DOR Gαi/o Gβγ DOR->G_protein_DOR Agonist Binding AC_DOR Adenylyl Cyclase G_protein_DOR->AC_DOR Gαi inhibits MAPK_DOR MAPK Cascade (e.g., ERK) G_protein_DOR->MAPK_DOR Gβγ activates K_channel_DOR ↑ K+ Conductance G_protein_DOR->K_channel_DOR Gβγ activates Ca_channel_DOR ↓ Ca2+ Conductance G_protein_DOR->Ca_channel_DOR Gβγ inhibits cAMP_DOR ↓ cAMP AC_DOR->cAMP_DOR

Validating Aticaprant's Target Engagement: A Comparative Guide to PET Imaging and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Positron Emission Tomography (PET) imaging with alternative methodologies for validating the target engagement of Aticaprant, a selective kappa-opioid receptor (KOR) antagonist. Experimental data and detailed protocols are presented to offer an objective assessment of each technique's utility in drug development.

This compound and the Kappa-Opioid Receptor Signaling Pathway

This compound (also known as JNJ-67953964, CERC-501, and LY-2456302) is a selective antagonist of the KOR.[1] The KOR is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand dynorphin, initiates a signaling cascade that can influence mood, stress, and reward pathways.[2] this compound's therapeutic potential, particularly in major depressive disorder, is predicated on its ability to block this pathway. Validating that this compound effectively engages and occupies the KOR in the brain is a critical step in its clinical development.

The KOR signaling pathway involves two primary arms: the G-protein-dependent pathway and the β-arrestin-dependent pathway. As a KOR antagonist, this compound blocks the binding of agonists like dynorphin, thereby preventing the initiation of these downstream signaling events.

KOR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dynorphin Dynorphin KOR Kappa-Opioid Receptor (KOR) Dynorphin->KOR Binds & Activates This compound This compound This compound->KOR Binds & Blocks G_protein Gαi/o KOR->G_protein Activates GRK GRK KOR->GRK Phosphorylates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channel Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channel Modulates cAMP cAMP AC->cAMP Converts ATP to Downstream_Effects_G Cellular Response (e.g., Analgesia) Ion_Channel->Downstream_Effects_G Beta_Arrestin β-Arrestin GRK->Beta_Arrestin Recruits MAPK MAPK (p38, JNK, ERK) Beta_Arrestin->MAPK Activates Downstream_Effects_B Cellular Response (e.g., Dysphoria, Internalization) MAPK->Downstream_Effects_B PET_Workflow cluster_preparation Preparation cluster_imaging Imaging Protocol cluster_analysis Data Analysis Radioligand_Synthesis [11C]LY2795050 Synthesis & QC Baseline_Scan Baseline PET Scan (Radioligand Injection) Radioligand_Synthesis->Baseline_Scan Subject_Preparation Subject Screening & Preparation Subject_Preparation->Baseline_Scan Drug_Administration This compound Administration Baseline_Scan->Drug_Administration Data_Acquisition Dynamic PET Data & Arterial Blood Sampling Baseline_Scan->Data_Acquisition Postdose_Scans Post-dose PET Scans (e.g., 2.5h, 24h) Drug_Administration->Postdose_Scans Postdose_Scans->Data_Acquisition Kinetic_Modeling Kinetic Modeling (VT Calculation) Data_Acquisition->Kinetic_Modeling Occupancy_Calculation Receptor Occupancy Calculation Kinetic_Modeling->Occupancy_Calculation

References

Aticaprant: A Comparative Analysis of Preclinical and Clinical Data for Major Depressive Disorder

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Aticaprant's performance against alternative treatments for major depressive disorder (MDD), with a focus on anhedonia. The following analysis is supported by experimental data, detailed methodologies, and visualizations of key biological pathways and workflows.

This compound (formerly JNJ-67953964, CERC-501, and LY-2456302) is a selective kappa opioid receptor (KOR) antagonist that has been investigated as an adjunctive therapy for MDD, particularly in patients exhibiting moderate-to-severe anhedonia.[1][2][3] The rationale for its development stems from the role of the endogenous KOR system, and its ligand dynorphin, in mediating stress responses, dysphoria, and anhedonia.[4][5] By blocking the KOR, this compound is hypothesized to alleviate these core symptoms of depression.

Preclinical Data Summary

This compound has demonstrated a favorable preclinical profile, characterized by high selectivity for the KOR and efficacy in animal models of depression and anxiety.

Receptor Binding and Functional Activity

In preclinical studies, this compound has shown a high affinity and selectivity for the kappa opioid receptor over mu (MOR) and delta (DOR) opioid receptors. This selectivity is a key feature, as engagement with the MOR is associated with abuse potential and other side effects.

CompoundReceptorBinding Affinity (Ki, nM)Functional Activity (IC50, nM)Selectivity (KOR vs. MOR)
This compound KOR0.81[6]3.0 ± 4.6[7]~30-fold[8][9]
MOR24.0[6]-
DOR155[6]-
Navacaprant KOR-0.029 µM[10]~300-fold[8][9]
MOR-3.3 µM[10]
DOR->10 µM[10]
Efficacy in Animal Models

This compound has shown antidepressant-like effects in various rodent models of depression.

Animal ModelKey Findings
Forced Swim Test (FST) Reduced immobility time, suggesting an antidepressant effect.[5]
Unpredictable Chronic Mild Stress (UCMS) Reversed stress-induced deficits in sucrose (B13894) preference (anhedonia), nesting behavior, and increased immobility in the FST.[4][11]
Elevated Plus Maze Restored time spent in the open arms, indicating anxiolytic-like effects.[5]

Clinical Data Summary

Clinical trials have evaluated this compound as an adjunctive treatment for patients with MDD who have had an inadequate response to standard antidepressants like SSRIs and SNRIs.

Phase 2 Clinical Trial (NCT03559192)

A key Phase 2, randomized, double-blind, placebo-controlled study assessed the efficacy and safety of this compound (10 mg/day) over 6 weeks.[12][13]

Outcome MeasureThis compound (adjunctive)Placebo (adjunctive)
Change in MADRS Total Score (from baseline to week 6) Statistically significant improvement (-3.1 point greater reduction vs. placebo in the full intent-to-treat analysis)[13]-
Effect on Anhedonia (SHAPS) Larger treatment difference in patients with high baseline anhedonia.[12]-

MADRS: Montgomery-Åsberg Depression Rating Scale; SHAPS: Snaith-Hamilton Pleasure Scale.

While the reduction in MADRS score was statistically significant, its clinical significance has been debated.[7] Notably, the effect of this compound appeared to be more pronounced in patients with higher levels of anhedonia at baseline.[12]

Safety and Tolerability

In clinical trials, this compound has been generally well-tolerated. The most common treatment-emergent adverse events reported in the Phase 2 study are listed below.

Adverse EventThis compound (10 mg/day)Placebo
Headache11.8%[13]7.1%[13]
Diarrhea8.2%[13]2.4%[13]
Pruritus (itching)5.9%[13]0%[13]
Nasopharyngitis5.9%[13]2.4%[13]

Comparative Analysis with Alternatives

Navacaprant (KOR Antagonist)

Navacaprant is another selective KOR antagonist in development for MDD. Preclinically, it demonstrates higher selectivity for the KOR over the MOR compared to this compound.[8][9] In a Phase 2 trial, Navacaprant monotherapy showed a significant improvement in depressive symptoms.[14]

CompoundIndication in TrialsKey Efficacy Finding
This compound Adjunctive therapy in MDD with anhedoniaSignificant reduction in MADRS score vs. placebo.[13]
Navacaprant Monotherapy in MDDSignificant improvement in depressive and anhedonic symptoms.[14]
Esketamine (NMDA Receptor Antagonist)

Esketamine, an NMDA receptor antagonist, is approved for treatment-resistant depression and is a relevant comparator due to its novel mechanism of action and efficacy in patients who do not respond to standard antidepressants. Recent studies have also highlighted its potential to reduce anhedonia.[8][15][16]

CompoundMechanism of ActionEfficacy in Anhedonia
This compound KOR AntagonistDemonstrated potential in preclinical models and in a subgroup of patients with high baseline anhedonia.[5][12]
Esketamine NMDA Receptor AntagonistSignificant reductions in anhedonia scores observed in patients with treatment-resistant depression.[13][15]
Other Novel Antidepressants

Other emerging treatments for MDD with novel mechanisms include Seltorexant (B610775) (orexin-2 receptor antagonist) and Zuranolone (B1405386) (GABA-A receptor positive allosteric modulator).

  • Seltorexant : As an adjunctive therapy, it has shown significant improvement in depressive symptoms (MADRS score) and sleep disturbances in patients with MDD and insomnia.[1][2][3]

  • Zuranolone : This oral, 14-day treatment has demonstrated rapid and sustained improvement in depressive symptoms in clinical trials for MDD and postpartum depression.[6][7][17]

Experimental Protocols

Preclinical: Unpredictable Chronic Mild Stress (UCMS) Model

This widely used rodent model aims to induce a depressive-like phenotype by exposing animals to a series of mild, unpredictable stressors over several weeks.[18][19][20]

Protocol Outline:

  • Acclimation: Mice are single-housed and acclimated to the housing conditions for at least one week.

  • Stressor Regimen: For 4-8 weeks, mice are subjected to a daily schedule of one or two mild, unpredictable stressors. Examples of stressors include:

    • Damp bedding

    • Tilted cage (45°)

    • Reversal of the light/dark cycle

    • Social stress (e.g., housing with an unfamiliar mouse)

    • Restraint in a tube

    • Shallow water bath

    • Predator sounds or smells[19][20]

  • Behavioral Testing: Following the stress period, behavioral tests are conducted to assess depressive-like behaviors, including:

    • Sucrose Preference Test: To measure anhedonia (reduced preference for a sweetened solution over water).

    • Forced Swim Test: To measure behavioral despair (increased immobility time).

    • Coat Status and Grooming: To assess self-care behaviors.

  • Drug Administration: this compound or a vehicle is administered during the final weeks of the stress protocol and/or during the behavioral testing phase.

Clinical: Phase 2 Adjunctive Therapy Trial (based on NCT03559192)

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[12][13]

Participant Population: Adults (18-64 years) with a diagnosis of MDD who have had an inadequate response to at least one and no more than two oral antidepressant treatments in the current episode.[12]

Treatment Protocol:

  • Screening Phase: Participants are screened for eligibility criteria.

  • Placebo Lead-in: All eligible participants receive single-blind placebo in addition to their ongoing antidepressant for a specified period.

  • Randomization: Participants who do not show a significant response to placebo are randomized to receive either this compound (10 mg once daily) or placebo, as an adjunct to their current antidepressant, for 6 weeks.

  • Efficacy and Safety Assessments:

    • Primary Outcome: Change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score at week 6.

    • Secondary Outcomes: Include changes in the Snaith-Hamilton Pleasure Scale (SHAPS) and other measures of depressive symptoms and functioning.

    • Safety Monitoring: Adverse events, vital signs, and laboratory tests are monitored throughout the study.

Visualizations

Signaling Pathways and Experimental Workflows

KOR_Signaling_Pathway cluster_stress Stress cluster_dynorphin Dynorphin Release cluster_kor Kappa Opioid Receptor (KOR) cluster_downstream Downstream Effects cluster_this compound This compound Action Stress Stress Dynorphin Dynorphin Stress->Dynorphin induces release KOR KOR Dynorphin->KOR activates Dopamine_Release Decreased Dopamine Release KOR->Dopamine_Release leads to Dysphoria Dysphoria/Anhedonia Dopamine_Release->Dysphoria contributes to This compound This compound This compound->KOR blocks

Caption: Kappa Opioid Receptor Signaling Pathway and this compound's Mechanism of Action.

Preclinical_Workflow cluster_stress_induction Stress Induction cluster_treatment Treatment cluster_assessment Behavioral Assessment UCMS Unpredictable Chronic Mild Stress (4-8 weeks) Treatment_Group This compound UCMS->Treatment_Group applied to Control_Group Vehicle UCMS->Control_Group applied to FST Forced Swim Test Treatment_Group->FST undergoes SPT Sucrose Preference Test Treatment_Group->SPT undergoes Control_Group->FST undergoes Control_Group->SPT undergoes

Caption: Preclinical Experimental Workflow for this compound using the UCMS model.

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_placebo Placebo Lead-in cluster_randomization Randomization cluster_treatment_arms Treatment (6 weeks) cluster_outcomes Outcome Assessment Screening Screening of MDD Patients (inadequate response to ADs) Placebo_Lead_In Single-Blind Placebo + Ongoing Antidepressant Screening->Placebo_Lead_In Randomization Randomization of Placebo Non-Responders Placebo_Lead_In->Randomization Aticaprant_Arm This compound (10 mg/day) + Ongoing Antidepressant Randomization->Aticaprant_Arm Placebo_Arm Placebo + Ongoing Antidepressant Randomization->Placebo_Arm Outcomes Primary: Change in MADRS Secondary: Change in SHAPS Aticaprant_Arm->Outcomes Placebo_Arm->Outcomes

Caption: Workflow of a Phase 2 Adjunctive Therapy Clinical Trial for this compound.

References

Aticaprant: A Comparative Analysis of Adjunctive Versus Monotherapy Approaches for Major Depressive Disorder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aticaprant (formerly JNJ-67953964, CERC-501, LY-2456302) is a selective kappa-opioid receptor (KOR) antagonist that has been investigated as a novel treatment for major depressive disorder (MDD), particularly in patients with an inadequate response to standard antidepressant therapies.[1][2][3] This guide provides a comprehensive comparison of this compound as an adjunctive therapy and a monotherapy, drawing on available clinical and preclinical data.

Recent developments have seen Johnson & Johnson discontinue the development of this compound for MDD in March 2025, citing a lack of effectiveness in Phase III trials.[2] This outcome underscores the importance of understanding the nuances of its therapeutic application.

This compound as an Adjunctive Therapy

The primary focus of clinical development for this compound has been as an adjunctive treatment for patients with MDD who have not responded adequately to selective serotonin (B10506) reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs).[3][4]

Efficacy Data

A significant Phase 2, randomized, double-blind, placebo-controlled study provides the most robust efficacy data for this compound as an adjunctive therapy.[5]

Outcome MeasureThis compound (10 mg/day) + SSRI/SNRIPlacebo + SSRI/SNRIp-valueEffect Size (ES)
Change in MADRS Total Score (fITT population) -3.1 (vs. placebo)-0.0020.36
Change in MADRS Total Score (eITT population) -2.1 (vs. placebo)-0.0440.23

fITT: full intent-to-treat; eITT: enriched intent-to-treat (placebo lead-in non-responders) MADRS: Montgomery-Åsberg Depression Rating Scale

These results indicate a statistically significant, albeit modest, improvement in depressive symptoms with adjunctive this compound compared to placebo.[5]

Safety and Tolerability

Adjunctive this compound has been generally well-tolerated in clinical trials.[5]

Adverse EventThis compound (10 mg/day) + SSRI/SNRIPlacebo + SSRI/SNRI
Headache 11.8%7.1%
Diarrhea 8.2%2.4%
Nasopharyngitis 5.9%2.4%
Pruritus (itching) 5.9%0%

One participant (1.2%) in each group discontinued (B1498344) treatment due to an adverse event.[5]

Experimental Protocol: Phase 2 Adjunctive Therapy Trial
  • Study Design: Double-blind, randomized, placebo-controlled, parallel-group, multi-center study.[5][6]

  • Participants: 184 adults (18-64 years) with a DSM-5 diagnosis of MDD, with a moderate-to-severe depressive episode (MADRS score ≥25) despite adequate treatment with an SSRI or SNRI for at least 6 weeks.[5]

  • Intervention: Following a placebo lead-in period, participants were randomized to receive either 10 mg of this compound or a placebo once daily for 6 weeks, in addition to their ongoing antidepressant medication.[5]

  • Primary Outcome: Change from baseline in the MADRS total score at week 6.[5]

This compound as a Monotherapy

In stark contrast to its investigation as an adjunctive treatment, there is a notable absence of clinical trial data for this compound as a monotherapy for MDD. While some researchers have suggested that this compound might be effective as a standalone treatment at higher doses (25-60 mg) that ensure maximum KOR occupancy, this has not been evaluated in human clinical trials for depression.[7]

Preclinical Evidence

Preclinical studies in animal models of depression have suggested that this compound possesses antidepressant-like effects on its own.[7][8] For instance, in mouse models, this compound has been shown to reduce immobility in the forced swim test, an effect comparable to the tricyclic antidepressant imipramine.[9] Furthermore, a synergistic effect was observed when this compound was combined with citalopram (B1669093) (an SSRI).[9]

These preclinical findings provided the initial rationale for investigating KOR antagonists in depression; however, this has not translated into dedicated monotherapy trials for this compound.[7][9]

Signaling Pathway and Mechanism of Action

This compound functions as a selective antagonist of the kappa-opioid receptor (KOR).[2][10] The endogenous ligand for this receptor is dynorphin (B1627789), which is released in response to stress and is implicated in the negative affective states associated with depression, such as anhedonia (the inability to feel pleasure).[10] By blocking the binding of dynorphin to KOR, this compound is hypothesized to alleviate these depressive symptoms.[6]

Aticaprant_Mechanism_of_Action Stress Stress Dynorphin Dynorphin Release Stress->Dynorphin KOR Kappa-Opioid Receptor (KOR) Dynorphin->KOR Binds to and Activates Negative_Affect Negative Affective States (e.g., Anhedonia, Dysphoria) KOR->Negative_Affect Mediates This compound This compound This compound->KOR Blocks

This compound's mechanism of action as a KOR antagonist.

Experimental Workflow: Adjunctive Therapy Trial

The following diagram illustrates the typical workflow of a participant in a clinical trial investigating this compound as an adjunctive therapy.

Experimental_Workflow cluster_screening Screening Phase cluster_placebo_leadin Placebo Lead-in cluster_randomization Randomization cluster_treatment Double-Blind Treatment Phase (6 Weeks) cluster_followup Follow-up Screening Initial Screening (Inclusion/Exclusion Criteria) Placebo_Leadin All Participants Receive Placebo + Ongoing Antidepressant Screening->Placebo_Leadin Randomization Randomization (1:1 ratio) Placebo_Leadin->Randomization Group_A This compound + Ongoing Antidepressant Randomization->Group_A Group_B Placebo + Ongoing Antidepressant Randomization->Group_B Follow_Up Post-Treatment Follow-up Assessments Group_A->Follow_Up Group_B->Follow_Up

Workflow of a participant in an adjunctive therapy trial.

Logical Comparison: Adjunctive vs. Monotherapy

This diagram provides a logical comparison of the two therapeutic approaches for this compound in the context of MDD treatment.

Logical_Comparison cluster_adjunctive Adjunctive Therapy cluster_monotherapy Monotherapy This compound This compound for MDD Adjunctive_Population Patient Population: Inadequate response to SSRIs/SNRIs This compound->Adjunctive_Population Monotherapy_Population Patient Population: Not clinically defined This compound->Monotherapy_Population Adjunctive_Evidence Evidence: Phase 2 & 3 Clinical Trials Adjunctive_Population->Adjunctive_Evidence Adjunctive_Outcome Outcome: Modest efficacy, well-tolerated. Development discontinued due to lack of efficacy in Phase 3. Adjunctive_Evidence->Adjunctive_Outcome Monotherapy_Evidence Evidence: Preclinical (animal models) only Monotherapy_Population->Monotherapy_Evidence Monotherapy_Outcome Outcome: Antidepressant-like effects in animals. Lack of human clinical data. Monotherapy_Evidence->Monotherapy_Outcome

Comparison of this compound as adjunctive vs. monotherapy.

Conclusion

The available evidence strongly indicates that this compound has been primarily and most substantially investigated as an adjunctive therapy for MDD. While it showed a statistically significant, though modest, effect in reducing depressive symptoms in this context in a Phase 2 trial, it ultimately failed to demonstrate sufficient efficacy in Phase 3 trials, leading to the discontinuation of its development for this indication.

In contrast, the potential of this compound as a monotherapy remains largely unexplored in clinical settings. Although preclinical data were promising, the lack of dedicated clinical trials for this compound monotherapy means that its efficacy and safety as a standalone treatment for depression are unknown. The discontinuation of its development as an adjunctive therapy makes future investigation as a monotherapy for MDD unlikely. This comparative analysis highlights the critical importance of robust clinical trial data in validating therapeutic hypotheses, even those with a strong preclinical and mechanistic rationale.

References

Aticaprant in SSRI-Resistant Depression: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of aticaprant, an investigational kappa-opioid receptor (KOR) antagonist, with established adjunctive therapies for patients with major depressive disorder (MDD) who have not responded adequately to selective serotonin (B10506) reuptake inhibitors (SSRIs). This analysis is based on available clinical trial data and aims to objectively present the efficacy and experimental context of this compound alongside key alternatives.

Executive Summary

This compound, a novel drug targeting the kappa-opioid receptor system, has shown promise in early clinical trials for SSRI-resistant depression. A Phase II study demonstrated a statistically significant, albeit modest, reduction in depressive symptoms as measured by the Montgomery-Åsberg Depression Rating Scale (MADRS) compared to placebo. While direct head-to-head trials are lacking, this guide synthesizes data from separate clinical trials to offer a comparative perspective against approved adjunctive treatments such as esketamine, the olanzapine-fluoxetine combination, aripiprazole (B633), and brexpiprazole (B1667787). The data suggests that while this compound's effect size in its initial major trial is smaller than what has been reported for some established therapies, its unique mechanism of action presents a potentially valuable new avenue for a subset of patients with treatment-resistant depression. Further data from ongoing Phase III trials are eagerly awaited to clarify its clinical positioning.

This compound: Mechanism of Action

This compound is a selective antagonist of the kappa-opioid receptor (KOR).[1] In states of chronic stress and depression, the endogenous KOR ligand, dynorphin (B1627789), is believed to be upregulated in brain regions associated with mood and reward, such as the nucleus accumbens and prefrontal cortex. The activation of KORs by dynorphin is thought to contribute to the negative affective states and anhedonia (the inability to feel pleasure) that are characteristic of depression. By blocking the binding of dynorphin to KORs, this compound is hypothesized to restore the function of reward pathways and alleviate depressive symptoms.[2]

Stress Chronic Stress Dynorphin ↑ Dynorphin Release Stress->Dynorphin Induces KOR Kappa-Opioid Receptor (KOR) Dynorphin->KOR Activates Reward_Pathway Reward Pathway (e.g., Dopamine Release) KOR->Reward_Pathway Inhibits Depression Depressive Symptoms (Anhedonia, Dysphoria) Reward_Pathway->Depression Leads to This compound This compound This compound->KOR Antagonizes

This compound's Proposed Signaling Pathway

Comparative Efficacy in SSRI-Resistant Patient Populations

The following tables summarize the efficacy data from clinical trials of this compound and comparator adjunctive therapies in patients with treatment-resistant depression. It is important to note that these data are from separate trials and not from direct head-to-head comparisons; therefore, any cross-trial interpretations should be made with caution due to potential differences in study populations and designs.

Table 1: Change in MADRS Total Score from Baseline
TreatmentStudyBaseline MADRS (Mean ± SD/SE)Change from Baseline (Mean ± SD/SE)Placebo-Adjusted Difference (LS Mean) [95% CI]
This compound (10 mg/day) NCT03559192 (eITT)32.1 (this compound), 32.3 (Placebo)Not Reported-2.1
Esketamine (56/84 mg) TRANSFORM-237.0 (Esketamine), 37.3 (Placebo)-21.4 ± 12.32 (Esketamine), -17.0 ± 13.88 (Placebo)-4.0 [-7.31, -0.64][3]
Olanzapine (B1677200)/Fluoxetine (B1211875) Pooled Analysis~28.5 (OFC), ~28.4 (Placebo/Fluoxetine)-12.7 (OFC), -9.0 (Fluoxetine)-3.7
Aripiprazole (2-20 mg/day) Pooled Analysis25.5 (Aripiprazole), 26.5 (Placebo)-8.7 (Aripiprazole), -5.7 (Placebo)-2.9 [-4.1, -1.8][4]
Brexpiprazole (2-3 mg/day) Pooled Analysis26.5 (Brexpiprazole), 26.6 (Placebo)-8.8 (Brexpiprazole), -6.3 (Placebo)-2.47 [-3.38, -1.55][5]

eITT: enriched Intent-to-Treat population (placebo lead-in non-responders) OFC: Olanzapine/Fluoxetine Combination

Table 2: Response and Remission Rates
TreatmentStudyResponse Rate (≥50% MADRS reduction)Remission Rate (MADRS ≤10 or ≤12)
This compound (10 mg/day) NCT03559192Not ReportedNot Reported
Esketamine (56/84 mg) TRANSFORM-2Esketamine: 69.3%, Placebo: 52.0%Esketamine: 52.8%, Placebo: 31.0%
Olanzapine/Fluoxetine Pooled AnalysisOFC: 40.4%, Fluoxetine: 29.6%[6]OFC: 27.3%, Fluoxetine: 16.7%[6]
Aripiprazole (2-20 mg/day) Pooled AnalysisAripiprazole: 37.4%, Placebo: 22.5%[7]Aripiprazole: 25.7%, Placebo: 15.4%[4]
Brexpiprazole (2-3 mg/day) Pooled AnalysisBrexpiprazole: 27.0%, Placebo: 20.8% (High SDF)Not Reported

SDF: Sleep Disturbance Factor

Experimental Protocols

A detailed understanding of the experimental design is crucial for interpreting the efficacy data. Below are summaries of the key clinical trial protocols.

This compound (NCT03559192)

This Phase II, randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of this compound as an adjunctive therapy in adults with MDD who had an inadequate response to at least one SSRI or SNRI.[8]

Screening Screening Phase (Up to 5 weeks) Placebo_Lead_In Placebo Lead-in (Up to 3 weeks) Screening->Placebo_Lead_In Randomization Randomization (1:1) Placebo_Lead_In->Randomization Non-responders Aticaprant_Arm Adjunctive this compound (10 mg/day for 6 weeks) Randomization->Aticaprant_Arm Placebo_Arm Adjunctive Placebo (for 6 weeks) Randomization->Placebo_Arm Follow_up Follow-up Aticaprant_Arm->Follow_up Placebo_Arm->Follow_up

This compound Phase II Trial Workflow
  • Patient Population: Adults (18-64 years) with a DSM-5 diagnosis of MDD, with a MADRS total score ≥ 25, who had an inadequate response to an ongoing SSRI/SNRI treatment for at least 6 weeks.[8]

  • Key Inclusion/Exclusion Criteria:

    Inclusion Inclusion Criteria Age Age 18-64 years Inclusion->Age MDD DSM-5 Diagnosis of MDD Inclusion->MDD MADRS MADRS score ≥ 25 Inclusion->MADRS SSRI_Fail Inadequate response to 1 SSRI/SNRI Inclusion->SSRI_Fail Exclusion Exclusion Criteria Psychosis History of Psychotic Disorders Exclusion->Psychosis Bipolar History of Bipolar Disorder Exclusion->Bipolar SUD Substance Use Disorder (past 12 months) Exclusion->SUD Suicide_Risk Significant Suicide Risk Exclusion->Suicide_Risk

    Key Inclusion/Exclusion Criteria for this compound Trial
  • Primary Outcome: Change from baseline in MADRS total score at week 6 in the enriched intent-to-treat (eITT) population (participants who did not respond to the initial placebo lead-in).[9]

Comparator Trial Designs (Summarized)
  • Esketamine (TRANSFORM-2, NCT02418585): This was a Phase III, randomized, double-blind, active-controlled study in adults with treatment-resistant depression (defined as non-response to at least two different antidepressants).[10][11] Patients were randomized to receive flexibly-dosed esketamine nasal spray (56 mg or 84 mg) or a placebo nasal spray, in addition to a newly initiated oral antidepressant, over a 4-week double-blind induction phase.[10][11] The primary endpoint was the change from baseline in MADRS total score at day 28.[12]

  • Olanzapine/Fluoxetine Combination (Pooled Analysis): Data were pooled from several randomized, double-blind studies in patients with treatment-resistant depression (typically defined as a history of non-response to at least one antidepressant in the current episode, followed by a prospective failure to respond to an open-label antidepressant lead-in).[6] Patients were then randomized to receive the olanzapine/fluoxetine combination, olanzapine alone, or fluoxetine alone for up to 8 weeks. The primary outcome was the mean change in MADRS total score from baseline to endpoint.[13][14]

  • Aripiprazole (Pooled Analysis): Data were pooled from three similarly designed, 6-week, randomized, double-blind, placebo-controlled trials.[7] Patients with MDD who had an inadequate response to 1-3 prior antidepressant treatments, and then to a prospective 8-week open-label antidepressant trial, were randomized to receive adjunctive aripiprazole or placebo. The primary efficacy measure was the mean change in MADRS total score from baseline (end of the prospective treatment phase) to the end of the 6-week randomized phase.[4]

  • Brexpiprazole (Pooled Analysis): Data were pooled from three 6-week, randomized, double-blind, placebo-controlled Phase III trials.[5] Eligible patients had MDD with an inadequate response to 1-3 prior antidepressant treatments and a subsequent inadequate response to an 8-week prospective open-label antidepressant trial. Patients were then randomized to receive adjunctive brexpiprazole (1, 2, or 3 mg/day) or placebo. The primary endpoint was the change in MADRS total score from baseline to week 6.[15]

Conclusion

This compound represents a novel approach to treating SSRI-resistant depression by targeting the kappa-opioid receptor system. Early Phase II data suggests a statistically significant, though modest, benefit in reducing depressive symptoms. When compared to established adjunctive therapies, the currently available data for this compound shows a less pronounced effect on MADRS score reduction. However, its unique mechanism of action may offer an alternative for patients who do not respond to or tolerate existing treatments that primarily modulate monoaminergic systems. The ongoing Phase III clinical trial program for this compound will be critical in further defining its efficacy, safety, and ultimate role in the management of treatment-resistant depression. Researchers and clinicians should closely monitor the results of these forthcoming studies to fully understand the potential of this new therapeutic agent.

References

Aticaprant's Impact on Anhedonia: A Comparative Analysis of Clinical Evidence

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-study comparison of Aticaprant's effects on anhedonia, a core symptom of major depressive disorder (MDD), benchmarked against other therapeutic alternatives. The analysis is based on available clinical trial data and peer-reviewed publications.

This compound (JNJ-67953964) is an investigational, orally administered, selective kappa-opioid receptor (KOR) antagonist.[1][2][3] The therapeutic rationale for its use in depression, and specifically anhedonia, stems from the hypothesis that chronic stress leads to the upregulation of the endogenous KOR ligand dynorphin, which in turn can induce a state of dysphoria and anhedonia. By blocking the KOR, this compound is thought to disinhibit downstream reward pathways, potentially alleviating anhedonic symptoms.[4][5]

Quantitative Comparison of Anti-anhedonic Effects

The following table summarizes the quantitative data from clinical studies investigating the effects of this compound and other pharmacological agents on anhedonia, as measured by the Snaith-Hamilton Pleasure Scale (SHAPS). The SHAPS is a 14-item self-report questionnaire designed to assess hedonic capacity.[6][7]

Table 1: Cross-study Comparison of Anti-anhedonic Effects Measured by the Snaith-Hamilton Pleasure Scale (SHAPS)

DrugStudyNTreatment DurationBaseline SHAPS (Mean ± SD)Change in SHAPS (Mean ± SD)p-value
This compound Phase 2 (Schmidt et al., 2023)[8]1666 weeksHigh anhedonia subgroup: ≥38Larger effect size (0.51) in high anhedonia group vs. low anhedonia group (0.29)Not specified for SHAPS
FAST-MAS (Pizzagalli et al., 2020)[9][10]898 weeksThis compound: 37.29 ± 8.89, Placebo: 33.03 ± 5.54Significantly greater reduction in SHAPS score for this compound group compared to placebop = 0.034 (for baseline difference)
Vortioxetine (B1682262) McIntyre et al. (2019)[11][12][13]1008 weeksNot specified-2.9<0.0001
Agomelatine (B1665654) Martinotti et al. (2016)[14]1438 weeks8.5to 4.1<0.05
Di Giannantonio & Martinotti (2011)[15]248 weeksNot specifiedSignificant improvement<0.05
Ketamine Lally et al. (2014)[16]36Single infusionNot specifiedRapid and significant reductionNot specified
Gałynska et al. (2021)[17]428 infusionsNot specifiedSignificant decreaseNot specified
Pramipexole Hapart et al. (Open-label pilot, 2022)[2]1210 weeksNot specifiedSignificant improvement<0.01
Bupropion (B1668061) Michely et al. (2018)[18][19]40 (healthy)Acute doseNot specifiedIncrease in SHAPS scoreNot specified

Experimental Protocols

A detailed understanding of the methodologies employed in these studies is crucial for a nuanced interpretation of the comparative data.

This compound (Phase 2 Study - NCT04352101) [8]

  • Objective: To assess the efficacy, safety, and tolerability of this compound as an adjunctive therapy in adults with MDD who have had an inadequate response to at least one and no more than five antidepressant treatments.

  • Participants: 184 adults (aged 18-64) with a diagnosis of MDD, a MADRS score of ≥ 25, and a SHAPS score of ≥ 20.

  • Methodology: This was a randomized, double-blind, placebo-controlled, multicenter study. Following a screening period, eligible participants entered a placebo lead-in phase for up to 3 weeks. Those who did not show a significant improvement were then randomized to receive either this compound or placebo in addition to their ongoing antidepressant (SSRI or SNRI) for 6 weeks.

  • Dosage: 10 mg of this compound or placebo once daily.[2]

  • Primary Outcome: Change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score at week 6.

  • Anhedonia Assessment: The Snaith-Hamilton Pleasure Scale (SHAPS) was used as a secondary outcome measure to assess anhedonia.

This compound (FAST-MAS Trial) [9][10]

  • Objective: A proof-of-mechanism study to investigate the effects of KOR antagonism on reward-related brain activity and anhedonia in a transdiagnostic sample.

  • Participants: 89 individuals with clinically significant anhedonia and a history of MDD or an anxiety disorder.

  • Methodology: A randomized, double-blind, placebo-controlled trial over 8 weeks.

  • Dosage: this compound 10 mg/day.

  • Primary Outcome: Change in ventral striatal activation during a reward anticipation task as measured by functional magnetic resonance imaging (fMRI).

  • Anhedonia Assessment: The SHAPS was used as a key secondary outcome to measure self-reported anhedonia.

Vortioxetine (McIntyre et al., 2019) [11][12][13]

  • Objective: This was a post-hoc analysis of an open-label study to evaluate the effect of vortioxetine on anhedonia in patients with MDD.

  • Participants: 100 adults with a DSM-5 diagnosis of MDD and a MADRS total score of ≥ 20.

  • Methodology: An 8-week, single-arm, open-label study.

  • Dosage: Vortioxetine was flexibly dosed between 10 and 20 mg/day.

  • Anhedonia Assessment: The primary outcome for this analysis was the change in the total score of the SHAPS from baseline to week 8.

Agomelatine (Martinotti et al., 2016) [14]

  • Objective: To assess the effectiveness of agomelatine on anhedonia in outpatients with major depressive episodes in a real-world clinical setting.

  • Participants: 143 adult outpatients diagnosed with a major depressive episode.

  • Methodology: An 8-week, open-label, multicenter, phase IV study.

  • Dosage: Agomelatine was initiated at 25 mg/day, with the option to increase to 50 mg/day after two weeks.

  • Anhedonia Assessment: The primary endpoint was the change in anhedonia as measured by the SHAPS total score.

Visualizing the Mechanisms and Processes

To further elucidate the context of this compound's action and the framework of its investigation, the following diagrams are provided.

Aticaprant_Signaling_Pathway cluster_stress Stress Response cluster_kor Kappa-Opioid Receptor (KOR) System cluster_reward Reward Pathway (e.g., VTA-NAc) Chronic Stress Chronic Stress Dynorphin Release Dynorphin Release Chronic Stress->Dynorphin Release KOR KOR Dynorphin Release->KOR Activates Dopamine Release Dopamine Release KOR->Dopamine Release Inhibits This compound This compound This compound->KOR Antagonizes Reward/Pleasure Experience Reward/Pleasure Experience Dopamine Release->Reward/Pleasure Experience Mediates Alleviation of Anhedonia Alleviation of Anhedonia Reward/Pleasure Experience->Alleviation of Anhedonia

Caption: Proposed signaling pathway for this compound's anti-anhedonic effect.

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Phase cluster_analysis Data Analysis Patient Recruitment Patient Recruitment Informed Consent Informed Consent Patient Recruitment->Informed Consent Inclusion/Exclusion Criteria Assessment Inclusion/Exclusion Criteria Assessment Informed Consent->Inclusion/Exclusion Criteria Assessment Baseline Assessments Baseline Assessments (e.g., SHAPS, MADRS) Inclusion/Exclusion Criteria Assessment->Baseline Assessments Randomization (1:1) Randomization (1:1) Baseline Assessments->Randomization (1:1) Drug Arm (e.g., this compound) Drug Arm (e.g., this compound) Randomization (1:1)->Drug Arm (e.g., this compound) Placebo Arm Placebo Arm Randomization (1:1)->Placebo Arm Follow-up Assessments Follow-up Assessments (e.g., Weekly/Bi-weekly) Drug Arm (e.g., this compound)->Follow-up Assessments Placebo Arm->Follow-up Assessments Endpoint Assessment Endpoint Assessment (e.g., Week 8 SHAPS) Follow-up Assessments->Endpoint Assessment Statistical Analysis Statistical Analysis Endpoint Assessment->Statistical Analysis

References

Aticaprant's Pharmacodynamic Profile: A Comparative Analysis with Other Central Nervous System Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aticaprant (JNJ-67953964, formerly CERC-501 and LY-2456302) is a selective kappa-opioid receptor (KOR) antagonist that has been investigated for the treatment of major depressive disorder (MDD), particularly in patients with anhedonia.[1][2] Its unique mechanism of action, targeting the dynorphin/KOR system, distinguishes it from other classes of central nervous system (CNS) drugs. This guide provides a comparative overview of this compound's pharmacodynamic profile against representative Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs), benzodiazepines, and antipsychotics, supported by experimental data and detailed methodologies.

Comparative Pharmacodynamics: this compound vs. Other CNS Drug Classes

This compound's primary pharmacodynamic effect is the selective and potent antagonism of the KOR. This contrasts with the mechanisms of other CNS drug classes that target different neurotransmitter systems.

Receptor Binding Affinity

The binding affinity of a drug for its target receptor, often expressed as the inhibition constant (Ki), is a key determinant of its potency. This compound exhibits high affinity for the KOR with significant selectivity over mu-opioid (MOR) and delta-opioid (DOR) receptors. The table below compares the receptor binding affinities of this compound with those of representative SSRIs, benzodiazepines, and antipsychotics for their primary and selected secondary targets.

Drug ClassRepresentative DrugPrimary TargetKi (nM)Secondary TargetsKi (nM)
KOR Antagonist This compound KOR 0.81 MOR, DOR 24.0, 155
SSRIFluoxetineSERT~1NET, 5-HT2A, 5-HT2C~200, ~30, ~40
SertralineSERT~0.3DAT, σ1~25, ~35
BenzodiazepineDiazepamGABA-A Receptor (Benzodiazepine Site)~50--
AlprazolamGABA-A Receptor (Benzodiazepine Site)~5--
AntipsychoticRisperidoneD2, 5-HT2A~3, ~0.2α1, α2, H1~2, ~2, ~2
OlanzapineD2, 5-HT2A~11, ~4H1, M1~7, ~2

Note: Ki values are approximate and can vary depending on the experimental conditions. SERT: Serotonin Transporter; NET: Norepinephrine Transporter; DAT: Dopamine (B1211576) Transporter; KOR: Kappa-Opioid Receptor; MOR: Mu-Opioid Receptor; DOR: Delta-Opioid Receptor; D2: Dopamine D2 Receptor; 5-HT2A: Serotonin 2A Receptor; H1: Histamine H1 Receptor; M1: Muscarinic M1 Receptor; GABA-A: Gamma-Aminobutyric Acid Type A Receptor.

Downstream Signaling Effects

The functional consequence of receptor binding is the modulation of intracellular signaling pathways. As a KOR antagonist, this compound blocks the downstream signaling cascade initiated by the binding of endogenous KOR agonists like dynorphin. This is in contrast to other CNS drugs which modulate their respective signaling pathways.

Drug ClassRepresentative DrugPrimary MechanismEffect on Downstream Signaling
KOR Antagonist This compound KOR AntagonismBlocks agonist-induced inhibition of adenylyl cyclase, preventing the decrease in intracellular cAMP. It also blocks agonist-induced activation of MAPK pathways such as ERK.
SSRIFluoxetineSERT InhibitionIncreases synaptic serotonin levels, leading to complex downstream effects including modulation of cAMP and ERK pathways through various serotonin receptors.
BenzodiazepineDiazepamPositive Allosteric Modulator of GABA-A ReceptorEnhances GABA-mediated chloride influx, leading to hyperpolarization of the neuronal membrane.
AntipsychoticRisperidoneD2 and 5-HT2A AntagonismBlocks dopamine and serotonin signaling, impacting multiple downstream pathways including those involving cAMP and protein kinase A.

Signaling Pathways and Experimental Workflows

This compound and the Kappa-Opioid Receptor Signaling Pathway

This compound acts as an antagonist at the KOR, a G-protein coupled receptor (GPCR) that preferentially couples to Gi/o proteins.[3] When an agonist, such as the endogenous peptide dynorphin, binds to the KOR, it triggers a conformational change that leads to the dissociation of the G-protein heterotrimer into its Gαi/o and Gβγ subunits.

The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[3] The Gβγ subunit can also modulate downstream effectors, including inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels, as well as activating mitogen-activated protein kinase (MAPK) pathways like the extracellular signal-regulated kinase (ERK) cascade.[3][4] By blocking the initial agonist binding, this compound prevents these downstream signaling events.

KOR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dynorphin Dynorphin KOR KOR Dynorphin->KOR Binds & Activates This compound This compound This compound->KOR Binds & Blocks G_protein Gi/o Protein (αβγ) KOR->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits MAPK_Cascade MAPK Cascade (e.g., ERK) G_beta_gamma->MAPK_Cascade Activates cAMP cAMP AC->cAMP Decreases Cellular_Response Cellular Response cAMP->Cellular_Response Modulates MAPK_Cascade->Cellular_Response Modulates

Figure 1: this compound's mechanism of action on the KOR signaling pathway.
Experimental Workflow for a Radioligand Binding Assay

To determine the binding affinity (Ki) of a compound like this compound, a competitive radioligand binding assay is commonly employed. This workflow outlines the key steps.

Radioligand_Binding_Workflow Start Start Prepare_membranes Prepare cell membranes expressing the receptor of interest Start->Prepare_membranes Incubate Incubate membranes with a fixed concentration of radioligand and varying concentrations of the test compound Prepare_membranes->Incubate Separate Separate bound from free radioligand (e.g., via filtration) Incubate->Separate Quantify Quantify radioactivity of bound ligand Separate->Quantify Analyze Analyze data to determine IC50 and calculate Ki Quantify->Analyze End End Analyze->End

References

In Vitro Comparative Analysis of Aticaprant and Other Opioid Receptor Ligands: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of Aticaprant (also known as JNJ-67953964, CERC-501, and LY2456302), a selective kappa-opioid receptor (KOR) antagonist, with other key opioid receptor ligands. The data presented is compiled from various preclinical studies to facilitate a comprehensive evaluation of their pharmacological profiles.

This compound is a potent and selective antagonist of the KOR, which is the biological target of the endogenous opioid peptide dynorphin (B1627789).[1] Activation of KORs has been implicated in mood and addictive disorders, making KOR antagonists a promising therapeutic strategy.[2][3] This guide focuses on the in vitro properties of this compound in comparison to other notable KOR antagonists such as BTRX-335140, nalmefene, and JDTic, providing key data on their binding affinities and functional activities at opioid receptors.

Quantitative Data Summary

The following tables summarize the in vitro binding affinities (Ki) and functional potencies (IC50 or Ke) of this compound and other selected opioid receptor ligands for the human kappa (κ), mu (μ), and delta (δ) opioid receptors.

Ligandκ-Opioid Receptor (KOR)μ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)Selectivity (KOR vs. MOR)Selectivity (KOR vs. DOR)Reference(s)
This compound (JNJ-67953964) Ki = 0.81 nMKi = 24.0 nMKi = 155 nM~30-fold~191-fold[1][4]
BTRX-335140 IC50 = 0.8 nM->8000-fold vs KOR138-fold-[5]
Nalmefene Ki = 0.3 nMKi = 0.3 nMKi = 7.3 nM1-fold~24-fold[6]
JDTic Ki = 0.32 nM>1000-fold vs KOR>1000-fold vs KOR>1000-fold>1000-fold[7]

Table 1: Opioid Receptor Binding Affinities (Ki) and Potencies (IC50). This table presents the equilibrium dissociation constants (Ki) or the half-maximal inhibitory concentrations (IC50) of the ligands for the human opioid receptors. Lower values indicate higher affinity or potency.

Ligandκ-Opioid Receptor (KOR)Reference(s)
This compound (LY2456302) Kb = 0.813 nM[8]
JDTic Ke = 0.02 nM[7]

Table 2: Functional Antagonist Potency (Kb/Ke) from [³⁵S]GTPγS Binding Assays. This table shows the functional antagonist potencies of the ligands in inhibiting agonist-stimulated [³⁵S]GTPγS binding, a measure of G-protein activation. Lower values indicate higher antagonist potency.

Key Signaling Pathways

Activation of the kappa-opioid receptor, a G-protein coupled receptor (GPCR), by its endogenous ligand dynorphin initiates a signaling cascade that modulates neuronal activity.[2][9][10] KORs are primarily coupled to inhibitory Gαi/o proteins.[2] Upon activation, these G-proteins inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9] They also modulate ion channels, causing the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[2][11] These actions collectively lead to a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, contributing to the physiological effects associated with KOR activation, such as dysphoria and analgesia.[3][11]

Kappa-Opioid Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dynorphin Dynorphin (Agonist) KOR Kappa-Opioid Receptor (KOR) Dynorphin->KOR Activates This compound This compound (Antagonist) This compound->KOR Blocks G_protein Gαi/o Gβγ KOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel Activation G_protein->GIRK Ca_channel Ca²⁺ Channel Inhibition G_protein->Ca_channel cAMP ↓ cAMP AC->cAMP Neuronal_activity ↓ Neuronal Excitability ↓ Neurotransmitter Release GIRK->Neuronal_activity Ca_channel->Neuronal_activity

Figure 1: Simplified Kappa-Opioid Receptor Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity (Ki) of a test ligand for opioid receptors.

1. Membrane Preparation:

  • Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK cells stably transfected with the human KOR, MOR, or DOR) are prepared.

  • Cells are harvested, homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4), and centrifuged to pellet the membranes.

  • The membrane pellet is washed and resuspended in the assay buffer.

2. Assay Procedure:

  • The assay is typically performed in a 96-well plate format.

  • To each well, add:

    • A fixed concentration of a radiolabeled ligand (e.g., [³H]diprenorphine for KOR).

    • Varying concentrations of the unlabeled test ligand (e.g., this compound).

    • The prepared cell membranes.

  • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled, high-affinity ligand (e.g., naloxone).

  • The plate is incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

3. Filtration and Detection:

  • The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioactivity.

  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • The concentration of the test ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[12]

Radioligand Binding Assay Workflow start Start mem_prep Membrane Preparation start->mem_prep assay_setup Assay Setup (Radioligand, Test Ligand, Membranes) mem_prep->assay_setup incubation Incubation (e.g., 60 min at 25°C) assay_setup->incubation filtration Filtration incubation->filtration scint_count Scintillation Counting filtration->scint_count data_analysis Data Analysis (IC50 and Ki determination) scint_count->data_analysis end End data_analysis->end

Figure 2: Experimental Workflow for a Radioligand Binding Assay.
[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to opioid receptors upon ligand binding.[13][14]

1. Membrane Preparation:

  • Prepare cell membranes expressing the opioid receptor of interest as described for the radioligand binding assay.

2. Assay Procedure:

  • In a 96-well plate, add:

    • Cell membranes.

    • GDP (to ensure G-proteins are in their inactive state).

    • The test ligand (agonist or antagonist). For antagonist determination, a fixed concentration of an agonist is also added.

  • The reaction is initiated by the addition of [³⁵S]GTPγS.

  • The plate is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60-90 minutes).[15]

3. Filtration and Detection:

  • The reaction is terminated by rapid filtration through glass fiber filters.

  • The filters are washed with ice-cold buffer to remove unbound [³⁵S]GTPγS.

  • The amount of [³⁵S]GTPγS bound to the Gα subunits on the filters is quantified using a scintillation counter.[16]

4. Data Analysis:

  • For agonists, the concentration that stimulates 50% of the maximal [³⁵S]GTPγS binding (EC50) is determined.

  • For antagonists, the concentration that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding (IC50) is determined. The antagonist binding constant (Ke or Kb) can be calculated from the IC50 value.

GTP_gamma_S_Binding_Assay_Workflow start Start mem_prep Membrane Preparation start->mem_prep assay_setup Assay Setup (Membranes, GDP, Test Ligand) mem_prep->assay_setup reaction_init Initiate Reaction (Add [³⁵S]GTPγS) assay_setup->reaction_init incubation Incubation (e.g., 60-90 min at 30°C) reaction_init->incubation filtration Filtration incubation->filtration scint_count Scintillation Counting filtration->scint_count data_analysis Data Analysis (EC50 or IC50/Ke determination) scint_count->data_analysis end End data_analysis->end

Figure 3: Experimental Workflow for a [³⁵S]GTPγS Binding Assay.

References

Aticaprant in Major Depressive Disorder: A Comparative Analysis of Clinical Trial Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aticaprant, a selective kappa-opioid receptor (KOR) antagonist, has been under investigation as an adjunctive therapy for major depressive disorder (MDD), particularly in patients who have not responded adequately to standard antidepressant treatments. This guide provides a comparative analysis of this compound based on available clinical trial data, offering insights into its efficacy, safety, and mechanism of action compared to placebo in conjunction with standard antidepressants. While a formal meta-analysis is not yet available, this guide synthesizes data from key clinical studies to support further research and development in this area.

Performance and Efficacy

Clinical trial data for this compound as an adjunctive treatment for MDD have shown mixed results. Notably, a Phase 2, randomized, double-blind, placebo-controlled study provides key quantitative data on its efficacy. In this trial, this compound was administered to patients with MDD who had an inadequate response to selective serotonin (B10506) reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs).

The primary efficacy endpoint was the change in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score from baseline to week 6. The study found a statistically significant reduction in depressive symptoms for the this compound group compared to the placebo group.[1][2] The effect was more pronounced in a predefined group of patients with a baseline Snaith–Hamilton Pleasure Scale (SHAPS) score greater than or equal to the median, suggesting a potential specific benefit for patients with anhedonia.[1][2]

However, it is crucial to note that the development of this compound for MDD was discontinued (B1498344) by Johnson & Johnson in March 2025 due to a lack of effectiveness in later Phase 3 trials.[3][4]

Table 1: Efficacy of Adjunctive this compound in MDD (Phase 2 Data)
Outcome MeasureThis compound + SSRI/SNRIPlacebo + SSRI/SNRI
Change in MADRS Total Score at Week 6 (Full Intent-to-Treat Population)
Least Squares Mean Difference vs. Placebo-3.1 (p=0.002)N/A
Effect Size0.36N/A
Change in MADRS Total Score at Week 6 (Enriched Intent-to-Treat Population with <30% MADRS reduction during placebo lead-in)
Least Squares Mean Difference vs. Placebo-2.1 (p=0.044)N/A
Effect Size0.23N/A

Source: Semantic Scholar, ResearchGate[1][2]

Safety and Tolerability

This compound has been generally well-tolerated in clinical trials.[1][5][6] The most commonly reported treatment-emergent adverse events in the Phase 2 study are summarized below.

Table 2: Common Treatment-Emergent Adverse Events (Phase 2 Data)
Adverse EventThis compound + SSRI/SNRI (n=85)Placebo + SSRI/SNRI (n=84)
Headache11.8%7.1%
Diarrhea8.2%2.4%
Nasopharyngitis5.9%2.4%
Pruritus5.9%0%

Source: Semantic Scholar, ResearchGate[1][2]

Discontinuation rates due to adverse events were low and comparable between the this compound and placebo groups, with one participant (1.2%) in each arm discontinuing treatment for this reason.[2]

Experimental Protocols

The following provides a detailed methodology for the key Phase 2 clinical trial of this compound.

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[1]

Participant Population: Adults (18–64 years) with a DSM-5 diagnosis of major depressive disorder. Participants had a moderate-to-severe depressive episode (MADRS score ≥25) despite ongoing treatment with an adequate dose of an SSRI or SNRI for at least 6 weeks and no more than 12 months.[1]

Treatment Protocol:

  • Screening and Placebo Lead-in: Following screening, eligible participants entered a double-blind placebo lead-in period of up to 3 weeks.[1]

  • Randomization: Participants were then randomized to receive either this compound 10 mg or a matching placebo once daily for 6 weeks, in addition to their ongoing SSRI/SNRI therapy.[1][7][8][9]

  • Follow-up: A follow-up phase of up to 14 days followed the treatment period.[8]

Outcome Measures:

  • Primary Efficacy Endpoint: Change from baseline in the MADRS total score at week 6.[1]

  • Secondary Endpoints: Included assessments of anhedonia, such as the Snaith-Hamilton Pleasure Scale (SHAPS).[1][2][5]

Mechanism of Action and Signaling Pathway

This compound is a selective antagonist of the kappa-opioid receptor (KOR).[3][10] The KOR system is implicated in mood regulation, stress, and anhedonia. The endogenous ligand for the KOR is dynorphin (B1627789), which, when activated, can contribute to negative affective states. By blocking the KOR, this compound is hypothesized to reduce the effects of dynorphin and thereby alleviate depressive symptoms, particularly anhedonia.[11]

Aticaprant_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dynorphin Dynorphin KOR Kappa-Opioid Receptor (KOR) Dynorphin->KOR activates Stress Stress Stress->Dynorphin increases release Downstream Downstream Signaling (e.g., reduced dopamine (B1211576) release) KOR->Downstream Anhedonia Anhedonia & Depressive Symptoms Downstream->Anhedonia This compound This compound This compound->KOR blocks

Caption: Mechanism of action of this compound as a KOR antagonist.

Clinical Trial Workflow

The workflow of a typical clinical trial for this compound as an adjunctive therapy is depicted below.

Clinical_Trial_Workflow Screening Screening of MDD Patients (on SSRI/SNRI) PlaceboLeadIn Placebo Lead-in (up to 3 weeks) Screening->PlaceboLeadIn Randomization Randomization PlaceboLeadIn->Randomization GroupA This compound + SSRI/SNRI (6 weeks) Randomization->GroupA GroupB Placebo + SSRI/SNRI (6 weeks) Randomization->GroupB Endpoint Primary Endpoint Assessment (Change in MADRS at Week 6) GroupA->Endpoint GroupB->Endpoint FollowUp Follow-up (up to 14 days) Endpoint->FollowUp

Caption: Workflow of the this compound Phase 2 clinical trial.

Logical Comparison of Primary Endpoints

The primary goal of the this compound clinical trials was to demonstrate superiority over placebo as an adjunctive therapy.

Endpoint_Comparison Hypothesis Hypothesis: This compound + SSRI/SNRI is superior to Placebo + SSRI/SNRI PrimaryEndpoint Primary Endpoint: Change in MADRS Score Hypothesis->PrimaryEndpoint AticaprantArm This compound Arm PrimaryEndpoint->AticaprantArm PlaceboArm Placebo Arm PrimaryEndpoint->PlaceboArm Comparison Statistical Comparison (p-value) AticaprantArm->Comparison PlaceboArm->Comparison Outcome Outcome: Statistically Significant Difference? Comparison->Outcome

Caption: Logical flow for comparing primary endpoints in this compound trials.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Aticaprant

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical guidance for the proper disposal of Aticaprant (also known as CERC-501, JNJ-67953964, LY2456302), a κ-opioid receptor (KOR) antagonist. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Acute oral toxicity (Category 4)[1]

  • Skin corrosion/irritation (Category 2)[1]

  • Serious eye damage/eye irritation (Category 2A)[1]

  • Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[1]

It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[1] All handling should occur in a well-ventilated area to avoid inhalation of dust or fumes.[1]

This compound Disposal Protocol: A Step-by-Step Guide

The disposal of this compound and its associated waste must be managed as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.

Step 1: Waste Segregation

  • Grossly Contaminated Waste: This includes pure, unused, or expired this compound, reaction mixtures containing this compound, and any spills or grossly contaminated materials. This waste is considered "bulk" hazardous chemical waste.

  • Trace Contaminated Waste: This category includes items with minimal residual contamination, such as empty vials, weigh boats, and lightly contaminated gloves and bench paper. While some regulations differentiate between bulk and trace contamination, it is best practice to manage all chemically contaminated solid waste as hazardous.[2][3]

Step 2: Containerization

  • Bulk Waste (Solid & Liquid):

    • Collect in a designated, leak-proof, and sealable hazardous waste container.

    • The container must be compatible with the chemical nature of the waste. For this compound, a high-density polyethylene (B3416737) (HDPE) container is generally suitable.

    • Never mix incompatible waste streams.

  • Sharps Waste:

    • Syringes and needles used for dissolving or administering this compound must be disposed of in a designated sharps container for chemical-contaminated sharps.[2][4] If the syringe contains residual drug, it should be managed as bulk hazardous waste.[2]

  • Trace Contaminated Solids:

    • Place in a designated hazardous waste bag or container, often referred to as a "RCRA black box" in the United States.[5]

Step 3: Labeling

  • All hazardous waste containers must be clearly labeled with the words "Hazardous Waste."

  • The label must include:

    • The full chemical name: "this compound" and any other chemical constituents.

    • The approximate percentage of each component.

    • The specific hazard characteristics (e.g., "Toxic").

    • The date accumulation started.

    • The name and contact information of the generating laboratory or researcher.

Step 4: Storage

  • Store sealed hazardous waste containers in a designated satellite accumulation area within or near the laboratory.

  • The storage area should be secure, away from general traffic, and have secondary containment to capture any potential leaks.

  • Do not accumulate more than the regulatory limit of hazardous waste in a satellite accumulation area (e.g., 55 gallons in the U.S.).

Step 5: Disposal and Removal

  • Contact your institution's Environmental Health and Safety (EHS) department for pickup and disposal of the hazardous waste.

  • EHS will arrange for a licensed hazardous waste disposal company to transport and dispose of the material in accordance with all local, state, and federal regulations.[2][3]

Quantitative Data Summary

While specific disposal-related quantitative data for this compound is not available, the following table summarizes its relevant physical and chemical properties.

PropertyValueSource
CAS Number 1174130-61-0[6]
Molecular Formula C₂₆H₂₇FN₂O₂[6]
Molar Mass 418.5 g/mol [6]
Solubility DMSO: 5 mg/ml, Ethanol: 3 mg/ml, DMF: 1 mg/ml
Relative Density 1.201 g/cm³[1]

Visual Guidance for this compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste generated during research involving this compound.

Aticaprant_Disposal_Workflow cluster_0 Start: this compound Waste Generation cluster_1 Waste Characterization cluster_2 Disposal Pathways cluster_3 Containerization & Labeling cluster_4 Final Disposal start Generate this compound Waste decision_type What type of waste? start->decision_type bulk_waste Bulk Chemical Waste (Pure this compound, Solutions, Spills) decision_type->bulk_waste Bulk trace_waste Trace Contaminated Solids (Gloves, Vials, Bench Paper) decision_type->trace_waste Trace sharps_waste Contaminated Sharps (Needles, Syringes) decision_type->sharps_waste Sharps container_bulk Sealable, Labeled Hazardous Waste Container bulk_waste->container_bulk container_trace Labeled Hazardous Waste Bag (e.g., RCRA Black Box) trace_waste->container_trace container_sharps Labeled, Puncture-Resistant Sharps Container sharps_waste->container_sharps ehs_pickup Arrange for EHS Pickup container_bulk->ehs_pickup container_trace->ehs_pickup container_sharps->ehs_pickup

Caption: Decision workflow for the proper segregation and disposal of this compound waste.

Disclaimer: This document provides general guidance. Researchers must consult their institution's specific waste management policies and the relevant Safety Data Sheet (SDS) before handling and disposing of this compound.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Aticaprant

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of Aticaprant in a laboratory setting. Adherence to these procedural guidelines is critical for ensuring the safety of all personnel and minimizing environmental impact.

This compound is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1] Due to these hazardous properties, stringent safety measures must be observed during all stages of handling, from receipt to disposal.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against accidental exposure. The following table summarizes the required PPE for various tasks involving this compound.

TaskRequired Personal Protective Equipment
Receiving and Unpacking Powder-free chemotherapy gloves
Handling Intact Oral or Ready-to-use Dosage Forms Chemotherapy gloves
Compounding (Non-sterile) Double chemotherapy gloves, gown, face shield, and N95 respirator (if not in a containment device)
Injectable Administration (IM/SC/IV) Two pairs of chemotherapy gloves, chemotherapy-tested gown, and a face shield or mask combination
Handling Patient Excreta or Contaminated Items Double chemotherapy gloves and a protective gown
Spill Cleanup Double chemotherapy gloves, gown, eye and face protection, and a chemical cartridge-type respirator for large spills
Waste Disposal Two pairs of chemotherapy gloves and a protective gown

Operational and Disposal Plans

A substance-specific risk assessment should be conducted before commencing any work with this compound.

Handling Procedures
  • Engineering Controls: All work with this compound powder should be conducted in a designated area with appropriate exhaust ventilation, such as a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[1]

  • Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[1] Wash hands thoroughly after handling the compound.[1]

  • Decontamination: The immediate laboratory work area should be cleaned with water and detergent soap upon completion of experimental procedures.[2]

Disposal Plan

All materials that have come into contact with this compound are to be considered hazardous waste and must be disposed of accordingly.

  • Waste Segregation: this compound waste, including contaminated PPE, labware, and cleaning materials, must be segregated from other laboratory waste streams.

  • Containerization: All this compound waste should be placed in clearly labeled, leak-proof, and puncture-resistant containers. For non-sharp cytotoxic waste, use designated yellow and purple-colored waste bags. For any sharps waste that has come into contact with this compound, use a purple-lidded sharps container.[3]

  • Disposal Method: The primary method for the disposal of cytotoxic waste is high-temperature incineration.[3][4] Do not dispose of this compound waste by flushing it down the sink or into the regular trash.

  • Documentation: Follow all institutional and local regulations for the labeling, storage, and pickup of hazardous chemical waste.

Emergency Procedures

Spills

In the event of a spill, the area should be immediately secured. Only trained personnel wearing the appropriate PPE, as outlined in the table above, should manage the cleanup.

  • Containment: For liquid spills, dike the area with absorbent material to prevent spreading.

  • Cleanup:

    • For solid spills, gently cover with a damp paper towel to avoid raising dust, then carefully scoop the material into a designated hazardous waste container.

    • For liquid spills, use absorbent pads to soak up the spill.

  • Decontamination: Clean the spill area with a detergent solution followed by a rinse with water.

  • Disposal: All cleanup materials must be disposed of as hazardous cytotoxic waste.

Accidental Exposure
Exposure RouteFirst Aid Measures
Skin Contact Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] Seek immediate medical attention.
Inhalation Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[1] Seek medical attention if you feel unwell.
Ingestion Rinse mouth.[1] Do NOT induce vomiting. Seek immediate medical attention.

This compound Signaling Pathway and Experimental Workflow

This compound is a κ-opioid receptor (KOR) antagonist. The following diagram illustrates a generalized workflow for handling this compound in a research setting.

Aticaprant_Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Risk_Assessment Conduct Risk Assessment Select_PPE Select Appropriate PPE Risk_Assessment->Select_PPE Determines Weighing_and_Dissolving Weighing and Dissolving (in fume hood) Select_PPE->Weighing_and_Dissolving Experimentation Conduct Experiment Weighing_and_Dissolving->Experimentation Spill_Exposure Spill or Exposure Occurs Weighing_and_Dissolving->Spill_Exposure Decontaminate_Work_Area Decontaminate Work Area Experimentation->Decontaminate_Work_Area Segregate_Waste Segregate Hazardous Waste Experimentation->Segregate_Waste Experimentation->Spill_Exposure Decontaminate_Work_Area->Segregate_Waste Dispose_Waste Dispose of Waste via Incineration Segregate_Waste->Dispose_Waste Emergency_Procedures Follow Emergency Procedures Spill_Exposure->Emergency_Procedures Emergency_Procedures->Decontaminate_Work_Area

Caption: A flowchart outlining the standard operating procedure for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aticaprant
Reactant of Route 2
Reactant of Route 2
Aticaprant

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。